5'-DMTr-dG(iBu)-Methyl phosphonamidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H53N6O7P |
|---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34?,35-,36-,56?/m1/s1 |
InChI Key |
VJGRTTBMQFZSFY-PALWVQLQSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CC([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of modified oligonucleotides. This document details its chemical properties, its pivotal role in the generation of nuclease-resistant methylphosphonate (B1257008) linkages, and its applications in therapeutic and diagnostic research. Detailed experimental protocols for its use in automated solid-phase oligonucleotide synthesis, including specific deprotection and purification procedures, are provided. Quantitative data on synthesis parameters are summarized, and key workflows are visually represented through diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a chemically modified derivative of the deoxynucleoside guanosine, designed for use in automated solid-phase oligonucleotide synthesis. Its unique structure, featuring key protecting groups, enables the site-specific incorporation of a methylphosphonate internucleotide linkage into a growing DNA or RNA chain. This modification is of significant interest in the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides and siRNAs, as it confers enhanced resistance to nuclease degradation, a critical factor for in vivo stability and efficacy.[1][2]
The structure of this compound is characterized by three key features:
-
A 5'-O-Dimethoxytrityl (DMTr) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted side reactions during the synthesis cycle and allowing for the stepwise, 3'-to-5' elongation of the oligonucleotide chain.[2] Its removal at the beginning of each cycle generates a reactive 5'-hydroxyl group for the subsequent coupling reaction.
-
An N2-isobutyryl (iBu) group: This base-labile group protects the exocyclic amine of the guanine (B1146940) nucleobase, preventing modification during the phosphoramidite (B1245037) coupling and oxidation steps.[2]
-
A 3'-O-Methyl phosphonamidite moiety: This reactive group at the 3'-position of the deoxyribose is responsible for forming the methylphosphonate linkage with the 5'-hydroxyl of the preceding nucleotide on the solid support.
The strategic placement and lability of these protecting groups are central to the success of the phosphoramidite chemistry, the gold-standard method for chemical DNA and RNA synthesis.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C42H53N6O7P |
| Molecular Weight | 784.9 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in anhydrous tetrahydrofuran (B95107) (THF) |
| Storage Conditions | -20°C under an inert atmosphere |
Note: While many phosphoramidites are dissolved in anhydrous acetonitrile (B52724), the dG methyl phosphonamidite exhibits better solubility in anhydrous THF.
Role in Oligonucleotide Synthesis
The primary application of this compound is in the automated solid-phase synthesis of oligonucleotides containing one or more methylphosphonate linkages. This modification replaces one of the non-bridging oxygen atoms in the phosphodiester backbone with a methyl group, rendering the linkage uncharged and significantly more resistant to degradation by cellular nucleases.[1]
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The overall process can be broken down into four key steps: deblocking, coupling, capping, and oxidation.
The Automated Solid-Phase Synthesis Cycle
The workflow for the incorporation of a this compound monomer into an oligonucleotide chain is depicted in the following diagram.
Figure 1: The automated solid-phase oligonucleotide synthesis cycle for the incorporation of a methyl phosphonamidite monomer.
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the desired full-length oligonucleotide. While specific data for this compound is not extensively published, the following table summarizes typical quantitative parameters for phosphoramidite-based oligonucleotide synthesis.
| Parameter | Typical Value | Factors Affecting Performance |
| Coupling Efficiency | > 98-99% per step | Purity of reagents, absence of water, reaction time, activator used |
| Overall Yield (20-mer) | 60-70% | Coupling efficiency, length of the oligonucleotide |
| Purity (crude product) | > 85% | Coupling and capping efficiency |
| Coupling Time | 30 seconds - 5 minutes | Type of phosphoramidite (modified amidites may require longer times) |
Note: The overall yield of a full-length oligonucleotide is calculated as (Coupling Efficiency)^(Number of couplings). Therefore, maintaining a high coupling efficiency at each step is paramount, especially for longer oligonucleotides.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, deprotection, and purification of oligonucleotides containing methylphosphonate linkages using this compound.
Automated Solid-Phase Synthesis Protocol
This protocol is designed for use with standard automated DNA/RNA synthesizers.
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous tetrahydrofuran (THF) to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.1 M).
-
Ensure all other phosphoramidites, activator (e.g., 5-(Ethylthio)-1H-tetrazole), capping solutions, oxidizing solution, and deblocking solution are fresh and properly installed on the synthesizer.
-
Use anhydrous acetonitrile for all other phosphoramidites and as the wash solvent.
-
-
Synthesis Program:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
For the coupling of this compound, a longer coupling time of up to 5 minutes may be beneficial to ensure high coupling efficiency.
-
The standard synthesis cycle parameters for deblocking, capping, and oxidation can generally be used.
-
-
Post-Synthesis:
-
Upon completion of the synthesis, the solid support-bound oligonucleotide is dried with a stream of inert gas (e.g., argon).
-
Cleavage and Deprotection Protocol
The methylphosphonate linkage is base-labile, necessitating a modified deprotection procedure compared to standard phosphodiester oligonucleotides. A one-pot procedure is recommended to minimize degradation of the backbone.
Figure 2: A one-pot cleavage and deprotection workflow for oligonucleotides containing methylphosphonate linkages.
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support. Seal the vial and let it stand at room temperature for 30 minutes.
-
Add 0.5 mL of ethylenediamine to the vial, reseal, and let it stand at room temperature for an additional 6 hours.
-
Carefully decant the supernatant into a clean tube. Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).
-
Combine the supernatant and washes.
-
Dilute the combined solution to 15 mL with water.
-
Adjust the pH to 7 with a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).
Purification and Analysis
Purification of the crude oligonucleotide is essential to remove truncated sequences and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.
-
Purification by RP-HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).
-
Detection: UV absorbance at 260 nm.
-
Collect the fractions corresponding to the major peak (the full-length oligonucleotide).
-
-
Desalting:
-
The collected fractions containing the purified oligonucleotide are desalted using a suitable method, such as a desalting column or ethanol precipitation, to remove the TEAA buffer salts.
-
-
Analysis and Quality Control:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized oligonucleotide, verifying its identity.
-
Purity Analysis: Analytical RP-HPLC or anion-exchange HPLC can be used to assess the purity of the final product.
-
Applications in Research and Drug Development
Oligonucleotides containing methylphosphonate linkages synthesized using this compound have several important applications:
-
Antisense Oligonucleotides: These modified oligonucleotides can bind to specific mRNA sequences, inhibiting protein translation. The enhanced nuclease resistance is crucial for their therapeutic potential.
-
siRNA (Small Interfering RNA): The incorporation of methylphosphonate linkages can improve the stability and delivery of siRNA molecules used in RNA interference (RNAi) therapies.
-
Diagnostic Probes: The stability of methylphosphonate-modified oligonucleotides makes them robust probes for various diagnostic assays.
-
Aptamers: These are oligonucleotides that bind to specific target molecules. Enhanced stability can improve their performance as therapeutic or diagnostic agents.
Conclusion
This compound is an essential reagent for the synthesis of nuclease-resistant oligonucleotides. Its carefully designed protecting groups and reactive phosphonamidite moiety allow for its efficient incorporation into synthetic DNA and RNA using automated solid-phase synthesis. Understanding the specific requirements for its use, particularly the modified deprotection conditions, is critical for the successful synthesis of high-quality methylphosphonate-containing oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. This guide provides the foundational knowledge and practical protocols to aid scientists and researchers in leveraging the unique properties of this important chemical tool.
References
5'-DMTr-dG(iBu)-Methyl Phosphonamidite: A Technical Guide for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-O-(methyl-N,N-diisopropyl) phosphonamidite, a key building block in the chemical synthesis of modified oligonucleotides. Its primary application lies in the introduction of methyl phosphonate (B1237965) linkages into DNA sequences, a modification that confers significant therapeutic and diagnostic advantages.
Core Structure and Properties
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a chemically modified deoxyguanosine nucleoside designed for use in automated solid-phase oligonucleotide synthesis. The molecule incorporates several critical features: a 5'-hydroxyl protecting group (Dimethoxytrityl, DMTr), an exocyclic amine protecting group on the guanine (B1146940) base (isobutyryl, iBu), and a reactive 3'-methyl phosphonamidite moiety.
The methyl phosphonate backbone modification, introduced by this reagent, is a cornerstone of many antisense oligonucleotide therapies. By replacing one of the non-bridging oxygen atoms of the natural phosphodiester linkage with a methyl group, the resulting oligonucleotide becomes electrically neutral and exhibits enhanced resistance to degradation by cellular nucleases.[1][2] This increased stability is a crucial attribute for in vivo applications.[3]
Key Molecular Features:
-
5'-DMTr Group: This acid-labile group protects the 5'-hydroxyl function during the coupling reaction and is removed at the beginning of each synthesis cycle to allow for chain elongation. Its release as a brightly colored cation also serves as a convenient method for monitoring synthesis efficiency (trityl monitoring).[4]
-
N2-isobutyryl (iBu) Group: The iBu group protects the exocyclic amine of the guanine base from participating in unwanted side reactions during synthesis.[5] It is a "base-labile" protecting group, meaning it can be removed under basic conditions during the final deprotection step.[6]
-
3'-Methyl Phosphonamidite: This phosphorous(III) group is the reactive component that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. The methyl group on the phosphorus atom is retained after oxidation, forming the desired methyl phosphonate internucleosidic linkage.[7]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | [5] |
| Molecular Formula | C42H53N6O7P | [7] |
| Molecular Weight | 784.9 g/mol | [7] |
| CAS Number | 115131-08-3 | [7] |
| Appearance | Solid powder | |
| Purity (Typical) | ≥95.0% | |
| Storage Conditions | -20°C under an inert atmosphere | [7] |
| Recommended Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [1][4] |
| 31P NMR Chemical Shift | The P(III) center is expected to appear as a mixture of two diastereomers around ~150 ppm. P(V) impurities, if present, are observed between -25 to 99 ppm. | [8] |
Role in Oligonucleotide Synthesis
The incorporation of this compound follows the standard phosphoramidite (B1245037) cycle on an automated DNA synthesizer. The logical workflow for a single coupling step is outlined below.
Properties of Methyl Phosphonate Oligonucleotides
The introduction of methyl phosphonate linkages imparts unique properties to the resulting oligonucleotide, which are summarized in Table 2.
| Property | Description | Reference(s) |
| Nuclease Resistance | The neutral methyl phosphonate backbone is highly resistant to degradation by cellular endo- and exonucleases, significantly increasing the in vivo half-life of the oligonucleotide. | [1][3] |
| Cellular Uptake | The removal of the negative charge on the backbone is reported to enhance passive cellular uptake compared to natural phosphodiester oligonucleotides. | [1] |
| Chirality | The substitution at the phosphorus atom creates a chiral center, meaning an oligonucleotide with 'n' methyl phosphonate linkages will exist as a mixture of 2^n diastereomers. These diastereomers can have different hybridization properties and biological activities. | [3] |
| Hybridization (Tm) | Duplex stability (melting temperature, Tm) can be affected. Oligonucleotides with the Rp-configuration at the methyl phosphonate linkage generally show higher or similar Tm values compared to unmodified DNA, while Sp-isomers form less stable hybrids. | [] |
| RNase H Activation | Methyl phosphonate modifications generally interfere with the ability of an antisense oligonucleotide to recruit and activate RNase H for target mRNA cleavage. This makes them suitable for steric-blocking applications rather than target degradation. | [2] |
| Solubility | Due to the neutral backbone, oligonucleotides with a high density of methyl phosphonate linkages may have reduced aqueous solubility. | [1] |
Experimental Protocols
High coupling efficiency and final purity depend on rigorous adherence to anhydrous conditions and optimized reaction parameters.
Preparation and Handling
-
Storage: Store the solid phosphonamidite at -20°C under an inert gas (Argon or Nitrogen).
-
Solvent: Use only anhydrous tetrahydrofuran (THF) for dissolution. The recommended concentration for most automated synthesizers is 0.1 M.[2] Ensure the THF has a water content of < 30 ppm.
-
Stability: Phosphoramidite solutions, particularly dG, are susceptible to degradation. It is best practice to use freshly prepared solutions. If stored on the synthesizer, ensure the bottle is under a positive pressure of inert gas.
Automated Synthesis Protocol (Representative)
This protocol is based on standard phosphoramidite chemistry, adapted for the specific requirements of methyl phosphonamidites. Parameters may need to be optimized for specific synthesizer models and synthesis scales.
| Step | Reagent/Solvent | Recommended Time | Purpose | Reference(s) |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 sec | Removes the 5'-DMTr protecting group from the support-bound nucleoside. | [10] |
| 2. Washing | Anhydrous Acetonitrile (ACN) | 45-60 sec | Removes residual acid and water. | |
| 3. Coupling | 0.1 M this compound in THF + 0.25 M Activator in ACN | 5-6 min | Couples the activated phosphonamidite to the free 5'-OH group. A longer time is used to ensure high efficiency. | [1][4] |
| 4. Washing | Anhydrous Acetonitrile (ACN) | 45-60 sec | Removes unreacted phosphonamidite and activator. | |
| 5. Capping | Cap A (e.g., Acetic Anhydride/Lutidine/THF) + Cap B (e.g., NMI/THF) | 30-45 sec | Acetylates any unreacted 5'-OH groups to prevent the formation of deletion mutations (n-1 sequences). | [6] |
| 6. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 sec | Oxidizes the P(III) phosphite (B83602) triester to the stable P(V) methyl phosphonate linkage. | [6] |
| 7. Washing | Anhydrous Acetonitrile (ACN) | 45-60 sec | Prepares the support for the next synthesis cycle. |
Note on Coupling Efficiency: While trityl monitoring can be used, it may understate the actual coupling efficiency for methyl phosphonamidites.[4] With anhydrous reagents and optimized conditions, coupling efficiencies are expected to be >95%.[2]
Post-Synthesis Cleavage and Deprotection
The methyl phosphonate linkage is more labile to base than the standard phosphodiester linkage. Therefore, a milder, two-step deprotection protocol is recommended to preserve the integrity of the modified backbone.
The logical relationship and key steps of this specialized deprotection procedure are visualized below.
Detailed Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add 0.5 mL of a pre-mixed solution of Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v).[4]
-
Seal the vial and let it stand at room temperature for 30 minutes. This step removes the cyanoethyl protecting groups from any standard phosphodiester linkages that may be present in the sequence.
-
Add 0.5 mL of ethylenediamine to the same vial and reseal.[4]
-
Let the reaction proceed for 6 hours at room temperature. This step cleaves the oligonucleotide from the solid support and removes the base protecting groups, including the iBu from guanine.
-
Collect the supernatant. Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution.
-
Combine the supernatant and washes. The resulting solution contains the crude, deprotected oligonucleotide ready for purification by methods such as HPLC or cartridge desalting.[4]
Conclusion
This compound is an essential reagent for the synthesis of nuclease-resistant oligonucleotides. Understanding its unique properties, including its solubility requirements and sensitivity to basic conditions, is critical for its successful application. By employing optimized synthesis protocols, particularly with respect to anhydrous conditions and a modified deprotection strategy, researchers can effectively incorporate methyl phosphonate linkages to generate high-quality modified oligonucleotides for a range of therapeutic and research applications.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. academic.oup.com [academic.oup.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 10. glenresearch.com [glenresearch.com]
The Core Mechanism of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the automated solid-phase synthesis of oligonucleotides. Its function is defined by its precise chemical reactivity within the highly optimized phosphoramidite (B1245037) synthesis cycle, which enables the sequential addition of nucleobases to construct DNA and RNA strands with high fidelity. This document details the role of its constituent parts, presents key performance data, outlines a standard experimental protocol, and provides visual diagrams of the synthesis workflow.
Introduction to Phosphoramidite Chemistry
The reliable synthesis of custom oligonucleotides is fundamental to numerous applications in research, diagnostics, and therapeutics. The phosphoramidite method has become the gold standard for this process due to its high efficiency and amenability to automation.[1] this compound is a protected deoxyguanosine monomer specifically designed for this method. Its "mechanism of action" is not biological but chemical; it is a carefully engineered reagent that participates in a four-step cycle to elongate a growing oligonucleotide chain.
The molecule consists of three key functional components:
-
A 5'-Dimethoxytrityl (DMTr) group: An acid-labile protecting group on the 5'-hydroxyl of the deoxyribose sugar. It prevents unwanted reactions during the coupling step and allows for the stepwise, 3'-to-5' directionality of synthesis.[2]
-
An Isobutyryl (iBu) group: A base-labile protecting group on the exocyclic amine (N2) of the guanine (B1146940) base. This prevents the amine from participating in side reactions during the synthesis cycle.[3]
-
A 3'-Methyl Phosphonamidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. The methyl group protects the phosphorus center during the reaction.[3][4]
The Four-Step Synthesis Cycle: Mechanism of Action
The core mechanism of this compound is its participation in the four-step solid-phase synthesis cycle. The oligonucleotide is assembled on a solid support, typically controlled pore glass (CPG), starting from the 3'-end.[5]
Step 1: Detritylation (Deblocking)
The cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the nucleotide bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[6] This exposes the 5'-hydroxyl group, making it available for the next reaction. The released DMTr cation is brightly colored, which allows for real-time spectrophotometric monitoring of synthesis efficiency.[6]
Step 2: Coupling (Activation and Bond Formation)
This is the critical step where the this compound is added to the growing chain. The phosphonamidite is activated by a weak acid, such as tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT).[7] The activator protonates the nitrogen of the phosphonamidite group, creating a highly reactive intermediate.[] The free 5'-hydroxyl group of the support-bound nucleotide then performs a nucleophilic attack on the phosphorus center of the activated phosphonamidite, forming an unstable trivalent phosphite triester linkage.[7][] This reaction is carried out in anhydrous acetonitrile (B52724) to prevent hydrolysis of the activated phosphoramidite.[]
Step 3: Capping
Because the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may remain unreacted.[1] To prevent these from reacting in subsequent cycles, which would result in deletion mutations, they are permanently blocked in a "capping" step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester. This is accomplished through oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[10] This step stabilizes the DNA backbone and prepares the chain for the next synthesis cycle.[1]
This four-step cycle is repeated for each nucleotide until the desired sequence is assembled.
Data Presentation: Performance Metrics
The success of oligonucleotide synthesis is highly dependent on the quality and reactivity of the phosphoramidites used. High coupling efficiency is paramount, as even small inefficiencies compound over the course of synthesizing a long oligonucleotide.[11]
| Parameter | Typical Value / Condition | Notes |
| Coupling Efficiency | >99% | Per-step efficiency is critical. A 99% efficiency for a 50-mer results in a theoretical yield of ~60%, while 99.5% yields ~78%.[1][11] |
| Coupling Time | 30 - 180 seconds | Varies depending on the synthesizer, activator, and specific phosphoramidite. Standard base coupling is typically rapid.[12] |
| Activator | 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in Acetonitrile | DCI is less acidic than tetrazole and can increase coupling rates and product yield.[4] |
| iBu-G Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) / Methylamine (AMA) at 55-65°C for 1-2 hours | Standard conditions for removing the isobutyryl protecting group from guanine after synthesis is complete.[10][13] |
| DMTr Deprotection (Final) | 80% Acetic Acid in Water | Used to remove the final 5'-DMTr group post-synthesis and purification if the oligo was synthesized "DMT-on". |
| Purity (as raw material) | ≥98.0% | High purity of the phosphoramidite reagent is essential to minimize side reactions and ensure high coupling efficiency. |
Experimental Protocols
Below is a representative protocol for a single coupling cycle using an automated DNA synthesizer. Reagent concentrations and volumes are typical for a 1 µmol synthesis scale.
Reagents and Solutions
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Anhydrous Acetonitrile.
-
Phosphoramidite Solution: 0.1 M this compound in Anhydrous Acetonitrile.
-
Capping Solution A: Acetic Anhydride / Pyridine / THF (1:1:8).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizer Solution: 0.02 M Iodine in THF / Pyridine / Water (7:2:1).
-
Wash Solution: Anhydrous Acetonitrile.
Automated Synthesis Cycle Protocol (1 µmol scale)
-
Column Preparation: The synthesizer is equipped with a column containing 1 µmol of the initial nucleoside covalently linked to a CPG solid support.
-
Detritylation:
-
Wash the column with Anhydrous Acetonitrile (3 mL).
-
Deliver Deblocking Solution (2 mL) to the column and incubate for 120 seconds.
-
Wash the column thoroughly with Anhydrous Acetonitrile (5 mL) to remove the acid and the cleaved DMTr cation.
-
-
Coupling:
-
Simultaneously deliver Activator Solution (0.6 mL) and Phosphoramidite Solution (0.2 mL) to the column.
-
Allow the coupling reaction to proceed for 60 seconds.
-
Wash the column with Anhydrous Acetonitrile (3 mL).
-
-
Capping:
-
Simultaneously deliver Capping Solution A (0.5 mL) and Capping Solution B (0.5 mL) to the column.
-
Incubate for 30 seconds to acetylate any unreacted 5'-hydroxyl groups.
-
Wash the column with Anhydrous Acetonitrile (3 mL).
-
-
Oxidation:
-
Deliver Oxidizer Solution (1 mL) to the column.
-
Incubate for 30 seconds to convert the phosphite triester to a phosphate triester.
-
Wash the column with Anhydrous Acetonitrile (5 mL).
-
-
Cycle Repetition: The synthesizer returns to the detritylation step for the addition of the next nucleotide in the sequence.
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Support: After the final cycle, the column is treated with concentrated ammonium hydroxide or an AMA solution (Ammonium hydroxide/40% Methylamine 1:1) for 1-2 hours at room temperature to cleave the oligonucleotide from the CPG support.
-
Base Deprotection: The resulting solution containing the oligonucleotide is heated in a sealed vial at 55°C for 8-16 hours (for standard protecting groups) or 65°C for 10-15 minutes (for fast deprotection groups like AMA) to remove the isobutyryl group from guanine and other base-protecting groups.[10]
-
Purification: The final product is purified using methods such as HPLC or gel electrophoresis.
Mandatory Visualizations
The following diagrams illustrate the key chemical workflows involving this compound.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. blog.biolytic.com [blog.biolytic.com]
- 3. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 4. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 10. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1444595A - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
The Gatekeeper of Oligonucleotide Fidelity: An In-depth Guide to the DMTr Protecting Group
For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The precision of this process hinges on the strategic use of protecting groups, with the 4,4'-dimethoxytrityl (DMTr) group playing a pivotal role as the guardian of the 5'-hydroxyl function. This technical guide delves into the core principles of DMTr protection in phosphoramidite-based oligonucleotide synthesis, providing a comprehensive overview of its mechanism, the critical detritylation step, and its impact on synthesis efficiency and purity.
The solid-phase synthesis of oligonucleotides is a cyclical process that meticulously adds one nucleotide at a time to a growing chain anchored to a solid support. To ensure the specific and controlled formation of the desired phosphodiester linkages, reactive functional groups on the nucleoside monomers that are not involved in the coupling reaction must be temporarily blocked. The DMTr group is the most widely used protecting group for the 5'-hydroxyl of the incoming nucleoside phosphoramidite (B1245037).[1][2][3][4][5][6][7][8][9][10][11]
The bulky and acid-labile nature of the DMTr group makes it ideally suited for this role.[12][13] It effectively prevents self-polymerization and other unwanted side reactions at the 5'-position during the coupling step.[1][5] Once the coupling reaction is complete, the DMTr group must be efficiently removed to free the 5'-hydroxyl for the next incoming nucleotide. This critical deprotection step is known as detritylation.[3][4][5]
The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection
The phosphoramidite method for oligonucleotide synthesis is a four-step cycle that is repeated for each nucleotide addition. The DMTr group is central to the first step of this cycle.
The Chemistry of Protection: Structure of a DMTr-Protected Nucleoside
The DMTr group is introduced to the 5'-hydroxyl of a nucleoside to create the phosphoramidite building blocks used in synthesis. Its structure consists of a triphenylmethyl (trityl) group with two methoxy (B1213986) substituents on two of the phenyl rings, which enhance its acid lability.
The Critical Step: Detritylation
Detritylation is the acid-catalyzed removal of the DMTr group from the 5'-hydroxyl of the growing oligonucleotide chain. This reaction is typically carried out using a solution of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert organic solvent like dichloromethane (B109758) or toluene.[5][14][15][16][17][18][19]
The mechanism involves the protonation of one of the methoxy groups on the DMTr moiety, followed by the departure of the stable, resonance-stabilized dimethoxytrityl cation. This cation has a characteristic bright orange color, which provides a convenient real-time method for monitoring the efficiency of each coupling step.[4]
Quantitative Analysis of Detritylation and Side Reactions
The choice of detritylating agent and the reaction conditions are critical for achieving high synthesis yields and purity. A balance must be struck between efficient DMTr removal and minimizing acid-induced side reactions, most notably depurination.[8][14][15][17][18][20][21] Depurination is the cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, leading to the formation of an abasic site and potential chain cleavage during subsequent basic deprotection steps.[17][20][21]
The following tables summarize key quantitative data comparing the two most common detritylating agents, TCA and DCA.
| Detritylating Agent | Concentration | Solvent | 99% Detritylation Time (seconds) for DMT-dG-pT-CPG | Reference |
| 3% Dichloroacetic Acid (DCA) | 3% (w/v) | Dichloromethane | ~30 | [14] |
| 15% Dichloroacetic Acid (DCA) | 15% (w/v) | Dichloromethane | ~20 | [14] |
| 3% Trichloroacetic Acid (TCA) | 3% (w/v) | Dichloromethane | ~15 | [14] |
| Table 1: Comparison of detritylation times for different reagents. |
| Detritylating Agent | Nucleoside | Depurination Half-Life (hours) | Reference |
| 3% Dichloroacetic Acid (DCA) | N-benzoyl-dA | 1.3 | [14] |
| 15% Dichloroacetic Acid (DCA) | N-benzoyl-dA | 0.43 | [14] |
| 3% Trichloroacetic Acid (TCA) | N-benzoyl-dA | 0.32 | [14] |
| 3% Dichloroacetic Acid (DCA) | N-isobutyryl-dG | 7.8 - 5.8 | [14] |
| 3% Trichloroacetic Acid (TCA) | N-isobutyryl-dG | 3.8 | [14] |
| Table 2: Depurination rates of protected nucleosides with different detritylating agents. |
As the data indicates, TCA is a stronger acid and leads to faster detritylation but also significantly increases the rate of depurination, especially for deoxyadenosine.[14][17] DCA, being a weaker acid, offers a better balance between efficient deprotection and minimizing damage to the growing oligonucleotide chain, making it the preferred reagent for the synthesis of long oligonucleotides.[5][17]
Experimental Protocols
Protocol 1: Automated Detritylation in Solid-Phase Synthesis
This protocol outlines the typical detritylation step as performed on an automated DNA synthesizer.
Materials:
-
Oligonucleotide synthesis column containing the solid support-bound oligonucleotide with a 5'-DMTr group.
-
Detritylation solution: 3% Dichloroacetic Acid (DCA) in dichloromethane (DCM) or toluene.
-
Washing solvent: Anhydrous acetonitrile (B52724).
Procedure:
-
Pre-Wash: The synthesis column is washed with anhydrous acetonitrile to remove any residual reagents from the previous cycle.
-
Detritylation: The detritylation solution is passed through the column for a predetermined time (typically 30-120 seconds, depending on the scale and synthesizer). The flow-through, containing the orange DMTr cation, is collected for monitoring.
-
Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMTr cation. The support is then typically washed with a neutral or slightly basic solution to ensure complete acid removal before the next coupling step.
Protocol 2: Spectrophotometric Monitoring of DMTr Cation Release
This protocol describes the method for quantifying the coupling efficiency by measuring the absorbance of the collected DMTr cation.
Materials:
-
Collected detritylation solution from each synthesis cycle.
-
Spectrophotometer.
-
Cuvettes.
-
Blank solution (detritylation solution without DMTr cation).
Procedure:
-
Collection: The eluent from the detritylation step of each cycle is collected in a separate vial.
-
Dilution (if necessary): If the orange color is too intense, the solution can be diluted with a known volume of the blank solution.
-
Spectrophotometry: The absorbance of the solution is measured at the wavelength of maximum absorbance for the DMTr cation, which is approximately 495-498 nm.[4][22]
-
Calculation of Step-wise Yield: The absorbance value is proportional to the amount of DMTr cation released, which in turn corresponds to the number of successfully coupled nucleotides in that cycle. The step-wise coupling efficiency can be calculated by comparing the absorbance of consecutive cycles. A consistent or slightly increasing absorbance indicates high coupling efficiency, while a significant drop suggests a problem with the coupling step.[22]
Conclusion
The 4,4'-dimethoxytrityl protecting group is an indispensable component of modern oligonucleotide synthesis. Its acid lability, coupled with the ability to monitor its removal in real-time, provides a robust and efficient system for the controlled, stepwise assembly of DNA and RNA molecules. A thorough understanding of the chemistry of DMTr protection and deprotection, including the kinetics of detritylation and the potential for side reactions like depurination, is crucial for researchers and professionals in the field to optimize synthesis protocols and ensure the production of high-quality oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. The careful selection of detritylating agents and reaction conditions remains a key factor in achieving the desired purity and yield of synthetic nucleic acids.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 4. atdbio.com [atdbio.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 11. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 12. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. glenresearch.com [glenresearch.com]
- 18. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 20. glenresearch.com [glenresearch.com]
- 21. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Function of the Isobutyryl (iBu) Protecting Group on Guanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Protecting Groups in Oligonucleotide Synthesis
The automated solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method is a cornerstone of modern molecular biology and drug development.[1][2] This process involves the sequential, stepwise addition of nucleotide monomers to a growing chain anchored to a solid support.[2] To ensure the high fidelity and yield of the final product, reactive functional groups on the nucleobases, the phosphate (B84403) backbone, and the sugar moiety must be temporarily masked with protecting groups.[3]
Guanine (B1146940), with its exocyclic N2 amine and O6 carbonyl group, is particularly susceptible to unwanted side reactions during synthesis.[4] The N2 amine can react with activated phosphoramidites, leading to chain branching. Furthermore, the O6 position can be inappropriately phosphitylated.[4] Therefore, protection of the exocyclic amine is critical. The isobutyryl (iBu) group is a widely used protecting group for this purpose, balancing stability during synthesis with efficient removal during the final deprotection step.[1][5]
Core Function and Chemical Properties of the iBu Group on Guanine
The primary function of the N2-isobutyryl group on the guanine base is to prevent the exocyclic amine from participating in undesirable side reactions during the phosphoramidite coupling cycle. By acylating the N2 amine, the iBu group renders it nucleophilically inert, thereby preventing reactions with the activated phosphoramidite monomers that would otherwise lead to branched oligonucleotides.
The selection of iBu as a protecting group is based on a critical balance of chemical properties:
-
Stability: It is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle.[1][2]
-
Lability: It is reliably cleaved under the basic conditions used in the final deprotection step, typically with aqueous ammonium (B1175870) hydroxide (B78521).[1][6]
While effective, the iBu group is known for being more resistant to hydrolysis compared to the benzoyl (Bz) groups used for adenine (B156593) and cytosine.[1][5] This slower cleavage rate often makes the deprotection of iBu-dG the rate-determining step in the final workup of a standard DNA oligonucleotide.[1][5]
Quantitative Data
The efficiency of oligonucleotide synthesis and deprotection is paramount. The following tables summarize key quantitative data related to the use of iBu-protected guanosine (B1672433) phosphoramidite.
Table 1: Coupling Efficiency
High coupling efficiency is critical for the synthesis of long, high-purity oligonucleotides. Even minor reductions in efficiency lead to a significant decrease in the yield of the full-length product.[7]
| Parameter | Value | Conditions |
| Typical Coupling Efficiency | >99% | Standard automated solid-phase synthesis cycle; tetrazole or derivative as activator.[1][8] |
| Factors Influencing Efficiency | Purity of reagents, activator choice, coupling time, temperature, solid support characteristics.[2][7] | A 5-fold molar excess of phosphoramidite and 20-fold excess of activator are typical.[6] |
Note: A 50-mer oligonucleotide synthesized with 99.5% average coupling efficiency results in a theoretical yield of ~78%, while a 98.5% efficiency drops the yield to ~52%.[7]
Table 2: Deprotection Conditions and Kinetics
The removal of the iBu group is the final step to yielding a functional oligonucleotide. The conditions must be stringent enough for complete removal but mild enough to avoid degradation of the product, especially if sensitive modifications are present.
| Reagent | Temperature (°C) | Time | Notes |
| Ammonium Hydroxide (conc.) | 55 | 5 hours | Standard condition for complete deprotection of Bz-A, Bz-C, and iBu-G.[1] |
| Ammonium Hydroxide (conc.) | Room Temp. | 120 min | Slower deprotection, may be incomplete for iBu-G.[9][10] |
| AMA (Ammonia/Methylamine 1:1) | 65 | 10 min | "UltraFAST" deprotection. Requires Ac-dC to avoid base modification.[9][11] |
| t-Butylamine/Water (1:3) | 60 | 6 hours | Alternative for sensitive oligonucleotides.[9][10] |
The hydrolysis of the iBu group from guanine is significantly slower than the benzoyl groups from adenine and cytosine, making it the rate-limiting step in standard deprotection protocols.[1][5]
Experimental Workflows and Protocols
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process performed on an automated synthesizer.[2][12] Each cycle, which adds one nucleotide, consists of four main chemical steps.
Protocol for a Single Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the terminal base on the solid support is removed using a brief treatment with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[6] This exposes the 5'-hydroxyl group for the next reaction.
-
Coupling: The iBu-dG phosphoramidite monomer (or other desired base) is activated by a catalyst, such as tetrazole, and delivered to the synthesis column.[1] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming an unstable phosphite (B83602) triester bond.[1][2] Typical coupling times are around 30 seconds for standard bases.[6]
-
Capping: To prevent unreacted chains ("failure sequences") from elongating in subsequent cycles, they are permanently terminated.[5] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][5]
-
Oxidation: The unstable phosphite triester linkage is converted to a stable pentavalent phosphotriester by oxidation.[6] This is typically done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5][6] This step completes the addition of one nucleotide. The cycle is then repeated, starting with the deblocking of the newly added base.
Final Cleavage and Deprotection Workflow
After the final synthesis cycle, the oligonucleotide is fully protected and still attached to the solid support. A final chemical treatment is required to cleave it from the support and remove all protecting groups from the bases and the phosphate backbone.
Standard Deprotection Protocol (iBu-dG):
-
Preparation: After synthesis, the solid support (e.g., CPG) containing the oligonucleotide is transferred to a sealed vial.
-
Cleavage and Deprotection: Concentrated aqueous ammonium hydroxide (~28-30%) is added to the vial. The vial is sealed and heated at 55°C for a minimum of 5 hours.[1] This single treatment performs three actions concurrently:
-
Cleavage: The succinyl linker is hydrolyzed, releasing the oligonucleotide from the solid support.
-
Phosphate Deprotection: The β-cyanoethyl groups are removed from the phosphate backbone via β-elimination.
-
Base Deprotection: The N-acyl protecting groups (benzoyl on A and C, isobutyryl on G) are hydrolyzed from the nucleobases.[5]
-
-
Workup: The vial is cooled, and the supernatant containing the crude oligonucleotide is carefully removed from the solid support.
-
Evaporation: The ammonium hydroxide solution is evaporated to dryness, typically using a centrifugal vacuum concentrator.
-
Purification: The resulting crude oligonucleotide pellet is resuspended in an appropriate buffer and purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product from failure sequences.[12]
Conclusion
The isobutyryl group serves as an essential guardian of the guanine base during the rigorous chemical cycles of solid-phase oligonucleotide synthesis. Its robust nature prevents deleterious side reactions, ensuring the synthesis of high-fidelity oligonucleotides. While its slower deprotection kinetics compared to other base-protecting groups necessitates carefully controlled conditions, its reliability has made it a standard in the field. Understanding the function, quantitative performance, and associated protocols of the iBu protecting group is fundamental for any professional engaged in the synthesis of oligonucleotides for research, diagnostics, or therapeutic applications.
References
- 1. biotage.com [biotage.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. atdbio.com [atdbio.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. scribd.com [scribd.com]
- 11. glenresearch.com [glenresearch.com]
- 12. alfachemic.com [alfachemic.com]
Key features of methyl phosphonate linkages in DNA
An In-depth Technical Guide to Methyl Phosphonate (B1237965) Linkages in DNA
Introduction
Methyl phosphonate oligonucleotides (MPOs) represent a significant class of nucleic acid analogs that have been instrumental in the development of antisense therapeutics and molecular biology tools. Characterized by the substitution of a non-bridging oxygen atom with a methyl group in the phosphodiester backbone, this modification imparts a unique set of physicochemical properties.[1][2] The primary allure of MPOs lies in their enhanced stability against cellular nucleases and their neutral charge, which facilitates cellular uptake.[3][4][5] This guide provides a comprehensive overview of the core features of methyl phosphonate linkages, detailing their synthesis, properties, and the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.
Core Features of Methyl Phosphonate Linkages
Chemical Structure and Chirality
The defining feature of a methyl phosphonate linkage is the replacement of a negatively charged, non-bridging oxygen of the natural phosphodiester group with a non-polar methyl group.[1][2] This seemingly simple substitution has profound consequences. It renders the backbone electrically neutral and introduces a chiral center at the phosphorus atom.[6][7]
Consequently, for each methyl phosphonate linkage, two stereoisomers, designated as Rp and Sp, exist. A standard synthesis of an MPO with 'n' such linkages results in a complex mixture of 2^(n-1) diastereomers.[1] The stereochemistry of these linkages significantly influences the oligonucleotide's hybridization properties, thermal stability, and overall structure.[7][8][9]
Caption: Comparison of Phosphodiester and Methyl Phosphonate Linkages.
Charge Neutrality
Unlike the polyanionic nature of native DNA, the methyl phosphonate backbone is uncharged.[3][6][10] This neutrality was initially hypothesized to enhance hybridization affinity by eliminating electrostatic repulsion between the antisense oligonucleotide and the target nucleic acid strand.[11] While this effect is observed, it is often counteracted by steric factors. The lack of charge is a key contributor to increased lipophilicity, which is believed to improve the passive diffusion of MPOs across cell membranes.[5][11][12] However, this property also leads to reduced aqueous solubility, particularly in oligonucleotides with a high density of methyl phosphonate linkages.[6][10]
Nuclease Resistance
One of the most significant advantages of methyl phosphonate modification is the exceptional resistance it confers against degradation by cellular nucleases.[1][3][4][6] Both endonucleases and exonucleases are largely unable to hydrolyze the modified linkage.[13][14] This stability drastically increases the biological half-life of the oligonucleotide, making MPOs suitable for in vivo applications.[1] Even a single methyl phosphonate cap at the 3'-end can significantly protect an oligonucleotide from 3'-exonucleolytic degradation.[3][6]
Caption: Steric hindrance as the basis for nuclease resistance.
Hybridization and Thermal Stability (Tₘ)
The effect of methyl phosphonate linkages on duplex stability is complex. Generally, each modification lowers the melting temperature (Tₘ) of the duplex compared to its unmodified DNA:DNA or DNA:RNA counterpart.[15] This destabilization is attributed to steric hindrance from the methyl group.[1]
Stereochemistry plays a critical role. Duplexes containing pure Rp-methylphosphonate linkages are significantly more stable than those with Sp linkages or racemic mixtures.[7][8] Oligonucleotides with alternating Rp-methylphosphonate and phosphodiester linkages can form duplexes with RNA that are more stable than the corresponding racemic MPO:RNA duplexes.[1]
RNase H Activation
A crucial consideration for antisense applications is the ability of a DNA:RNA hybrid to recruit and activate RNase H, an enzyme that degrades the RNA strand of the duplex. Standard methyl phosphonate linkages do not support RNase H activity.[3][6] This means that MPOs function primarily through a steric-blocking mechanism, physically preventing the translation or processing of the target mRNA, rather than inducing its degradation.[1] This is a key differentiator from other modifications like phosphorothioates.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties of methyl phosphonate oligonucleotides.
Table 1: Thermal Stability (Tₘ) of Oligonucleotide Duplexes
| Oligonucleotide Duplex Type | Sequence Context | Tₘ (°C) per modification (ΔTₘ) | Reference |
| Unmodified DNA:RNA | N/A | Baseline | [15] |
| Racemic MPO:RNA | Mixed Sequences | ~ -1.0 to -1.5 °C | [6] |
| Rp-MPO:RNA | Alternating Rp/DE | Higher than racemic MPO | [1][2] |
| Sp-MPO:RNA | Single Sp substitution | Lower than Rp-MPO | [7] |
| Fully Modified MPO:DNA | d(TAATTAATTAATTA) | Significantly lower than unmodified | [15] |
Note: Tₘ values are highly dependent on sequence, length, and buffer conditions. The values presented are generalizations to illustrate trends.
Table 2: Nuclease Resistance Profile
| Oligonucleotide Type | Nuclease | Observation | Reference |
| Unmodified DNA | 3'-Exonucleases | Rapid degradation | [13] |
| 3'-end Methyl Phosphonate Cap | 3'-Exonucleases | High resistance to degradation | [6][13] |
| Fully Modified MPO | Spleen Phosphodiesterase | Total resistance | [14] |
| Alternating Rp MP/DE | In vitro nucleases | 25 to 300-fold more resistant than unmodified DE | [1] |
| 2'-O-Methyl with MP/DE | In vivo (rat model) | Almost completely resistant to degradation | [1] |
Experimental Protocols
Automated Solid-Phase Synthesis of Methyl Phosphonate Oligonucleotides
The synthesis of MPOs is typically performed on an automated DNA synthesizer using methylphosphonamidite monomers. The process is similar to standard phosphoramidite (B1245037) chemistry but with critical modifications.
Methodology:
-
Support: A suitable solid support (e.g., CPG) with the first nucleoside pre-attached is loaded into a synthesis column.
-
DMT Removal (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed using a solution of trichloroacetic or dichloroacetic acid in dichloromethane.
-
Coupling: The deprotected 5'-hydroxyl group is coupled with the next nucleoside methylphosphonamidite monomer, activated by a weak acid like tetrazole. Coupling times are often extended (e.g., 2-3 minutes) to ensure high efficiency.[1]
-
Oxidation: This is a key step. The unstable methylphosphonite triester intermediate is oxidized to the stable pentavalent methylphosphonate (B1257008). A specially formulated, milder iodine oxidizer with reduced water content is often required to prevent hydrolysis of the sensitive intermediate.[1][16]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.
-
Cycle Repetition: The cycle of detritylation, coupling, oxidation, and capping is repeated until the desired sequence is assembled.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed. A one-pot procedure using a mixture of ammonium (B1175870) hydroxide, ethanol, and ethylenediamine (B42938) at room temperature for several hours is often preferred to minimize backbone cleavage.[17]
-
Purification: The final product is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Caption: Automated solid-phase synthesis cycle for MPOs.
Nuclease Stability Assay
Objective: To determine the resistance of an MPO to enzymatic degradation compared to an unmodified oligonucleotide.
Methodology:
-
Oligonucleotide Preparation: Prepare solutions of the MPO and a control phosphodiester oligonucleotide of the same sequence at a known concentration in an appropriate buffer (e.g., Tris-HCl with MgCl₂).
-
Enzyme Reaction: Incubate the oligonucleotides with a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate biological conditions) at 37°C.
-
Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction in each aliquot is stopped immediately by adding a quenching solution (e.g., EDTA) and/or by heat inactivation.
-
Analysis: The samples are analyzed by ion-exchange or reverse-phase HPLC or by denaturing PAGE.
-
Quantification: The amount of full-length, intact oligonucleotide remaining at each time point is quantified by integrating the peak area (HPLC) or band intensity (PAGE). The results are often plotted as the percentage of intact oligonucleotide versus time to determine the degradation rate or half-life.[1]
Thermal Denaturation (Tₘ) Analysis
Objective: To measure the melting temperature (Tₘ) of a duplex formed by an MPO and its complementary strand.
Methodology:
-
Sample Preparation: Anneal equimolar amounts of the MPO and its complementary DNA or RNA strand in a buffered solution containing a controlled salt concentration (e.g., 100 mM NaCl, 20 mM potassium phosphate, pH 7.2).[18]
-
Spectrophotometer Setup: Place the sample in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: Monitor the absorbance of the sample at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5°C/minute).
-
Data Analysis: Plot the absorbance versus temperature. The resulting curve will be sigmoidal. The Tₘ is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[19]
Conclusion
Methyl phosphonate linkages offer a compelling modification for oligonucleotides, providing profound nuclease resistance and a neutral backbone that can enhance cellular permeability. These features have established MPOs as valuable tools in antisense technology and research. However, their application requires careful consideration of several trade-offs, including reduced aqueous solubility, general depression of duplex thermal stability, and an inability to mediate RNase H-dependent target degradation. Furthermore, the chirality introduced by the modification adds a layer of complexity, with the Rp stereoisomer being generally preferred for hybridization-based applications. As synthesis methods for chirally pure oligonucleotides become more accessible, the potential for fine-tuning the properties of MPOs for specific therapeutic and diagnostic purposes continues to grow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 4. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methyl-phosphonate oligo synthesis [biosyn.com]
- 6. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of neutralization pattern and stereochemistry on DNA bending by methylphosphonate substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Stereochemical effects of methylphosphonate in B- and Z-DNA helices: variation in hydrophobicity and effective widths of grooves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synoligo.com [synoligo.com]
- 15. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Introduction to methyl phosphonamidite chemistry
An In-depth Technical Guide to Methyl Phosphonamidite Chemistry for Therapeutic Oligonucleotide Development
Introduction
Methylphosphonate (B1257008) oligonucleotides, first introduced by Miller and Tso, represent a significant class of nucleic acid analogs with therapeutic potential.[1] These molecules feature a non-ionic methyl group replacing one of the non-bridging oxygen atoms in the phosphate (B84403) backbone.[1] This modification confers two highly desirable properties for drug development: enhanced resistance to nuclease degradation and increased cellular uptake due to the neutral charge of the backbone.[1][2][3] Unlike their naturally charged phosphodiester counterparts, which are often repelled by the cell membrane, methylphosphonate oligonucleotides can more readily enter cells.[1] Their synthesis is achieved using methyl phosphonamidite monomers in standard automated DNA synthesizers, making them accessible for research and development.[2][4] This guide provides a comprehensive overview of the chemistry, synthesis, purification, and application of methylphosphonate oligonucleotides.
Core Principles: The Solid-Phase Synthesis Cycle
The synthesis of methylphosphonate oligonucleotides is performed on a solid support using an automated synthesizer, following a cyclical four-step process analogous to standard phosphodiester oligonucleotide synthesis. The key component is the methyl phosphonamidite monomer, which allows for the formation of the characteristic methylphosphonate linkage.
Caption: The four-step automated solid-phase synthesis cycle for methylphosphonate oligonucleotides.
Mechanism of Methyl Phosphonamidite Coupling
The central reaction in the synthesis cycle is the coupling step, where a new monomer is added to the growing oligonucleotide chain. This process is facilitated by an activator, typically a weak acid like tetrazole. The activator protonates the nitrogen atom of the phosphonamidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. The free 5'-hydroxyl group of the support-bound oligonucleotide then attacks the activated phosphorus center, forming a new, unstable phosphite (B83602) triester linkage.
References
Applications of Nuclease-Resistant Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oligonucleotide-based therapeutics represent a paradigm shift in modern medicine, offering the potential to selectively modulate gene expression and combat a wide array of diseases. However, the clinical translation of these powerful molecules has been historically hampered by their susceptibility to degradation by endogenous nucleases. This technical guide provides an in-depth exploration of nuclease-resistant oligonucleotides, detailing the chemical modifications that enhance their stability, their diverse applications in antisense technology, RNA interference, and aptamer-based therapies, and the experimental protocols crucial for their evaluation. By presenting quantitative data, detailed methodologies, and visual representations of key pathways and workflows, this guide serves as a comprehensive resource for researchers and drug development professionals navigating the complexities of oligonucleotide therapeutics.
Introduction to Nuclease-Resistant Oligonucleotides
Oligonucleotides, short single- or double-stranded nucleic acid polymers, can be designed to bind to specific RNA or DNA sequences, thereby modulating gene expression. This sequence-specific targeting offers a powerful approach for treating genetic disorders, viral infections, and various cancers. The therapeutic potential of unmodified oligonucleotides is severely limited by their rapid degradation by nucleases, enzymes that are ubiquitous in biological systems.[1] To overcome this challenge, a variety of chemical modifications have been developed to create nuclease-resistant oligonucleotides, significantly improving their pharmacokinetic and pharmacodynamic profiles.[2]
These modifications typically involve alterations to the phosphate (B84403) backbone, the sugar moiety, or the nucleobases themselves. The primary goals of these modifications are to:
-
Increase Nuclease Resistance: Enhance stability in biological fluids like serum and within cells.[3]
-
Improve Binding Affinity: Strengthen the hybridization of the oligonucleotide to its target sequence.
-
Enhance Cellular Uptake: Facilitate entry into target cells.
-
Reduce Off-Target Effects and Toxicity: Minimize unintended interactions and adverse biological responses.[4]
Core Chemistries of Nuclease-Resistant Oligonucleotides
A variety of chemical modifications have been developed to enhance the stability and therapeutic potential of oligonucleotides. The most prominent and widely utilized of these are detailed below.
Phosphorothioate (B77711) (PS) Linkages
The phosphorothioate modification is one of the most common and well-studied alterations, where a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom.[1] This simple substitution confers significant resistance to nuclease degradation.[5] However, it's important to note that this modification introduces a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers, which can influence the oligonucleotide's properties.[6]
2'-O-Methyl (2'-OMe) Modifications
In 2'-O-Methyl modifications, a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification not only increases nuclease resistance but also enhances the binding affinity of the oligonucleotide to its RNA target.[7] Oligonucleotides with 2'-OMe modifications often exhibit reduced non-specific protein binding compared to their phosphorothioate counterparts.[8]
Locked Nucleic Acid (LNA)
Locked Nucleic Acids are a class of modified RNA nucleotides where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This conformational constraint results in a significant increase in thermal stability and binding affinity for complementary RNA and DNA sequences.[9] LNA-modified oligonucleotides also demonstrate exceptional nuclease resistance.[9]
Peptide Nucleic Acid (PNA)
Peptide Nucleic Acids represent a radical departure from the natural nucleic acid structure. In PNAs, the entire sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine backbone. This neutral backbone eliminates the electrostatic repulsion between the oligonucleotide and its target, leading to very high binding affinity. PNAs are also highly resistant to both nucleases and proteases.
Applications in Therapeutics and Research
Nuclease-resistant oligonucleotides are the cornerstone of several therapeutic and research applications, each with a distinct mechanism of action.
Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides are single-stranded DNA or RNA molecules designed to be complementary to a specific messenger RNA (mRNA) sequence. Upon binding to the target mRNA, ASOs can modulate its function through several mechanisms:
-
RNase H-mediated degradation: ASOs with a DNA-like gap can recruit the enzyme RNase H, which specifically cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target mRNA.[10]
-
Steric hindrance: ASOs can physically block the binding of ribosomes or other cellular machinery to the mRNA, thereby inhibiting translation.
-
Splicing modulation: By binding to specific sites on pre-mRNA, ASOs can alter the splicing pattern, leading to the inclusion or exclusion of certain exons.
Small Interfering RNA (siRNA)
Small interfering RNAs are double-stranded RNA molecules that utilize the endogenous RNA interference (RNAi) pathway to silence gene expression. The guide strand of the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then binds to and cleaves the complementary target mRNA. Chemical modifications are crucial for enhancing the stability and delivery of therapeutic siRNAs.
Aptamers
Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures, allowing them to bind to a wide range of targets, including proteins, small molecules, and even whole cells, with high affinity and specificity. Nuclease-resistant modifications are essential for the in vivo applications of aptamers as therapeutic or diagnostic agents.[11]
Quantitative Data Presentation
The following tables summarize the comparative stability of various nuclease-resistant oligonucleotide modifications in biological media.
Table 1: Half-life of Modified Oligonucleotides in Human Serum
| Oligonucleotide Modification | Half-life in Human Serum (hours) | Reference |
| Unmodified DNA | < 1 | [9] |
| Phosphorothioate (PS) | > 10 | [9] |
| 2'-O-Methyl (2'-OMe) end-capped | ~ 5 | [12] |
| Locked Nucleic Acid (LNA) end-capped | > 24 | [12] |
Table 2: Nuclease Resistance of Modified Oligonucleotides against 3'-Exonuclease
| Oligonucleotide Modification | Relative Resistance to 3'-Exonuclease | Reference |
| Unmodified Phosphodiester (PO) | 1x | [5] |
| Single 3'-Phosphorothioate (PS) | Significantly Increased | [5] |
| 3' S-terminal PS internucleotide linkage | >300x compared to 3'-terminal R-configuration | [6] |
| 3'-Inverted dT | High | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Serum Stability Assay
This protocol outlines a method to assess the stability of oligonucleotides in serum.
-
Preparation of Oligonucleotides: Dissolve the test and control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Serum Incubation:
-
Thaw human or mouse serum on ice.
-
In a microcentrifuge tube, add 90 µL of serum.
-
Add 10 µL of the 100 µM oligonucleotide stock solution to the serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Enzyme Inactivation: Immediately add the aliquot to 10 µL of a loading buffer containing a proteinase K solution and a denaturing agent (e.g., formamide) and heat at 95°C for 5 minutes to stop nuclease activity.
-
Analysis by Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize using a gel documentation system.
-
-
Data Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point. Calculate the percentage of intact oligonucleotide remaining relative to the zero time point and determine the half-life.
Cellular Uptake Assay using Fluorescently Labeled Oligonucleotides
This protocol describes a method to quantify the cellular uptake of oligonucleotides using flow cytometry.
-
Cell Culture: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Oligonucleotide Preparation: Prepare a working solution of the fluorescently labeled oligonucleotide (e.g., with Cy3 or FITC) in serum-free cell culture medium at the desired concentration.
-
Cell Treatment:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add the oligonucleotide solution to the cells and incubate at 37°C for a specified period (e.g., 4 hours).
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove any unbound oligonucleotides.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore.
-
Gate on the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity of the cells.
-
-
Data Analysis: Compare the mean fluorescence intensity of the treated cells to that of untreated control cells to quantify the cellular uptake.
In Vivo Biodistribution Study of Radiolabeled Oligonucleotides
This protocol details a method to assess the tissue distribution of oligonucleotides in a mouse model.
-
Radiolabeling of Oligonucleotides: Radiolabel the oligonucleotide with a suitable isotope (e.g., ³⁵S for phosphorothioates, ³H, or ¹²⁵I) using established methods.[13][14]
-
Animal Dosing:
-
Tissue Collection: At predetermined time points post-administration (e.g., 1, 4, 24, 48 hours), euthanize the mice and dissect the desired organs and tissues (e.g., liver, kidney, spleen, heart, lung, brain).[13]
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissues in a suitable lysis buffer.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in an aliquot of each tissue homogenate using a liquid scintillation counter or a gamma counter, depending on the isotope used.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Determine the tissue-to-blood ratios to assess tissue accumulation.[13]
-
RNase H Cleavage Assay
This protocol is for evaluating the ability of gapmer ASOs to induce RNase H-mediated cleavage of a target RNA.
-
Substrate Preparation:
-
Synthesize a target RNA oligonucleotide, which can be radiolabeled (e.g., with ³²P at the 5' end) or fluorescently labeled for detection.
-
Synthesize the gapmer ASO.
-
-
Hybridization:
-
In a reaction tube, combine the labeled RNA target and the ASO in an annealing buffer.
-
Heat the mixture to 90-95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate hybridization.
-
-
RNase H Reaction:
-
Add recombinant RNase H enzyme to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination: Stop the reaction by adding an EDTA solution to chelate the magnesium ions required for RNase H activity.
-
Analysis of Cleavage Products:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the cleavage products by autoradiography (for radiolabeled RNA) or fluorescence imaging.
-
-
Data Analysis: Quantify the intensity of the full-length RNA band and the cleavage product bands to determine the percentage of RNA cleavage.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.
Caption: The RNA interference (RNAi) pathway for gene silencing by siRNA.
Experimental Workflows
References
- 1. idtdna.com [idtdna.com]
- 2. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 3. synoligo.com [synoligo.com]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of phosphorothioate-modified oligonucleotide resistance to 3'-exonuclease using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of 3'-exonuclease stereoselectivity on the kinetics of phosphorothioate oligonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biodistribution and metabolism of internally 3H-labeled oligonucleotides. I. Comparison of a phosphodiester and a phosphorothioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 5'-DMTr-dG(iBu)-Methyl Phosphonamidite (CAS: 115131-08-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine-3'-O-(methyl N,N-diisopropylphosphonamidite), a key reagent for the synthesis of methylphosphonate (B1257008) oligonucleotides.
Introduction
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) building block used in automated solid-phase oligonucleotide synthesis.[1] Its unique feature is the methylphosphonamidite group at the 3'-position, which, upon incorporation, generates a methylphosphonate internucleotide linkage.[2] This backbone modification replaces the negatively charged non-bridging oxygen of a natural phosphodiester linkage with a non-charged methyl group.[3]
The resulting methylphosphonate oligonucleotides (MPOs) are nuclease-resistant, electrically neutral analogs of DNA.[4][5] These properties enhance cellular uptake and metabolic stability, making them valuable tools in therapeutic and diagnostic applications, particularly in the development of antisense oligonucleotides designed to modulate gene expression.[3][4] However, the introduction of a chiral center at the phosphorus atom and the loss of the anionic charge can affect hybridization affinity and solubility.[5][6]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for proper handling, storage, and application in synthesis workflows.
| Property | Value | Reference |
| CAS Number | 115131-08-3 | [2] |
| Molecular Formula | C42H53N6O7P | [2] |
| Molecular Weight | 784.9 g/mol | [2] |
| Appearance | White to off-white powder | - |
| Purity | ≥98% (Typically by HPLC & 31P NMR) | - |
| Solubility | Soluble in dry acetonitrile, tetrahydrofuran (B95107) (THF) | [3] |
| Storage | -20°C, under inert atmosphere (Argon or Nitrogen) | [2] |
Oligonucleotide Synthesis
The synthesis of methylphosphonate oligonucleotides follows the same fundamental cycle as standard phosphoramidite chemistry but requires specific optimization, particularly concerning anhydrous conditions and the oxidation step.[7] The methylphosphonite (P-III) intermediate formed during coupling is highly susceptible to hydrolysis.[7]
Logical Structure of the Phosphonamidite
The design of this reagent includes several key functional groups, each with a specific purpose for controlled, stepwise synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. methyl-phosphonate oligo synthesis [biosyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of hybrid backbone methylphosphonate DNA heteroduplexes: effect of R and S stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Navigating the Solubility Challenge: A Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite in Acetonitrile and THF
For Immediate Release
For researchers, scientists, and professionals in drug development engaged in oligonucleotide synthesis, the choice of solvent for phosphonamidite dissolution is a critical parameter influencing the efficiency and success of solid-phase synthesis. This technical guide provides an in-depth analysis of the solubility of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key reagent for introducing methyl phosphonate (B1237965) linkages into DNA sequences, comparing the commonly used solvents: acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF).
Executive Summary
This compound exhibits limited solubility in acetonitrile, the standard solvent for most phosphonamidites used in oligonucleotide synthesis. This necessitates the use of anhydrous tetrahydrofuran for efficient dissolution and subsequent coupling reactions. This guide will detail the qualitative solubility differences, provide established experimental protocols, and present a visual workflow for the handling of this essential synthesis reagent.
Solubility Profile: Acetonitrile vs. Tetrahydrofuran
Acetonitrile (ACN): Standard phosphonamidites, such as those for dA, dC, and dT, are typically dissolved in anhydrous acetonitrile. However, this compound demonstrates poor solubility in this solvent. Attempting to dissolve this guanosine (B1672433) phosphonamidite in acetonitrile can lead to incomplete dissolution, resulting in particulate matter that can clog the fluidics of an automated DNA synthesizer and lead to failed couplings and truncated oligonucleotide sequences.
Tetrahydrofuran (THF): Anhydrous tetrahydrofuran is the recommended solvent for dissolving this compound.[] It provides sufficient solvation to achieve the necessary concentration for efficient coupling during oligonucleotide synthesis. This difference in solubility is a known challenge that requires a deviation from standard synthesis protocols.[2]
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Recommendation |
| Anhydrous Acetonitrile | Poor | Not recommended for dissolution. |
| Anhydrous Tetrahydrofuran | Good | Recommended solvent for oligonucleotide synthesis.[] |
Experimental Protocols
The following protocols are based on established methodologies for the use of methyl phosphonamidites in oligonucleotide synthesis.
Phosphonamidite Dissolution
Objective: To prepare a solution of this compound for use on an automated DNA synthesizer.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF), <30 ppm H₂O
-
Anhydrous acetonitrile (ACN), <30 ppm H₂O (for other amidites)
-
Appropriately sized amber glass vials with septa
Procedure:
-
In a controlled environment with low humidity (e.g., a glove box), weigh the required amount of this compound into a clean, dry amber glass vial.
-
Add the appropriate volume of anhydrous THF to achieve the desired concentration (typically 0.1 M).
-
Seal the vial with a septum and cap.
-
Gently swirl the vial until the phosphonamidite is completely dissolved. Avoid vigorous shaking to prevent shearing of the molecule.
-
For other phosphonamidites (e.g., dA, Ac-dC, dT), repeat the process using anhydrous acetonitrile.
-
Place the vials on the appropriate ports of the DNA synthesizer.
Oligonucleotide Synthesis Workflow
The synthesis of oligonucleotides containing methyl phosphonate linkages follows the standard phosphoramidite (B1245037) chemistry cycle, with the key difference being the use of THF as the solvent for the dG phosphonamidite.
References
An In-depth Technical Guide to the Storage and Stability of Methyl Phosphonamidites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of methyl phosphonamidites. These reagents are fundamental building blocks in the synthesis of oligonucleotides with methylphosphonate (B1257008) linkages, which are of significant interest in therapeutic and research applications due to their nuclease resistance and neutral backbone.[1] Proper handling and storage are paramount to ensure high coupling efficiencies and the integrity of the final oligonucleotide product.
Core Principles of Methyl Phosphonamidite Stability
Methyl phosphonamidites, like other phosphoramidites, are sensitive to two primary degradation pathways:
-
Hydrolysis: Reaction with water or moisture leads to the formation of the corresponding H-phosphonate and other byproducts. This is a significant concern as even trace amounts of water in solvents or from atmospheric exposure can initiate degradation. The dG phosphoramidite (B1245037) is known to be particularly susceptible to hydrolysis.
-
Oxidation: The phosphorus (III) center is readily oxidized to a phosphorus (V) species, rendering the phosphonamidite inactive for the coupling reaction in oligonucleotide synthesis. This can be initiated by exposure to air (oxygen).
The stability of methyl phosphonamidites is influenced by several factors, including the nucleobase, temperature, exposure to moisture and oxygen, and the purity of the solvents used.
Recommended Storage and Handling Conditions
To maintain the integrity and reactivity of methyl phosphonamidites, strict adherence to proper storage and handling protocols is essential.
Table 1: Recommended Storage Conditions for Methyl Phosphonamidites
| Form | Temperature | Atmosphere | Light Conditions | Container |
| Solid (Powder) | -20°C for long-term storage | Dry, inert gas (e.g., Argon) | Protected from light (amber vials) | Tightly sealed, moisture-proof |
| 2-8°C for short-term storage | Dry, inert gas (e.g., Argon) | Protected from light (amber vials) | Tightly sealed, moisture-proof | |
| In Solution (e.g., in Acetonitrile) | -20°C | Dry, inert gas (e.g., Argon) | Protected from light (amber vials) | Tightly sealed with a septum |
Handling Best Practices:
-
Always handle solid phosphonamidites under a dry, inert atmosphere (e.g., in a glove box).
-
Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Use only anhydrous solvents, preferably with a water content of less than 30 ppm.
-
Prepare solutions fresh whenever possible. The stability of methyl phosphonamidites in solution is limited. For instance, dG-methyl phosphonamidite is reported to be stable for approximately 24 hours in solution.[2][3]
Stability Data and Degradation Kinetics
Quantitative stability data for methyl phosphonamidites is not extensively published. However, based on general knowledge of phosphoramidite chemistry and available technical information, the following trends are observed.
Table 2: Qualitative Stability and Degradation of Methyl Phosphonamidites
| Compound | Form | Key Stability Considerations |
| dA-Me-phosphonamidite | Solid & Solution | Generally more stable than dG-Me-phosphonamidite. |
| dC-Me-phosphonamidite | Solid & Solution | Generally more stable than dG-Me-phosphonamidite. |
| dG-Me-phosphonamidite | Solid & Solution | Most susceptible to hydrolysis and has the shortest solution stability (approx. 24 hours).[2][3] |
| dT-Me-phosphonamidite | Solid & Solution | Generally the most stable of the four standard phosphonamidites. |
The degradation of phosphonamidites in solution often follows pseudo-first-order kinetics, with the rate of degradation being dependent on the concentration of water and any acidic or basic impurities.
Degradation Pathways and Byproducts
The primary degradation pathways for methyl phosphonamidites involve hydrolysis and oxidation.
Primary degradation pathways of methyl phosphonamidites.
Hydrolysis of the phosphonamidite yields the corresponding H-phosphonate, which is an inactive species in the standard oligonucleotide synthesis coupling step. Both the parent phosphonamidite and the H-phosphonate can be oxidized to their respective P(V) forms.
Experimental Protocols for Stability Assessment
To assess the stability of methyl phosphonamidites, a combination of analytical techniques should be employed. The following protocols are based on established methods for phosphoramidite analysis and can be adapted for methyl phosphonamidites.
This protocol is designed to predict the long-term stability of solid methyl phosphonamidites by subjecting them to elevated temperature and humidity, in line with ICH guidelines.[4][5][6]
Workflow for an accelerated stability study.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the solid methyl phosphonamidite into multiple amber glass vials. Purge each vial with argon, seal tightly, and wrap with parafilm.
-
Storage: Place the vials in stability chambers maintained at the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH
-
Freezer (control): -20°C
-
-
Time Points: At specified time intervals (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition for analysis.
-
Analysis:
-
Appearance: Visually inspect the sample for any changes in color or physical state.
-
Purity Assay by HPLC: Perform a purity assay as described in Protocol 5.2.
-
³¹P NMR Analysis: Analyze the sample using ³¹P NMR as described in Protocol 5.3 to identify and quantify degradation products.
-
Moisture Content: Determine the water content of the solid using Karl Fischer titration (see Protocol 5.4).
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for determining the purity of phosphonamidites.
Table 3: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 50-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in anhydrous acetonitrile to a concentration of 1 mg/mL immediately before analysis. |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the freshly prepared sample solution.
-
Record the chromatogram and integrate the peak areas.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area. The main peak often appears as a doublet due to the two diastereomers at the phosphorus center.
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying phosphorus-containing compounds, making it ideal for monitoring the degradation of methyl phosphonamidites.[7][8]
Table 4: Typical ³¹P NMR Chemical Shifts for Methyl Phosphonamidites and Degradation Products
| Compound Type | Approximate ³¹P Chemical Shift (ppm) |
| Methyl Phosphonamidite (P-III) | 140 - 150 |
| H-phosphonate (P-III) | 5 - 15 |
| Oxidized Phosphonamidate (P-V) | 10 - 20 |
| Phosphonic Acid (P-V) | 20 - 30 |
Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific nucleoside.
Procedure:
-
Dissolve an accurately weighed amount of the methyl phosphonamidite in an appropriate deuterated solvent (e.g., acetonitrile-d₃) in an NMR tube under an inert atmosphere.
-
Acquire a quantitative ³¹P NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all phosphorus nuclei for accurate quantification.
-
Integrate the signals corresponding to the starting material and any degradation products.
-
Calculate the relative percentage of each species to determine the extent of degradation.
This method is used to determine the water content in both solid phosphonamidites and their solutions in anhydrous solvents.
Procedure:
-
Use a calibrated Karl Fischer titrator.
-
For solid samples, accurately weigh the sample and introduce it directly into the titration vessel.
-
For solutions, inject a known volume of the solution into the titration vessel.
-
The titrator will automatically determine the water content, typically expressed in parts per million (ppm) or as a percentage.
Conclusion
The stability of methyl phosphonamidites is a critical factor that directly impacts the quality and yield of synthetic oligonucleotides. By understanding the degradation pathways and implementing stringent storage and handling procedures, researchers can minimize the formation of impurities. Regular monitoring of purity using analytical techniques such as HPLC and ³¹P NMR is essential to ensure the integrity of these valuable reagents. While there is a need for more comprehensive quantitative stability data, the principles and protocols outlined in this guide provide a robust framework for the effective management of methyl phosphonamidites in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 5. database.ich.org [database.ich.org]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis and Application of Oligonucleotides Containing 5'-DMTr-dG(iBu)-Methyl Phosphonamidite
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer used in the solid-phase synthesis of oligonucleotides to introduce methylphosphonate (B1257008) linkages.[1][2][3] This modification replaces one of the non-bridging oxygen atoms in the phosphate (B84403) backbone with a methyl group, rendering the internucleotide linkage uncharged. This charge-neutral backbone imparts oligonucleotides with unique properties, most notably enhanced resistance to nuclease degradation and improved cellular uptake, making them valuable tools in therapeutic and diagnostic applications, particularly in the field of antisense technology.
This document provides a detailed protocol for the use of this compound in automated oligonucleotide synthesis, including considerations for coupling, deprotection, and purification. Additionally, it presents data on the performance characteristics of methylphosphonate oligonucleotides and a protocol for their application in downregulating the expression of the anti-apoptotic protein Bcl-2 in cancer cell lines.
Chemical Properties
| Property | Value |
| Molecular Formula | C42H53N6O7P |
| Molecular Weight | 784.88 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in anhydrous tetrahydrofuran (B95107) (THF) |
| Storage | Store at -20°C under an inert atmosphere |
Experimental Protocols
Automated Oligonucleotide Synthesis
The synthesis of oligonucleotides containing methylphosphonate linkages can be performed on most commercial DNA synthesizers using a modified phosphoramidite cycle.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, T)
-
Anhydrous tetrahydrofuran (THF) for dissolving dG(iBu)-Methyl phosphonamidite
-
Anhydrous acetonitrile (B52724) for other phosphoramidites
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Solid support (e.g., CPG)
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous THF to the standard concentration recommended by the synthesizer manufacturer. Note that this is a key difference from standard phosphoramidites which are typically dissolved in acetonitrile.
-
Prepare all other phosphoramidite and synthesis reagents according to the instrument manufacturer's protocols.
-
-
Synthesis Cycle:
-
Detritylation: Removal of the 5'-DMTr group from the solid support-bound nucleotide with deblocking solution.
-
Coupling: Activation of the phosphoramidite with an activator and subsequent coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time of up to 5 minutes is recommended for methylphosphonamidites to ensure high coupling efficiency.[3]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate or methylphosphonate linkage.
-
-
Post-Synthesis:
-
After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected.
-
Cleavage and Deprotection
The methylphosphonate linkage is base-labile and requires a specific deprotection procedure to avoid degradation of the oligonucleotide backbone. A one-pot procedure is recommended.[2]
Materials:
-
Ammonium (B1175870) hydroxide/acetonitrile/ethanol solution (10:45:45 v/v/v)
-
Ethylenediamine (B42938) (EDA)
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add 0.5 mL of the ammonium hydroxide/acetonitrile/ethanol solution and incubate at room temperature for 30 minutes.
-
Add 0.5 mL of ethylenediamine to the vial, reseal, and incubate at room temperature for 6 hours.[2]
-
Quench the reaction by diluting with water.
Purification
Purification of methylphosphonate oligonucleotides can be achieved using standard techniques such as High-Performance Liquid Chromatography (HPLC).
Protocol (Reverse-Phase HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration.
-
Detection: UV absorbance at 260 nm.
-
Collect the peak corresponding to the full-length oligonucleotide.
-
Desalt the collected fraction using a suitable method (e.g., gel filtration).
Quantitative Data
The following tables present representative data on the performance of methylphosphonate oligonucleotides. Please note that these values are illustrative and can vary depending on the specific sequence, synthesis conditions, and experimental setup.
Table 1: Coupling Efficiency
| Phosphoramidite Type | Average Coupling Efficiency (%) |
| Standard Cyanoethyl Phosphoramidite | 99.0 - 99.5 |
| This compound | > 95.0* |
*With appropriate drying of the synthon.
Table 2: Nuclease Resistance in Serum
| Oligonucleotide Type | Time to 50% Degradation (t1/2) |
| Phosphodiester (Unmodified) | < 30 minutes |
| Phosphorothioate | > 24 hours |
| Methylphosphonate | > 24 hours |
Table 3: Cellular Uptake in Cancer Cell Lines
| Oligonucleotide Type | Relative Cellular Uptake |
| Phosphodiester (Unmodified) | Low |
| Methylphosphonate | Moderate |
| Phosphorothioate | High |
Application: Antisense-Mediated Downregulation of Bcl-2
Methylphosphonate oligonucleotides are effective antisense agents. The following is a general protocol for their use in downregulating the anti-apoptotic protein Bcl-2 in a cancer cell line.
Experimental Workflow for Bcl-2 Knockdown
References
Synthesis of Oligonucleotides with Methylphosphonate Backbones: A Detailed Guide for Researchers
Application Notes & Protocols for Drug Development Professionals and Scientists
Introduction
Oligonucleotides with methylphosphonate (B1257008) backbones represent a significant class of nucleic acid analogs with therapeutic potential.[1][2] By replacing one of the non-bridging oxygen atoms of the phosphate (B84403) diester linkage with a methyl group, these modifications render the oligonucleotide backbone uncharged.[1][3] This neutrality imparts several desirable properties, including enhanced resistance to nuclease degradation and improved cellular uptake, making them attractive candidates for antisense therapies and other drug development applications.[1][3] This document provides detailed protocols and application notes for the synthesis, purification, and characterization of methylphosphonate oligonucleotides.
Properties and Applications
Methylphosphonate oligonucleotides exhibit unique characteristics that distinguish them from their natural phosphodiester counterparts:
-
Nuclease Resistance: The methylphosphonate linkage is not recognized by cellular nucleases, leading to a significantly longer half-life in biological systems.[1][4]
-
Increased Cellular Uptake: The neutral backbone facilitates passive diffusion across cell membranes, a significant advantage for intracellular drug delivery.[1]
-
Sequence-Specific Hybridization: They retain the ability to bind to complementary DNA and RNA sequences via Watson-Crick base pairing, which is the basis for their use in antisense applications to modulate gene expression.[5]
These properties have led to their investigation in various therapeutic areas, including the inhibition of viral replication and the downregulation of disease-associated genes.[2][6] They can act by sterically blocking the translation of target mRNA or by interfering with splicing mechanisms.[3][5]
Synthesis of Methylphosphonate Oligonucleotides
The synthesis of oligonucleotides with methylphosphonate backbones is typically performed on an automated solid-phase DNA synthesizer using methylphosphonamidite chemistry.[1][7] The process follows a cyclical procedure of deblocking, coupling, capping, and oxidation.
Experimental Workflow for Solid-Phase Synthesis
Caption: Automated solid-phase synthesis cycle for methylphosphonate oligonucleotides.
Key Considerations During Synthesis
-
Monomers: Deoxynucleoside methylphosphonamidites are used as the building blocks.[7] It is recommended to use acetyl-protected deoxycytidine (Ac-dC) to prevent side reactions during the final deprotection step with ethylenediamine (B42938).[7][8]
-
Coupling: A coupling time of approximately 6 minutes is generally recommended for syntheses up to a 1 µmol scale.[8] An activator such as 0.25 M Ethylthiotetrazole (ETT) is used to facilitate the reaction.[8]
-
Oxidation: A specialized iodine oxidizer reagent with a reduced water content (e.g., 0.25%) is crucial for the oxidation of the sensitive methylphosphonite (P-III) intermediate to the stable methylphosphonate (P-V) linkage.[4]
Deprotection and Cleavage
Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed. A novel one-pot procedure has been developed that offers significantly higher yields compared to older two-step methods.[9][10][11]
One-Pot Deprotection Protocol
This method involves a brief treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine.[9][10][11]
-
Preparation: Air-dry the solid support in the synthesis column and transfer it to a deprotection vial.[8]
-
Ammonia Treatment: Add a solution of acetonitrile (B52724)/ethanol/concentrated ammonium (B1175870) hydroxide (B78521) (45:45:10 v/v/v) to the support-bound oligonucleotide and incubate for 30 minutes at room temperature.[10] This step is crucial for reversing modifications on dG residues.[10]
-
Ethylenediamine Treatment: Add ethylenediamine to the mixture and continue the incubation for 6 hours at room temperature to complete the deprotection of the base-protecting groups.[9][10][11]
-
Neutralization: Decant the deprotection solution from the support, dilute it with water to a 10% organic content, and neutralize the solution with acetic acid or HCl.[10]
This one-pot method has been shown to improve product yield by as much as 250% compared to traditional two-step deprotection procedures.[9][10][11]
Comparison of Deprotection Methods
| Method | Key Reagents | Conditions | Yield Improvement (vs. Two-Step) | Notes |
| One-Pot Procedure | Dilute NH4OH, Ethylenediamine | 30 min NH4OH, then 6h EDA at RT | Up to 250%[9][10][11] | Minimizes backbone degradation and side reactions.[10] |
| Two-Step Procedure | Hydrazine (B178648) hydrate (B1144303) or NH4OH, then EDA | Overnight hydrazine or 2h NH4OH, then EDA | - | Prone to transamination of N4-bz-dC with EDA alone.[10] |
Purification and Characterization
The crude, deprotected oligonucleotide is purified to remove failure sequences and other impurities. The final product is then characterized to confirm its identity and purity.
Purification by HPLC
Reverse-phase high-performance liquid chromatography (HPLC) is the most common method for purifying methylphosphonate oligonucleotides.[10]
-
Column: A C4 or C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in a buffer such as 0.1 M ammonium acetate (B1210297) is employed for elution.
Characterization
-
Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique for verifying the molecular weight of the synthesized oligonucleotide, confirming the correct sequence and the presence of the methylphosphonate modifications.[6]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to assess the purity and confirm the chain length of the final product.[12]
Application in Antisense Technology
Methylphosphonate oligonucleotides are valuable tools in antisense research, where they are designed to bind to a specific mRNA sequence and inhibit protein synthesis.
Antisense Mechanism of Action
References
- 1. methyl-phosphonate oligo synthesis [biosyn.com]
- 2. allucent.com [allucent.com]
- 3. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 4. academic.oup.com [academic.oup.com]
- 5. royalsociety.org [royalsociety.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glenresearch.com [glenresearch.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
Application Notes and Protocols for Automated DNA Synthesis Using Methyl Phosphonamidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotidic linkage uncharged and resistant to nuclease degradation, making these compounds valuable tools in antisense therapy and other biological applications.[1] Automated solid-phase synthesis using methyl phosphonamidites allows for the efficient and sequence-specific production of these modified oligonucleotides. These application notes provide detailed protocols and data for the synthesis, deprotection, and purification of methylphosphonate oligonucleotides.
Data Presentation
Coupling Efficiency of Methyl Phosphonamidites
The efficiency of the coupling step is critical for the overall yield and purity of the synthesized oligonucleotide. While trityl monitoring may understate the coupling efficiency for methyl phosphonamidites due to potential differences in the rate of trityl group release, typical coupling efficiencies are generally high. Factors such as the purity of the reagents, the anhydrous conditions of the synthesis, and the specific synthesizer parameters can influence the coupling efficiency.
| Methyl Phosphonamidite Monomer | Typical Coupling Efficiency (%) | Notes |
| Deoxyadenosine (dA) | >98% | Requires anhydrous acetonitrile (B52724) for dissolution. |
| Deoxycytidine (dC) | >98% | Acetyl-protected dC (Ac-dC) is recommended to prevent side reactions during deprotection. |
| Deoxyguanosine (dG) | >98% | Requires anhydrous tetrahydrofuran (B95107) (THF) for dissolution due to solubility differences. |
| Thymidine (dT) | >98% | Dissolves well in anhydrous acetonitrile. |
Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides
The base-lability of the methylphosphonate linkage necessitates modified deprotection strategies compared to standard phosphodiester oligonucleotides. A novel one-pot deprotection procedure has been shown to be significantly more effective than traditional two-step methods, leading to substantially higher product yields.[2][3] This one-pot method minimizes degradation of the methylphosphonate backbone.
| Deprotection Method | Relative Product Yield (%) | Description | Key Advantages |
| Two-Step Method | 100 (Baseline) | Involves separate steps for ammonolysis and subsequent treatment with a stronger base like ethylenediamine (B42938). | Established but less efficient. |
| One-Pot Method | Up to 250 | A brief treatment with a dilute ammonia (B1221849) solution followed by the direct addition of ethylenediamine in the same reaction vessel.[2][3] | Higher yield, reduced handling, minimizes backbone degradation.[2][3] |
Note: The "up to 250%" increase in yield is a reported value from a study comparing the one-pot method to a commonly used two-step method.[2][3] Actual yields will vary depending on the sequence, scale, and specific laboratory conditions.
Experimental Protocols
Protocol 1: Automated Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the steps for the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages using methyl phosphonamidite chemistry.
1. Reagent Preparation:
-
Methyl Phosphonamidites: Dissolve dA and Ac-dC methylphosphonamidites in anhydrous acetonitrile to the standard monomer concentration (e.g., 0.1 M). Dissolve dG methylphosphonamidite in anhydrous tetrahydrofuran (THF) to the same concentration. Dissolve dT methylphosphonamidite in anhydrous acetonitrile.
-
Activator: Use a standard activator solution, such as 0.45 M tetrazole in anhydrous acetonitrile.
-
Capping Reagents: Use standard capping solutions (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizer: Use a standard oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Deblocking Agent: Use a standard deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-dimethoxytrityl (DMT) group.
2. DNA Synthesizer Programming:
-
Program the DNA synthesizer to follow the standard phosphoramidite (B1245037) synthesis cycle (DMT deprotection, coupling, capping, and oxidation).
-
Coupling Step: Extend the coupling time for methyl phosphonamidites to at least 5 minutes for syntheses at the 1 µmole scale or below to ensure high coupling efficiency.
3. Post-Synthesis Cleavage and Deprotection:
-
Proceed to the One-Pot Deprotection Protocol (Protocol 2) for optimal results.
Protocol 2: One-Pot Cleavage and Deprotection of Methylphosphonate Oligonucleotides
This protocol is a highly efficient method for the simultaneous cleavage from the solid support and deprotection of the nucleobases and the methylphosphonate backbone.[2][3]
1. Materials:
-
Ammonium (B1175870) hydroxide (B78521) solution: acetonitrile/ethanol/concentrated ammonium hydroxide (45:45:10 v/v/v).
-
Ethylenediamine.
-
Acetonitrile/water (1:1 v/v).
-
6 M Hydrochloric acid in acetonitrile/water (1:9 v/v).
2. Procedure:
-
Following synthesis, air-dry the solid support within the synthesis column.
-
Transfer the support to a clean deprotection vial.
-
Add 0.5 mL of the ammonium hydroxide solution to the support. Seal the vial and let it stand at room temperature for 30 minutes.
-
Add 0.5 mL of ethylenediamine directly to the vial. Reseal the vial and let it stand at room temperature for an additional 6 hours.
-
Decant the supernatant into a clean tube.
-
Wash the support twice with 0.5 mL of acetonitrile/water (1:1).
-
Combine the supernatant and the washes.
-
Dilute the combined solution to 15 mL with water.
-
Neutralize the solution by adjusting the pH to 7 with approximately 2 mL of 6 M hydrochloric acid in acetonitrile/water (1:9).
-
The crude, deprotected oligonucleotide solution is now ready for purification.
Protocol 3: Purification of Methylphosphonate Oligonucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of synthetic oligonucleotides. Reversed-phase HPLC is often suitable for methylphosphonate oligonucleotides.
1. Materials and Equipment:
-
Reversed-phase HPLC column (e.g., C18).
-
HPLC system with a UV detector.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
2. Procedure:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Load the neutralized crude oligonucleotide solution onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 50% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 260 nm. The full-length product is typically the major, most hydrophobic (longest retained) peak.
-
Collect the fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain the purified methylphosphonate oligonucleotide.
Visualizations
Caption: Workflow for Automated Methylphosphonate Oligonucleotide Synthesis.
Caption: One-Pot Deprotection and Cleavage Workflow.
References
One-Pot Cleavage and Deprotection of Methyl Phosphonate Oligonucleotides: A Streamlined Approach for Enhanced Purity and Yield
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified oligonucleotides.
Abstract
Methyl phosphonate (B1237965) oligonucleotides (MPOs) are a critical class of therapeutic and research molecules, prized for their nuclease resistance and ability to cross cell membranes.[1][2] However, their synthesis is often hampered by challenging deprotection steps that can lead to product degradation and the formation of side products. This application note details a robust one-pot cleavage and deprotection protocol that significantly improves the yield and purity of crude MPOs compared to traditional two-step methods.[1][3] The described method utilizes a sequential treatment with dilute ammonia (B1221849) and ethylenediamine (B42938) (EDA), minimizing backbone cleavage and side reactions.[1][3]
Introduction
Methyl phosphonate oligonucleotides, characterized by a neutral methyl group replacing one of the non-bridging phosphoryl oxygens in the phosphate (B84403) backbone, offer significant advantages as antisense agents and therapeutic molecules.[2][4][5] This modification imparts resistance to nuclease degradation and facilitates cellular uptake.[2][6] The synthesis of MPOs typically involves automated solid-phase chemistry using methylphosphonamidite monomers.[4][7]
A critical step following synthesis is the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases. Traditional deprotection methods often involve harsh basic conditions, such as concentrated ammonium (B1175870) hydroxide (B78521), which can lead to degradation of the methyl phosphonate backbone and undesirable side reactions like transamination, particularly at dC residues.[1] To circumvent these issues, a milder, one-pot procedure has been developed, demonstrating superior performance in terms of both yield and purity of the final product.[1][3]
One-Pot vs. Two-Step Deprotection: A Comparative Analysis
A study by Hogrefe et al. (1993) systematically compared a novel one-pot deprotection method with a conventional two-step procedure. The one-pot method involves an initial brief treatment with dilute ammonium hydroxide followed by the addition of ethylenediamine to complete the deprotection.[1][3] This approach was found to be significantly more efficient, yielding as much as 250% more of the desired product.[1][3]
The enhanced performance of the one-pot method is attributed to the milder reaction conditions, which reduce backbone cleavage, and the improved solubility of the oligonucleotides in the ethylenediamine mixture.[1] Furthermore, this method effectively minimizes the formation of transaminated side-products, a common issue with traditional deprotection schemes.[1]
Quantitative Data Summary
The following table summarizes the comparative yields of crude product obtained using the one-pot versus a two-step deprotection method for a series of methyl phosphonate oligonucleotides.
| Oligonucleotide Sequence | Synthesis Scale (µmol) | Two-Step Method Yield (ODU) | One-Pot Method Yield (ODU) | Yield Increase (%) |
| 5'-TTT(N4-bz-dC)(N4-bz-dC)TTT-3' | 1 | 18 | 45 | 150% |
| 5'-TTT(N4-ibu-dC)(N4-ibu-dC)TTT-3' | 1 | 25 | 63 | 152% |
| 5'-TTT(N6-bz-dA)(N6-bz-dA)TTT-3' | 1 | 30 | 70 | 133% |
| Representative Sequence 1 | 100 | 1200 | 3000 | 150% |
| Representative Sequence 2 | 150 | 1500 | 3750 | 150% |
Data adapted from Hogrefe et al., Nucleic Acids Research, 1993, Vol. 21, No. 9.[1]
Experimental Workflow
The one-pot cleavage and deprotection workflow is a streamlined process designed for efficiency and high recovery of the target oligonucleotide.
Caption: Workflow for the one-pot cleavage and deprotection of methyl phosphonate oligonucleotides.
Detailed Experimental Protocol
This protocol is adapted from the one-pot procedure described by Hogrefe et al. (1993).[1]
Materials:
-
Crude methyl phosphonate oligonucleotide synthesized on a solid support.
-
Dilute ammonium hydroxide solution.
-
Ethylenediamine (EDA).
-
Water, HPLC grade.
-
Acetic acid or Hydrochloric acid for neutralization.
-
Reverse-phase HPLC column and buffers (e.g., 0.05 M triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile).
Procedure:
-
Initial Ammonia Treatment:
-
To the solid support containing the synthesized oligonucleotide in a sealed vial, add a sufficient volume of dilute ammonium hydroxide to cover the support.
-
Incubate the mixture at room temperature for 30 minutes. This step is crucial for the removal of certain protecting groups that are more labile to ammonia than EDA.
-
-
Ethylenediamine Deprotection:
-
Directly to the ammonia mixture, add an equal volume of ethylenediamine.
-
Continue the incubation at room temperature for 6 hours to ensure complete deprotection of the nucleobases.
-
-
Reaction Termination and Preparation for Purification:
-
Following the incubation, decant the deprotection solution from the solid support into a clean tube.
-
Dilute the solution with HPLC-grade water to reduce the organic content to approximately 10%.
-
Neutralize the solution by adding acetic acid or hydrochloric acid dropwise until a neutral pH is achieved.
-
-
Purification:
-
The neutralized and diluted crude oligonucleotide solution can be directly loaded onto a reverse-phase HPLC column for purification.
-
Elute the product using an appropriate gradient of acetonitrile (B52724) in an aqueous buffer, such as 0.05 M TEAA. The desired full-length oligonucleotide is typically the major peak.
-
Conclusion
The one-pot cleavage and deprotection protocol offers a significant improvement over traditional methods for the purification of methyl phosphonate oligonucleotides. By employing a milder and more efficient chemical strategy, this method enhances the yield and purity of the final product, reduces the formation of deleterious side-products, and simplifies the overall workflow. For researchers and developers working with MPOs, the adoption of this one-pot procedure can lead to substantial gains in productivity and the quality of their synthesized oligonucleotides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. methyl-phosphonate oligo synthesis [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 7. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Recommended Activators for Methyl Phosphonamidite Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This modification renders the internucleotide linkage uncharged and increases its resistance to nuclease degradation. These properties make methylphosphonate oligonucleotides valuable tools in therapeutic applications, particularly in antisense technology.
The synthesis of these modified oligonucleotides is predominantly achieved using the phosphoramidite (B1245037) method on automated solid-phase synthesizers. A critical step in this process is the coupling of the methyl phosphonamidite monomer to the growing oligonucleotide chain. This reaction requires an "activator," a catalyst that enables the efficient and rapid formation of the new internucleotide bond. The choice of activator directly impacts the coupling efficiency, reaction time, and ultimately, the yield and purity of the full-length oligonucleotide product. This document provides a detailed overview of recommended activators, their mechanism of action, and protocols for their use and evaluation in methyl phosphonamidite coupling.
Mechanism of Phosphoramidite Activation and Coupling
The activation of a phosphoramidite monomer is a two-step process involving the activator molecule, which functions as both a proton donor and a nucleophilic catalyst.[1]
-
Protonation: The acidic activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group.[2][3][4] This protonation converts the diisopropylamino group into a good leaving group.
-
Nucleophilic Displacement: The conjugate base of the activator (e.g., tetrazolide or dicyanoimidazolide) acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine.[1][2][4] This forms a highly reactive phosphitylating intermediate.
-
Coupling: The 5'-hydroxyl group of the support-bound oligonucleotide chain then attacks the activated phosphorus center, displacing the activator moiety and forming the desired phosphite (B83602) triester linkage.[2][5][6][]
This mechanism highlights the dual nature of an effective activator: it must be acidic enough to protonate the phosphoramidite but also possess sufficient nucleophilicity in its conjugate base form to facilitate the formation of the active intermediate.
Recommended Activators for Methyl Phosphonamidite Coupling
While methyl phosphonamidites are less sterically hindered than the 2'-O-protected phosphoramidites used in RNA synthesis, the choice of activator remains crucial for achieving high coupling efficiencies. The following activators are recommended for consideration.
-
1H-Tetrazole: Historically the gold standard, 1H-Tetrazole provides reliable performance for standard DNA synthesis.[1] However, it has limited solubility in acetonitrile (B52724), which can lead to precipitation and instrument blockage, and it provides suboptimal performance for more demanding couplings.[5] It serves as a useful baseline for comparison.
-
5-(Ethylthio)-1H-tetrazole (ETT): ETT is more acidic than 1H-Tetrazole, leading to faster coupling kinetics.[5] It has better solubility in acetonitrile and is considered an excellent general-purpose activator for both routine and moderately challenging syntheses.[4][8]
-
5-(Benzylthio)-1H-tetrazole (BTT): Similar to ETT, BTT is a more acidic activator that enhances reaction rates compared to 1H-Tetrazole.[5][9] It is particularly effective for sterically demanding couplings, such as in RNA synthesis, and performs robustly for methyl phosphonamidite additions.[5]
-
4,5-Dicyanoimidazole (DCI): DCI represents a different class of activators. It is less acidic than tetrazole but is a significantly better nucleophile.[10][11] This property allows DCI to accelerate the coupling reaction, often doubling the rate relative to tetrazole.[11] Its high solubility (up to 1.1 M in acetonitrile) and lower acidity reduce the risk of premature detritylation of the monomer, a side reaction that can lead to n+1 impurities.[11][12] DCI is highly recommended for long oligonucleotides or for large-scale synthesis where monomer excess is minimized.[5]
Data Presentation: Activator Properties and Performance
The tables below summarize the key properties of the recommended activators and their typical performance.
Disclaimer: The quantitative coupling efficiency data presented below is derived from studies on standard 2'-deoxyribonucleoside and ribonucleoside phosphoramidites. While directly comparable data for methyl phosphonamidites is limited, these values serve as a reliable benchmark for expected performance due to the conserved reaction mechanism.
Table 1: Properties of Recommended Activators
| Activator | Abbreviation | pKa | Typical Concentration | Key Advantages |
| 1H-Tetrazole | - | 4.8[3] | 0.45 M | Well-established baseline, economical |
| 5-(Ethylthio)-1H-tetrazole | ETT | 4.3[9] | 0.25 M - 0.75 M | Faster kinetics than tetrazole, good solubility[5][8] |
| 5-(Benzylthio)-1H-tetrazole | BTT | 4.1[9] | 0.25 M | High reactivity, effective for hindered amidites[5] |
| 4,5-Dicyanoimidazole | DCI | 5.2[10] | 0.25 M - 1.0 M | Highly nucleophilic, fast kinetics, excellent solubility, reduces side reactions[10][11][12] |
Table 2: Representative Per-Cycle Coupling Efficiencies
| Activator | Typical Coupling Time | Expected Stepwise Efficiency |
| 1H-Tetrazole | 60 - 120 sec | 98.5% - 99.0% |
| ETT | 30 - 90 sec | > 99.0% |
| BTT | 30 - 90 sec | > 99.0% |
| DCI | 15 - 60 sec | > 99.5%[10] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Methylphosphonate-Containing Oligonucleotide
This protocol outlines a standard cycle for incorporating a methyl phosphonamidite monomer using an automated DNA/RNA synthesizer.
Reagents:
-
Methyl phosphonamidite monomers (dissolved in appropriate anhydrous solvent, e.g., acetonitrile)
-
Recommended activator solution (e.g., 0.25 M ETT or DCI in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))[3]
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile (wash solvent)
Procedure (per cycle):
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide by treating with the deblocking solution. Wash thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver the methyl phosphonamidite solution and the activator solution simultaneously to the synthesis column. Allow the reaction to proceed for the recommended time (a 5-minute coupling time is a good starting point for methyl phosphonamidites).[13]
-
Capping: Terminate any unreacted 5'-hydroxyl groups by treating with the capping solutions. This prevents the formation of n-1 deletion mutants in subsequent cycles. Wash thoroughly with anhydrous acetonitrile.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to the stable pentavalent methylphosphonate using the oxidizer solution. Wash thoroughly with anhydrous acetonitrile.
-
Repeat: Repeat the cycle until the desired sequence is synthesized.
Protocol 2: Comparative Evaluation of Activator Performance
This protocol describes a systematic method to compare the efficiency of different activators for a specific methyl phosphonamidite.
Objective: To determine the per-cycle coupling efficiency of a given activator by synthesizing a short test oligonucleotide and quantifying the amount of full-length product.
Methodology:
-
Synthesis: Synthesize a short, simple sequence (e.g., a 10-mer poly-T) containing at least one methylphosphonate linkage using each activator to be tested. Keep all other synthesis parameters (reagent concentrations, wait times, etc.) constant.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups. Note that methylphosphonate linkages are more base-labile than phosphodiester linkages, requiring specific deprotection conditions (e.g., a mixture of acetonitrile/ethanol/ammonium hydroxide (B78521) followed by ethylenediamine).[13]
-
Analysis by HPLC: Analyze the crude, deprotected oligonucleotide sample by reverse-phase (RP-HPLC) or ion-exchange (IE-HPLC). The chromatogram will show a major peak for the full-length product (FLP) and smaller peaks for failure sequences (e.g., n-1).
-
Calculation of Efficiency:
-
Integrate the peak areas of the full-length product (A_FLP) and the major failure sequences (e.g., A_n-1).
-
Calculate the Purity (%FLP) = [A_FLP / (A_FLP + A_n-1 + ...)] * 100.
-
Calculate the Average Stepwise Coupling Efficiency (η) using the formula: η = (%FLP)^(1/N), where N is the number of coupling steps (i.e., the length of the oligo minus one).
-
5.3 Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): As described above, HPLC is the primary method for quantifying coupling efficiency.[11] Reverse-phase HPLC separates oligonucleotides based on hydrophobicity, while ion-exchange HPLC separates them based on charge (i.e., length).[14]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for analyzing phosphorus-containing compounds. It can be used to identify and quantify the phosphoramidite starting material, the activated intermediate (in solution-phase studies), and any phosphorus-containing side products. The chemical shift of the phosphorus atom provides information about its oxidation state and chemical environment.[15]
Conclusion and Recommendations
The selection of an appropriate activator is paramount for the successful synthesis of high-quality methylphosphonate oligonucleotides.
-
For routine, small-scale synthesis of short to medium-length oligonucleotides, ETT and BTT are excellent choices, offering a significant performance increase over the traditional 1H-Tetrazole.
-
For the synthesis of long oligonucleotides (>50 bases), large-scale synthesis, or sequences containing otherwise challenging couplings, DCI is the activator of choice. Its high reactivity, superior solubility, and non-acidic nature combine to provide the highest possible coupling efficiencies while minimizing side reactions.
It is recommended that researchers validate the optimal activator and coupling time for their specific methyl phosphonamidite monomers and synthesizer setup by following the evaluation protocol outlined in this document. This empirical approach ensures the highest yield and purity of the final product for downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. glenresearch.com [glenresearch.com]
- 12. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 13. glenresearch.com [glenresearch.com]
- 14. ntsbio.com [ntsbio.com]
- 15. usp.org [usp.org]
Application Notes and Protocols: Oxidation Step in Methylphosphonate Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides, where a non-bridging oxygen in the phosphodiester linkage is replaced by a methyl group, are a critical class of therapeutic molecules.[1] Their neutral backbone imparts nuclease resistance and enhances cellular uptake.[1] The synthesis of high-quality methylphosphonate oligonucleotides relies on the efficient and clean oxidation of the P(III) methylphosphonite triester intermediate to the stable P(V) methylphosphonate.
This document provides detailed application notes and protocols for the oxidation step in solid-phase methylphosphonate oligonucleotide synthesis. It covers various oxidizing agents, their reaction conditions, and their impact on product yield, purity, and stereochemistry.
Overview of the Oxidation Step
The oxidation step is a critical stage in the synthetic cycle of methylphosphonate oligonucleotides. Following the coupling of a methylphosphonamidite monomer to the growing oligonucleotide chain, an unstable tricoordinated methylphosphonite triester linkage is formed. This intermediate is susceptible to hydrolysis, particularly under the acidic conditions of the subsequent detritylation step. Therefore, it must be converted to a stable tetracoordinated P(V) methylphosphonate linkage.
The choice of oxidizing agent and reaction conditions can significantly influence the overall yield, purity, and diastereomeric distribution of the final methylphosphonate oligonucleotide product. Key considerations include the stability of the methylphosphonite intermediate, the potential for side reactions, and the desired stereochemical outcome.
Oxidizing Agents and Comparative Data
Several oxidizing agents have been employed for the synthesis of methylphosphonate oligonucleotides, each with its own advantages and disadvantages. The following sections provide an overview of the most common oxidizers and available comparative data.
Low-Water Iodine Solutions
Standard iodine/water/pyridine solutions, commonly used in phosphodiester oligonucleotide synthesis, are generally not ideal for methylphosphonate synthesis due to the hydrolytic instability of the methylphosphonite intermediate.[2] Specially formulated iodine oxidizers with a significantly lower water content (e.g., 0.25% water) are used to minimize hydrolysis of the P(III) methylphosphonite.[2]
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO)
CSO is a non-aqueous oxidizing agent that has proven to be highly effective in methylphosphonate oligonucleotide synthesis.[3][4] Its anhydrous nature makes it particularly suitable for the oxidation of the water-sensitive methylphosphonite linkage, often resulting in improved yields and purity, especially for sequences containing sensitive nucleobases.[3][4]
Peroxides
Organic peroxides, such as tert-butyl hydroperoxide (t-BuOOH) and cumene (B47948) hydroperoxide, offer anhydrous oxidation conditions and can be effective alternatives to iodine-based reagents.
-
tert-Butyl Hydroperoxide (t-BuOOH): This reagent has been successfully used to overcome side reactions, such as strand cleavage, that can occur with iodine oxidation, particularly with modified nucleosides.[5]
-
Cumene Hydroperoxide: Some studies suggest that cumene hydroperoxide oxidation may lead to a more favorable ratio of diastereomers in the final methylphosphonate oligonucleotide.
Quantitative Data Summary
Table 1: Comparison of CSO and Standard Iodine Oxidation for a 20-mer Oligonucleotide
| Oxidizing Agent | Sequence | Purity (RP-HPLC) | Reference |
| 0.5M CSO in Acetonitrile (B52724) | 5'-TTA TTG TTC TTA TTG TTC TT-3' | Virtually identical to Iodine control | [3] |
| 0.02M Iodine in THF/Water/Pyridine | 5'-TTA TTG TTC TTA TTG TTC TT-3' | Virtually identical to CSO control | [3] |
Table 2: Performance of CSO in the Synthesis of Oligonucleotides with Sensitive Moieties
| Oligonucleotide Type | Oxidizing Agent | Observed Outcome | Reference |
| Containing multiple 7-deaza-dG | 0.5M CSO in Acetonitrile | Substantially less degradation compared to Iodine | [4] |
| Containing DBCO-dT | 0.5M CSO in Acetonitrile | Significantly less cleavage of the DBCO moiety compared to Iodine | [4] |
| Containing CDPI₃ MGB™ | 0.5M CSO in Acetonitrile | Avoids iodination of indole (B1671886) rings observed with Iodine | [4] |
Experimental Protocols
The following are detailed protocols for the oxidation step in methylphosphonate oligonucleotide synthesis using various oxidizing agents. These protocols are intended for use with automated solid-phase oligonucleotide synthesizers.
Protocol for Low-Water Iodine Oxidation
-
Reagent Preparation:
-
Prepare a 0.02 M solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water. The final water concentration should be carefully controlled, ideally at or below 0.25% (v/v).[2]
-
-
Oxidation Step:
-
Following the coupling of the methylphosphonamidite and the subsequent capping step, deliver the low-water iodine solution to the synthesis column.
-
Allow the oxidation reaction to proceed for a minimum of 30 seconds.
-
-
Washing:
-
Thoroughly wash the synthesis column with anhydrous acetonitrile to remove residual iodine and other reagents.
-
Protocol for (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) Oxidation
-
Reagent Preparation:
-
Prepare a 0.5 M solution of (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile.[3]
-
-
Oxidation Step:
-
Washing:
-
Wash the column extensively with anhydrous acetonitrile to remove the CSO reagent and byproducts.
-
Protocol for tert-Butyl Hydroperoxide (t-BuOOH) Oxidation
-
Reagent Preparation:
-
Prepare a 10% solution of tert-butyl hydroperoxide in a mixture of acetonitrile and water (e.g., 96:4 v/v).[5]
-
-
Oxidation Step:
-
Following the coupling and capping steps, deliver the t-BuOOH solution to the synthesis column.
-
Allow the oxidation reaction to proceed for 10-15 minutes.[5]
-
-
Washing:
-
Thoroughly wash the synthesis column with anhydrous acetonitrile.
-
Protocol for Cumene Hydroperoxide Oxidation
Detailed, standardized protocols for the use of cumene hydroperoxide in routine automated methylphosphonate oligonucleotide synthesis are not as well-documented in readily available literature as for other oxidizers. However, based on its properties as an organic peroxide, a protocol similar to that for t-BuOOH would be a reasonable starting point for optimization.
-
Reagent Preparation (Suggested):
-
Prepare a solution of cumene hydroperoxide in anhydrous acetonitrile. The optimal concentration may require empirical determination but can be guided by protocols for other peroxide oxidants.
-
-
Oxidation Step (Suggested):
-
Deliver the cumene hydroperoxide solution to the synthesis column after coupling and capping.
-
The reaction time will likely be longer than for iodine-based oxidizers and may require optimization.
-
-
Washing (Suggested):
-
Wash the column thoroughly with anhydrous acetonitrile.
-
Mandatory Visualizations
Chemical Reaction Pathway
Caption: General oxidation of the P(III) methylphosphonite to the P(V) methylphosphonate.
Experimental Workflow for Solid-Phase Synthesis
Caption: Automated solid-phase synthesis cycle for methylphosphonate oligonucleotides.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl Phosphonate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl phosphonate (B1237965) oligonucleotides (MPOs) are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This modification renders the internucleotide linkage uncharged and resistant to nuclease degradation, making MPOs valuable tools in antisense therapy and other biological research. The neutral backbone, however, presents unique challenges and considerations for their purification compared to their naturally charged phosphodiester counterparts.
This document provides detailed application notes and experimental protocols for the purification of MPOs, focusing on the most common and effective techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).
Pre-Purification: Deprotection of Methyl Phosphonate Oligonucleotides
Prior to purification, synthetic MPOs must be cleaved from the solid support and all protecting groups on the nucleobases and the phosphonate linkages must be removed. Incomplete deprotection can lead to the presence of closely related impurities that are difficult to separate from the final product. A novel one-pot procedure has been shown to be superior in yield for deprotecting MPOs.[1]
One-Pot Deprotection Protocol
This protocol is adapted from a method demonstrated to improve product yield by as much as 250% compared to traditional two-step methods.[1]
Materials:
-
Crude MPO synthesized on solid support
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), dilute solution (e.g., prepared from a mixture of acetonitrile (B52724)/ethanol/concentrated ammonium hydroxide)
-
Ethylenediamine (EDA)
-
Neutralizing agent (e.g., acetic acid)
-
Microcentrifuge tubes or vials
Procedure:
-
Initial Cleavage and Partial Deprotection:
-
To the solid support containing the synthesized MPO, add a sufficient volume of dilute ammonium hydroxide.
-
Incubate at room temperature for 30 minutes. This step primarily cleaves the oligonucleotide from the support.
-
-
Complete Deprotection:
-
Directly to the ammonium hydroxide mixture, add an equal volume of ethylenediamine.
-
Incubate at room temperature for 6 hours to ensure complete removal of all base-protecting groups.
-
-
Neutralization and Preparation for Purification:
-
Dilute the reaction mixture with water.
-
Neutralize the solution by adding a suitable acid, such as acetic acid, to a pH of approximately 7.0.
-
The crude, deprotected MPO solution is now ready for purification.
-
Purification Methodologies
The choice of purification method depends on the length of the MPO, the desired purity, the scale of the purification, and the intended application.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates oligonucleotides based on their hydrophobicity. It is a widely used and versatile method for the purification of MPOs. Separation is typically achieved using a C8 or C18 stationary phase and a mobile phase gradient of an organic solvent (like acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).
Quantitative Performance:
| Parameter | Typical Value/Range | Reference |
| Purity | >85% | [2] |
| Yield | ~50% of crude | [3] |
| Scale | Analytical to Preparative (µg to grams) | [4] |
| Length | Up to ~50 bases (resolution decreases with length) | [2] |
Experimental Protocol: Trityl-Off RP-HPLC
This protocol is suitable for the purification of MPOs where the 5'-dimethoxytrityl (DMT) group has been removed.
Materials and Equipment:
-
HPLC system with a UV detector
-
C8 or C18 reversed-phase column (e.g., 250 mm x 10 mm)
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Mobile Phase B: 0.1 M TEAB in 50% Acetonitrile
-
Crude, deprotected MPO solution
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the deprotected MPO in Mobile Phase A.
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the MPO sample onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient is 0-100% B over 20-30 minutes. The optimal gradient may need to be determined empirically based on the MPO sequence and length.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length MPO.
-
Product Recovery: Pool the pure fractions and lyophilize to remove the volatile buffer and solvents.
-
Desalting (if necessary): If a non-volatile buffer was used, desalt the purified MPO using a size-exclusion column.
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the net negative charge of their phosphate backbone. While MPOs have a neutral backbone, they are often synthesized as chimeras with phosphodiester linkages, or they may have terminal phosphate groups, which allows for separation by AEX-HPLC. This method is particularly effective for separating failure sequences (n-1, n-2) from the full-length product (n).
Quantitative Performance:
| Parameter | Typical Value/Range | Reference |
| Purity | >95% | [2] |
| Yield | Variable, dependent on pooling strategy | [5] |
| Scale | Analytical to Semi-preparative (µg to mg) | [6] |
| Length | Up to ~40 bases (resolution decreases with length) | [2] |
Experimental Protocol:
Materials and Equipment:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., quaternary ammonium-derivatized)
-
Mobile Phase A: 10 mM Sodium Perchlorate (NaClO₄)
-
Mobile Phase B: 300 mM NaClO₄
-
Crude, deprotected MPO solution
-
Desalting columns
Procedure:
-
Sample Preparation: Dissolve the deprotected MPO in Mobile Phase A.
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Injection: Inject the MPO sample.
-
Gradient Elution: Apply a linear salt gradient by increasing the percentage of Mobile Phase B. A typical gradient is 0-100% B over 30 minutes.
-
Detection: Monitor the elution at 260 nm.
-
Fraction Collection: Collect the fractions of the major, latest-eluting peak, which corresponds to the full-length MPO.
-
Product Recovery and Desalting: Pool the pure fractions and desalt using a suitable method like size-exclusion chromatography to remove the high salt concentration. Lyophilize to obtain the purified MPO.
Polyacrylamide Gel Electrophoresis (PAGE)
PAGE separates oligonucleotides based on their size with single-base resolution. It is the method of choice for achieving the highest purity, especially for long oligonucleotides. However, the recovery yields are generally lower compared to HPLC methods.
Quantitative Performance:
| Parameter | Typical Value/Range | Reference |
| Purity | >95% | [6] |
| Yield | <50% | [7] |
| Scale | Analytical to small preparative (µg to low mg) | [8] |
| Length | 2 to 300 bases | [7] |
Experimental Protocol:
Materials and Equipment:
-
Electrophoresis unit
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7-8 M urea (B33335) in TBE buffer)
-
Loading buffer (e.g., formamide (B127407) with tracking dyes)
-
UV transilluminator or fluorescent plate
-
Scalpel or razor blade
-
Elution buffer (e.g., 0.5 M ammonium acetate)
-
Desalting columns
Procedure:
-
Sample Preparation: Dissolve the crude MPO in loading buffer. Heat at 95°C for 2-5 minutes and then snap-cool on ice to denature.
-
Gel Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing on a fluorescent TLC plate. The full-length product will be the most intense and slowest-migrating band.
-
Excision: Carefully excise the band corresponding to the full-length MPO from the gel.
-
Elution: Crush the gel slice and incubate it in elution buffer overnight with gentle agitation to diffuse the MPO out of the gel matrix.
-
Product Recovery: Separate the elution buffer from the gel fragments. Desalt the eluted MPO to remove salts and residual acrylamide. Lyophilize to obtain the purified product.
Solid-Phase Extraction (SPE)
SPE is a rapid method for the purification and desalting of oligonucleotides. It is often used for sample cleanup before downstream applications or as a preliminary purification step. For MPOs, reversed-phase SPE cartridges are commonly used, often in a "Trityl-On" approach where the hydrophobic 5'-DMT group is retained on the full-length product to facilitate its separation from failure sequences.
Quantitative Performance:
| Parameter | Typical Value/Range | Reference |
| Purity | 60-95% | |
| Recovery | 60-96% | |
| Scale | Microgram to milligram | |
| Length | Suitable for a wide range of lengths |
Experimental Protocol: Trityl-On SPE
Materials and Equipment:
-
Reversed-phase SPE cartridge
-
Vacuum manifold or syringe
-
Loading Buffer (e.g., 2% acetonitrile)
-
Wash Buffer 1 (e.g., 1.5 M ammonium acetate)
-
Wash Buffer 2 (e.g., 2% acetonitrile)
-
Cleavage Solution (e.g., 2.5% trifluoroacetic acid)
-
Elution Buffer (e.g., 20% acetonitrile in water)
-
Neutralizing solution (e.g., triethylamine)
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with acetonitrile, followed by equilibration with loading buffer.
-
Sample Loading: Load the crude, tritylated MPO solution onto the cartridge. The DMT-on full-length product will bind to the stationary phase.
-
Washing: Wash the cartridge with Wash Buffer 1 to remove salts, followed by Wash Buffer 2 to elute the failure sequences (trityl-off).
-
On-Cartridge Detritylation: Pass the Cleavage Solution through the cartridge to remove the 5'-DMT group from the bound full-length MPO.
-
Elution: Elute the purified, detritylated MPO with the Elution Buffer.
-
Neutralization and Recovery: Immediately neutralize the eluted fraction with the neutralizing solution. Lyophilize to obtain the final product.
Purity Assessment
The purity of the final MPO product should be assessed using analytical techniques such as analytical RP-HPLC, AEX-HPLC, capillary electrophoresis (CE), and mass spectrometry. Mass spectrometry is particularly important to confirm the identity and integrity of the purified MPO.
Visualizations
Experimental Workflow for MPO Purification
Caption: General workflow for the purification of methyl phosphonate oligonucleotides.
Antisense Mechanism of Methyl Phosphonate Oligonucleotides
Caption: Antisense mechanism of MPOs via steric hindrance of translation.
References
- 1. realab.ua [realab.ua]
- 2. labcluster.com [labcluster.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides using Methyl Phosphonamidites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of antisense oligonucleotides incorporating methylphosphonate (B1257008) linkages using methyl phosphonamidite chemistry. This modification, which replaces a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone, confers nuclease resistance and improves cellular uptake due to its neutral charge, making it a valuable tool in the development of antisense therapeutics.
Introduction to Methylphosphonate Oligonucleotides
Methylphosphonate oligonucleotides are synthetic analogs of DNA in which the phosphodiester backbone is modified to enhance its drug-like properties. The primary advantages of this modification include increased stability against degradation by cellular nucleases and improved lipophilicity, which can facilitate passage through cell membranes.[1] The synthesis is typically performed on an automated solid-phase synthesizer using methyl phosphonamidite monomers, following a modified phosphoramidite (B1245037) chemistry cycle.
Data Presentation: Synthesis Performance
| Parameter | Typical Value / Observation | Factors Influencing Outcome |
| Coupling Efficiency | Generally high, with stepwise efficiencies reported to be >98%.[2][3] With rigorous anhydrous conditions and optimized protocols, efficiencies can exceed 99%. | Purity of Reagents: The purity of methyl phosphonamidites and all other reagents is critical. The presence of moisture significantly reduces coupling efficiency.[4] Activator Choice: The type and concentration of the activator (e.g., Tetrazole, DCI, ETT) can impact the reaction kinetics and overall efficiency.[] Coupling Time: A longer coupling time (e.g., 5 minutes) is often recommended for methyl phosphonamidites compared to standard phosphoramidites.[1][6] Solid Support: The type and pore size of the solid support can affect reagent diffusion and accessibility of the growing oligonucleotide chain.[6] |
| Overall Yield | Dependent on the length of the oligonucleotide and the average stepwise coupling efficiency. For a 20-mer with 99% average coupling efficiency, the theoretical yield of full-length product is approximately 82%. | Coupling Efficiency: This is the most critical factor determining the final yield of the full-length oligonucleotide. Deprotection Conditions: Harsh deprotection conditions can lead to cleavage of the methylphosphonate linkage, reducing the overall yield. |
| Purity | Crude purity is influenced by coupling efficiency. Purification via HPLC is typically required to remove truncated sequences and other impurities. | Capping Efficiency: Efficient capping of unreacted 5'-hydroxyl groups is essential to minimize the formation of (n-1) shortmer impurities. Deprotection Byproducts: Incomplete removal of protecting groups or side reactions during deprotection can lead to impurities. |
Experimental Protocols
The following protocols provide a general methodology for the solid-phase synthesis of methylphosphonate oligonucleotides. These should be adapted and optimized for specific equipment and research needs.
Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the automated synthesis cycle for incorporating methyl phosphonamidite monomers.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
5'-Dimethoxytrityl (DMT)-protected methyl phosphonamidites (dA, Ac-dC, dG, dT). Note: Acetyl-protected dC (Ac-dC) is recommended to prevent side reactions during deprotection.[1]
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in anhydrous dichloromethane).
-
Capping Solution A (Acetic Anhydride/2,6-Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
Anhydrous acetonitrile (B52724).
Procedure (Automated Synthesizer Cycle):
-
Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treating with the deblocking solution. The orange color of the released trityl cation can be monitored to assess coupling efficiency of the previous cycle.
-
Coupling: The methyl phosphonamidite monomer and activator solution are delivered to the synthesis column. A recommended coupling time is 5 minutes.[1][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the addition of capping solutions A and B to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using the oxidizing solution.
-
Washing: The column is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: Cleavage and Deprotection
A one-pot procedure is often preferred for cleavage from the solid support and removal of protecting groups to minimize degradation of the base-labile methylphosphonate linkages.[1]
Materials:
-
Ammonium (B1175870) hydroxide (B78521) solution (Acetonitrile/Ethanol/Ammonium Hydroxide, 45:45:10 v/v/v).
-
Acetonitrile/Water (1:1 v/v).
-
6 M Hydrochloric acid in acetonitrile/water (1:9 v/v).
Procedure:
-
Transfer the CPG support from the synthesis column to a sealed vial.
-
Add 0.5 mL of the ammonium hydroxide solution to the support and incubate at room temperature for 30 minutes.[1]
-
Add 0.5 mL of ethylenediamine to the vial, reseal, and incubate at room temperature for 6 hours.[1]
-
Carefully decant the supernatant into a new tube.
-
Wash the CPG support twice with 0.5 mL of acetonitrile/water (1:1 v/v) and combine the washes with the supernatant.[1]
-
Dilute the combined solution to 15 mL with water.[1]
-
Neutralize the solution to pH 7 by adding the 6 M HCl solution.[1]
Protocol 3: Purification
The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Equilibrate the HPLC column with the starting mobile phase composition.
-
Inject the neutralized and desalted crude oligonucleotide solution.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the full-length product.
-
Combine the pure fractions and evaporate to dryness.
-
The purified oligonucleotide can be desalted using a suitable cartridge.
Visualizations
Chemical Synthesis Cycle
Caption: Automated solid-phase synthesis cycle for methylphosphonate oligonucleotides.
Experimental Workflow
Caption: From synthesis to purified product: the experimental workflow.
References
Application Notes and Protocols: The Use of Methyl Phosphonamidites in Diagnostic Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl phosphonamidites are specialized reagents used in the solid-phase synthesis of oligonucleotides, enabling the introduction of methyl phosphonate (B1237965) linkages in place of the natural phosphodiester backbone. This modification imparts unique properties to the resulting oligonucleotide probes, making them valuable tools in the development of advanced diagnostic assays. Oligonucleotides containing methyl phosphonate linkages are characterized by their electrical neutrality and enhanced resistance to nuclease degradation.[1] These features can lead to improved cellular uptake and increased stability in biological fluids, which are highly desirable for in vivo and in vitro diagnostic applications.[1]
This document provides detailed application notes and protocols for the synthesis, purification, and use of methyl phosphonate-modified oligonucleotide probes in diagnostic assays.
Key Advantages of Methyl Phosphonate Probes in Diagnostics
-
Enhanced Nuclease Resistance: The methyl phosphonate linkage is resistant to cleavage by nucleases, significantly increasing the probe's stability in biological samples such as serum or cell lysates.[1][2]
-
Improved Cellular Uptake: The neutral charge of the methyl phosphonate backbone can facilitate the passage of the probe across cell membranes, an advantage for intracellular target detection.[1]
-
Modulation of Hybridization Affinity: While racemic methylphosphonate (B1257008) linkages can decrease the melting temperature (Tm) of a DNA:RNA duplex, chirally pure Rp methylphosphonate modifications have been shown to only slightly destabilize the duplex with an RNA target.[3] This property can be fine-tuned by controlling the number and position of the modifications.
Data Presentation
Table 1: Thermal Stability (Tm) of Modified Oligonucleotide Duplexes
| Oligonucleotide Modification | Duplex Type | Tm (°C) | Change in Tm vs. Phosphodiester (°C) |
| Phosphodiester (Unmodified) | DNA:RNA | 60.8 | N/A |
| Racemic Methylphosphonate (all linkages) | DNA:RNA | 34.3 | -26.5 |
| Alternating Racemic Methylphosphonate/Phosphodiester | DNA:RNA | 40.6 | -20.2 |
| Alternating Chirally Pure Rp Methylphosphonate/Phosphodiester | DNA:RNA | 55.1 | -5.7 |
Data adapted from studies on 15-mer oligonucleotides.[3] The actual Tm will vary depending on the sequence, length, and salt concentration.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Backbone | Nuclease Source | Relative Stability |
| Phosphodiester | Fetal Calf Serum | Low |
| Alternating Racemic Methylphosphonate/Phosphodiester | Fetal Calf Serum | High |
| 2'-O-Methyl Alternating Methylphosphonate/Phosphodiester | Fetal Calf Serum | Very High |
Qualitative comparison based on published data.[2] Quantitative degradation rates can be determined by specific nuclease degradation assays.
Experimental Protocols
Protocol 1: Automated Synthesis of Methyl Phosphonate Oligonucleotides
This protocol outlines the steps for synthesizing oligonucleotides containing methyl phosphonate linkages using a standard automated DNA synthesizer.
1. Reagent Preparation:
- Dissolve methyl phosphonamidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration. Note that some methyl phosphonamidites may require different solvents for optimal solubility.
- Ensure all other synthesis reagents (activator, capping reagents, oxidizer) are fresh and anhydrous. A low-water oxidizer (e.g., 0.25% water) is recommended to minimize hydrolysis of the phosphite (B83602) intermediate.[2][4]
2. Synthesizer Setup:
- Install the methyl phosphonamidite vials on the synthesizer.
- Program the synthesis cycle. A longer coupling time of at least 5 minutes is recommended for methyl phosphonamidites to ensure high coupling efficiency.[5]
3. Synthesis Cycle:
- Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
- Coupling: Addition of the methyl phosphonamidite, activated by a tetrazole or a more efficient activator like BTT.[6] Coupling efficiencies of >95% can be achieved with dry reagents.[2]
- Capping: Acetylation of unreacted 5'-hydroxyl groups.
- Oxidation: Oxidation of the phosphite triester to the methylphosphonate.
4. Post-Synthesis:
- Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
Protocol 2: Cleavage and Deprotection of Methyl Phosphonate Oligonucleotides
Methyl phosphonate linkages are more base-labile than phosphodiester linkages, requiring modified deprotection conditions. A one-pot procedure is preferred to minimize backbone cleavage.[5]
1. Column Preparation:
- After synthesis, air-dry the solid support within the synthesis column.
- Transfer the support to a screw-cap vial.
2. One-Pot Cleavage and Deprotection:
- Add 0.5 mL of a solution of acetonitrile/ethanol (B145695)/ammonium hydroxide (B78521) (45:45:10 v/v/v) to the support.
- Seal the vial and let it stand at room temperature for 30 minutes.
- Add 0.5 mL of ethylenediamine (B42938) to the vial, reseal, and let it stand at room temperature for 6 hours.[5]
3. Work-up:
- Decant the supernatant into a new tube.
- Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).
- Combine the supernatant and washes.
- Dilute the combined solution to 15 mL with water.
- Neutralize the solution to pH 7 with 6M hydrochloric acid in acetonitrile/water (1:9 v/v).[5]
Protocol 3: Purification of Methyl Phosphonate Oligonucleotides
Purification can be performed using standard methods such as reverse-phase HPLC or anion-exchange HPLC.
Reverse-Phase HPLC (RP-HPLC):
-
Column: C8 or C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration. The gradient will need to be optimized based on the hydrophobicity of the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
Post-Purification: The collected fractions containing the purified oligonucleotide are evaporated to dryness. The TEAA salt is removed by co-evaporation with water.
Anion-Exchange HPLC (AE-HPLC):
-
Column: A strong anion-exchange column.
-
Mobile Phase A: A low salt buffer (e.g., 10 mM sodium perchlorate).
-
Mobile Phase B: A high salt buffer (e.g., 1 M sodium perchlorate).
-
Gradient: A linear gradient of increasing salt concentration.
-
Detection: UV absorbance at 260 nm.
-
Post-Purification: The collected fractions require desalting, for example, by using a desalting cartridge or by ethanol precipitation.
Protocol 4: Quality Control by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a common method for confirming the identity and purity of synthesized oligonucleotides.
1. Sample Preparation:
- Dissolve a small aliquot of the purified oligonucleotide in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol.
2. Mass Spectrometry Analysis:
- Infuse the sample into the ESI-MS instrument.
- Acquire the mass spectrum in negative ion mode.
- The resulting spectrum will show a series of multiply charged ions. Deconvolution of this series will provide the molecular weight of the oligonucleotide.
3. Data Interpretation:
- Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the oligonucleotide sequence.
- The presence of peaks corresponding to truncated sequences (n-1, n-2, etc.) can be used to assess the purity of the sample.
Protocol 5: Nuclease Degradation Assay
This assay provides a qualitative or quantitative measure of the stability of methyl phosphonate-modified oligonucleotides in the presence of nucleases.
1. Reaction Setup:
- In separate microcentrifuge tubes, combine the methyl phosphonate-modified oligonucleotide and a control phosphodiester oligonucleotide with a nuclease-containing solution (e.g., fetal bovine serum or a specific nuclease).
- Incubate the reactions at 37°C.
2. Time Points:
- At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction and stop the degradation by adding a loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).
3. Analysis:
- Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
- Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
- The disappearance of the full-length oligonucleotide band over time indicates degradation. The relative intensity of the bands can be quantified to determine the rate of degradation.
Visualizations
Caption: Workflow for methyl phosphonate probe synthesis and application.
Caption: Signaling pathway of a hydrolysis probe in qPCR.
References
Troubleshooting & Optimization
Low coupling efficiency with 5'-DMTr-dG(iBu)-Methyl phosphonamidite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 5'-DMTr-dG(iBu)-Methyl phosphonamidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with this compound?
A1: Low coupling efficiency with this phosphoramidite (B1245037) can stem from several factors. The most frequent culprits are the presence of moisture in reagents and solvents, degradation of the phosphoramidite itself, suboptimal activator performance, and issues with the synthesis instrument's fluidics.[1] The isobutyryl (iBu) protecting group on the guanine (B1146940) base can also contribute to steric hindrance, potentially requiring optimized coupling conditions compared to less bulky phosphoramidites.
Q2: How can I assess in real-time if the coupling efficiency of my dG(iBu) phosphoramidite is low?
A2: The most common method for real-time monitoring is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the detritylation step.[1] This cation is brightly colored with a strong absorbance around 495 nm. A consistent and high trityl signal for each cycle indicates efficient coupling in the previous step. A significant drop in the trityl signal, particularly after the addition of the dG(iBu) phosphoramidite, is a clear indicator of a coupling problem.[1]
Q3: Can the purity of the this compound affect coupling efficiency?
A3: Absolutely. The presence of impurities, particularly P(V) species (oxidized phosphoramidite) or other non-amidite P(III) impurities, can significantly decrease coupling efficiency.[2] It is crucial to use high-purity phosphoramidites and to handle them under anhydrous conditions to prevent degradation.[3]
Q4: Are there specific activators that are recommended for sterically hindered phosphoramidites like dG(iBu)?
A4: Yes, for sterically hindered phosphoramidites, the choice of activator is critical. While 1H-Tetrazole is a standard activator, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) can improve the reaction rate.[4] 4,5-Dicyanoimidazole (DCI) is another excellent option as it is a highly effective nucleophilic activator and is less acidic than tetrazole-based activators, which can be beneficial.[4]
Q5: How does extending the coupling time affect the efficiency of dG(iBu) phosphonamidite incorporation?
A5: Extending the coupling time is a common strategy to improve the efficiency of sterically hindered phosphoramidites.[5] For modified deoxynucleosides, a coupling time of 5 minutes is often a good starting point, but for more challenging monomers, extending this to 10 or even 15 minutes can significantly boost coupling efficiency.[5][6] In some cases, a "double coupling" protocol, where the coupling step is repeated before oxidation, can be employed to drive the reaction closer to completion.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency issues with this compound.
Initial Checks
-
Verify Reagent Freshness and Storage: Ensure that the this compound and all other reagents, especially the activator and acetonitrile (B52724), are fresh and have been stored under the recommended anhydrous conditions (-20°C for the phosphoramidite).[3]
-
Check Solvent Water Content: The water content in your acetonitrile should be less than 30 ppm, and preferably below 10 ppm.[5] Use a titration device to verify the water content of your solvents.
-
Inspect the Synthesizer: Perform a thorough check of your DNA synthesizer for any leaks, blocked lines, or issues with reagent delivery.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency.
Data Presentation
The following table summarizes the expected impact of coupling time and activator choice on the coupling efficiency of sterically hindered phosphoramidites like this compound. These values are illustrative and can vary based on specific synthesis conditions.
| Coupling Time (minutes) | Activator | Expected Coupling Efficiency (%) | Notes |
| 2 | 1H-Tetrazole | 95.0 - 97.0 | Standard conditions, may be insufficient for dG(iBu). |
| 5 | 1H-Tetrazole | 97.0 - 98.5 | Improved efficiency with extended time. |
| 5 | ETT or DCI | > 99.0 | Stronger activators significantly boost efficiency.[4] |
| 10 | ETT or DCI | > 99.5 | Recommended for particularly difficult couplings.[6] |
| 5 + 5 (Double Couple) | ETT or DCI | > 99.5 | An alternative to a single long coupling step.[5] |
Experimental Protocols
Protocol for Preparation of this compound Solution
This protocol details the steps for dissolving and handling the phosphoramidite to minimize moisture contamination.
Materials:
-
This compound vial
-
Anhydrous acetonitrile (ACN), water content < 10 ppm
-
Syringe with a needle
-
Septum-sealed ACN diluent bottle
-
Argon or Helium gas source with an in-line drying filter
-
Molecular sieves (3 Å), freshly activated
Procedure:
-
Equilibration: Allow the phosphoramidite vial to warm to room temperature for at least 30 minutes before opening to prevent condensation.
-
Inert Atmosphere: Purge a clean, dry syringe with argon or helium gas.
-
Solvent Transfer: Puncture the septum of the anhydrous ACN bottle with the needle and draw the required volume of solvent into the syringe.
-
Dissolution: Carefully inject the anhydrous ACN into the phosphoramidite vial.
-
Mixing: Gently swirl the vial to ensure the phosphoramidite is completely dissolved. Avoid vigorous shaking.
-
Drying (Optional but Recommended): For particularly sensitive applications, add a small amount of activated molecular sieves to the dissolved phosphoramidite solution and allow it to stand for at least 30 minutes before use.[5]
-
Installation: Immediately install the prepared phosphoramidite solution on the DNA synthesizer.
Signaling Pathways and Experimental Workflows
Chemical Coupling Pathway of this compound
The following diagram illustrates the key steps in the phosphoramidite coupling reaction.
References
Incomplete deprotection of the iBu group from guanine
Topic: Incomplete Deprotection of the iBu Group from Guanine (B1146940)
This guide provides troubleshooting advice and frequently asked questions regarding the incomplete removal of the isobutyryl (iBu) protecting group from guanine residues during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the isobutyryl (iBu) group in oligonucleotide synthesis?
A1: The isobutyryl (iBu) group is used as a protecting group for the exocyclic primary amino group of guanine (dG) during phosphoramidite (B1245037) oligonucleotide synthesis.[1] This protection prevents unwanted side reactions at the amino group during the sequential addition of nucleotide monomers to the growing oligonucleotide chain.
Q2: Why is the deprotection of the iBu group from guanine a critical step?
A2: The removal of the iBu group from guanine is often the rate-determining step in the final deprotection of a synthetic oligonucleotide.[1][2] The iBu group is significantly more resistant to hydrolysis by ammonium (B1175870) hydroxide (B78521) compared to the benzoyl (Bz) groups typically used to protect adenine (B156593) (dA) and cytosine (dC).[1] Incomplete removal of the iBu group results in a modified oligonucleotide with altered hybridization properties and potentially reduced biological activity, making it a critical quality control issue.[2][3]
Q3: What are the standard conditions for deprotecting the iBu group from guanine?
A3: The most traditional method for deprotecting the iBu group involves treating the oligonucleotide with concentrated ammonium hydroxide (28-33%) at an elevated temperature.[1][4] Common conditions are heating at 55°C for at least 5 hours.[1] However, for complete removal, especially with iBu-dG, longer incubation times of up to 16 hours at 55°C may be necessary.[4]
Q4: How can I detect incomplete deprotection of the iBu group?
A4: Incomplete deprotection is readily detectable by analytical techniques such as mass spectrometry, which will show a mass addition corresponding to the iBu group on guanine residues.[2] Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used, where incompletely deprotected oligonucleotides typically appear as later-eluting peaks compared to the fully deprotected product.[2][5]
Troubleshooting Guide
Q5: My analysis shows incomplete deprotection of guanine. What are the common causes?
A5: Several factors can lead to incomplete removal of the iBu group:
-
Deprotection Reagent Quality: The most frequent cause is the use of old or depleted ammonium hydroxide.[2][4] Concentrated ammonium hydroxide loses ammonia (B1221849) gas over time, reducing its efficacy. Always use fresh, properly stored ammonium hydroxide.[4][6]
-
Insufficient Deprotection Time or Temperature: The deprotection of iBu-guanine is slower than for other protected bases.[1] Ensure that the time and temperature of the incubation are adequate for complete removal (see table below).
-
Poor Reagent Contact: Inadequate mixing or insufficient volume of the deprotection solution can lead to incomplete reactions. Ensure the solid support is fully submerged and agitated during deprotection.
Q6: I need to deprotect my oligonucleotide quickly. Are there faster methods?
A6: Yes, "UltraFast" deprotection methods are available.[2] A common UltraFast reagent is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).[2] Using AMA, deprotection can be completed in as little as 5-10 minutes at 65°C.[2][6] This method is effective for oligonucleotides synthesized with iBu-dG.[6]
Q7: My oligonucleotide contains sensitive modifications that are not compatible with standard deprotection. What are my options?
A7: For sensitive oligonucleotides, milder deprotection strategies are necessary. One such method involves using a different protecting group for guanine during synthesis, such as dimethylformamidine (dmf), which is more labile.[1] If you have already synthesized the oligonucleotide with iBu-dG, you can use alternative deprotection reagents like t-butylamine/water (1:3) for 6 hours at 60°C or 0.4 M sodium hydroxide in methanol/water (4:1) at room temperature.[2]
Q8: Can the capping step in synthesis affect guanine deprotection?
A8: Yes. If acetic anhydride (B1165640) is used in the capping step, it can lead to the formation of some N2-acetyl-dG. If this occurs, deprotection may need to be extended (e.g., overnight at room temperature with ammonium hydroxide) to ensure the removal of this acetyl group in addition to the iBu group.[2]
Deprotection Conditions for iBu-Guanine
The following table summarizes various deprotection conditions for the removal of the iBu group from guanine.
| Reagent | Temperature | Time | Remarks |
| Concentrated Ammonium Hydroxide | Room Temperature | 36 hours | Standard, slow deprotection.[4] |
| Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours | Standard, heated deprotection.[4] |
| Concentrated Ammonium Hydroxide | 65°C | 8 hours | Faster deprotection with heating.[4] |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65°C | 5 - 10 minutes | "UltraFast" deprotection.[2][6] |
| t-Butylamine/Water (1:3) | 60°C | 6 hours | A milder alternative for sensitive oligos.[2] |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
-
Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial. Add 1 mL of fresh, concentrated ammonium hydroxide (28-33%). Seal the vial tightly.
-
Incubation: Place the sealed vial in a heating block or oven set to 55°C.
-
Deprotection: Allow the reaction to proceed for 16 hours to ensure complete removal of the iBu groups.
-
Cooling and Collection: After incubation, cool the vial to room temperature. Carefully open the vial in a fume hood.
-
Solvent Removal: Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube. Evaporate the ammonia using a centrifugal vacuum concentrator.
-
Analysis: Resuspend the oligonucleotide pellet in an appropriate buffer for analysis by HPLC and/or mass spectrometry.
Protocol 2: UltraFast Deprotection using AMA
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-33%) and 40% aqueous methylamine. This should be done in a fume hood.
-
Cleavage from Support: Add 1 mL of the freshly prepared AMA solution to the solid support in a 2 mL screw-cap vial. Seal the vial tightly.
-
Incubation: Place the sealed vial in a heating block set to 65°C.
-
Deprotection: Allow the reaction to proceed for 10 minutes.
-
Cooling and Collection: After incubation, cool the vial on ice to prevent evaporation of the volatile amines.
-
Solvent Removal: Transfer the AMA solution to a new tube and evaporate the solvent using a centrifugal vacuum concentrator.
-
Analysis: Resuspend the oligonucleotide pellet for analysis by HPLC and/or mass spectrometry.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete deprotection of the iBu group from guanine.
Caption: Troubleshooting workflow for incomplete iBu-guanine deprotection.
References
Technical Support Center: Methyl Phosphonate Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl phosphonate (B1237965) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during methyl phosphonate oligonucleotide synthesis?
A1: The synthesis of methyl phosphonate oligonucleotides is prone to several side reactions, primarily occurring during the deprotection and synthesis steps. The most critical issues include:
-
Backbone Degradation: The methyl phosphonate backbone is highly sensitive to basic conditions and can be completely degraded by standard ammonium (B1175870) hydroxide (B78521) treatment used for phosphodiester oligonucleotides.[1]
-
Base Modification during Deprotection: The use of alternative deprotection agents like ethylenediamine (B42938) (EDA) can lead to unwanted modifications of the nucleobases. A significant side reaction is the transamination of N4-benzoyl cytidine (B196190) (dC-bz), resulting in EDA adducts.[1][2] Displacement reactions can also occur at the O6 position of N2-ibu-O6-DPC-dG.[2]
-
Hydrolysis of Phosphite Intermediates: The methylphosphonite (P-III) diester intermediates are highly sensitive to water during the automated synthesis process.[3] Moisture can lead to hydrolysis of the intermediate, reducing coupling efficiency.
-
Incomplete Deprotection: Residual protecting groups on the nucleobases can interfere with the final product's purity and function.
-
Depurination: Although less specific to methyl phosphonate synthesis, acidic conditions used for detritylation can lead to the formation of abasic sites through depurination, especially for longer oligonucleotides.[4]
Q2: My methyl phosphonate oligonucleotide is degrading during the deprotection step. What is the cause and how can I prevent it?
A2: Degradation during deprotection is most likely due to the use of concentrated ammonium hydroxide, which rapidly cleaves the methyl phosphonate backbone.[2] To prevent this, alternative deprotection strategies are necessary.
Troubleshooting Workflow: Backbone Degradation
Caption: Troubleshooting workflow for backbone degradation.
A highly effective alternative is a one-pot deprotection method. This procedure involves an initial treatment with a dilute ammonium hydroxide solution to remove certain base protecting groups, followed by the addition of ethylenediamine to complete the deprotection without degrading the backbone.[1][2]
Experimental Protocol: One-Pot Deprotection Method
-
After synthesis, transfer the support-bound oligonucleotide to a sealed vial.
-
Add a solution of dilute ammonium hydroxide (e.g., a mixture of acetonitrile (B52724), ethanol, and ammonium hydroxide).
-
Incubate for 30 minutes at room temperature.[2]
-
Add one volume of ethylenediamine (EDA) to the mixture.
-
Continue the incubation for 6 hours at room temperature to complete the deprotection.[2]
-
Dilute and neutralize the reaction mixture to prepare it for purification.[2]
This method has been shown to be superior in product yield compared to traditional two-step methods.[2]
Q3: I am observing unexpected peaks during HPLC analysis of my purified methyl phosphonate oligonucleotide. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram often indicate the presence of side products from the synthesis or deprotection steps. One common cause is the formation of ethylenediamine (EDA) adducts on the cytidine bases if you are using N4-benzoyl-dC (dC-bz) protecting groups.[1]
Chemical Pathway: EDA Adduct Formation
Caption: Formation of EDA adducts on dC bases.
To mitigate this issue, consider the following solutions:
-
Use an Alternative Protecting Group for dC: The use of N4-isobutyryl-dC (dC-ibu) instead of N4-benzoyl-dC has been shown to eliminate the transamination side reaction with EDA.[1][2]
-
Modified Deprotection Protocol: A primary treatment with hydrazine (B178648) to remove the benzoyl group before EDA treatment can also prevent this side reaction.[1]
Table 1: Comparison of dC Protecting Groups in EDA Deprotection
| Protecting Group | Side Reaction with EDA | Recommended Use |
| N4-benzoyl-dC (dC-bz) | Transamination leading to EDA adducts (up to 15%)[2] | Not recommended with EDA deprotection. |
| N4-isobutyryl-dC (dC-ibu) | No observed side reactions.[2] | Recommended for use with EDA deprotection. |
Q4: My coupling efficiency is low during solid-phase synthesis. How can I improve it?
A4: Low coupling efficiency in methyl phosphonate oligonucleotide synthesis is often attributed to the hydrolysis of the unstable methylphosphonite (P-III) intermediate.[3] This is exacerbated by the presence of water in the synthesis reagents.
Troubleshooting Guide: Low Coupling Efficiency
| Symptom | Potential Cause | Recommended Action |
| Consistently low coupling yields | Water contamination in reagents | Use a low-water (0.25%) iodine oxidizer reagent.[3] |
| Treat TBAF (tetrabutylammonium fluoride) with molecular sieves to reduce water content.[1] | ||
| Ensure all solvents, especially acetonitrile, are anhydrous. | ||
| Decreasing efficiency with longer sequences | Accumulation of side products | Optimize coupling time; 1-minute coupling reactions have been used successfully.[3] |
| Consider using more stable phosphoramidite (B1245037) monomers if available. |
Experimental Workflow: Ensuring Anhydrous Conditions
Caption: Workflow for maintaining anhydrous synthesis conditions.
Q5: How can I purify my final methyl phosphonate oligonucleotide product effectively?
A5: Purification of methyl phosphonate oligonucleotides can be challenging due to their neutral backbone, which can lead to solubility issues and difficult separation of failure sequences from the full-length product.[2][5]
Purification Methods:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purification.[2] However, it may not always be sufficient to resolve the full-length product from closely related failure sequences.[2]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used for analysis and purification, offering good resolution.[3]
-
Solid-Phase Extraction (SPE): Cartridge-based purification can be used, particularly for desalting and removing some impurities.
Table 2: Overview of Purification Techniques
| Method | Advantages | Disadvantages | Best For |
| Reverse-Phase HPLC | Well-established, scalable. | May have limited resolution for long oligos or failure sequences.[2] | Routine purification of shorter oligonucleotides. |
| PAGE | High resolution. | Less scalable, product recovery can be complex. | Analytical assessment of purity and small-scale purification. |
| Solid-Phase Extraction | Rapid desalting and removal of some impurities. | Lower resolution compared to HPLC or PAGE. | Rapid cleanup and desalting post-synthesis. |
Experimental Protocol: General Reverse-Phase HPLC Purification
-
After deprotection and neutralization, the crude oligonucleotide solution is loaded onto a preparative reverse-phase column (e.g., PRP-1).[2]
-
A linear gradient of acetonitrile in a suitable buffer (e.g., 0.05 M TEAA) is used for elution. A typical gradient might be 20-60% acetonitrile over 40 minutes.[2]
-
Fractions are collected and analyzed for purity (e.g., by analytical HPLC or mass spectrometry).
-
Pure fractions are pooled, and the product is recovered, often by lyophilization.
Note on Solubility: Methyl phosphonate oligonucleotides can have reduced solubility in aqueous solutions. It may be necessary to use a small percentage of an organic solvent like DMSO (0.5-10%) to aid in solubilization.[5]
References
Technical Support Center: Optimizing Coupling Time for Methyl Phosphonamidites
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl phosphonamidites. Proper optimization of the coupling step is critical for synthesizing high-quality modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is a standard recommended coupling time for methyl phosphonamidites?
A recommended starting point for methyl phosphonamidite coupling is 5 to 6 minutes for small-scale syntheses (1 µmole or below).[1][2] However, this time may need to be extended depending on factors like steric hindrance of the nucleobase, the specific synthesizer, and the activator used. For some modified amidites, times can extend up to 15 minutes to ensure high efficiency.[1][3]
Q2: How does the choice of activator impact coupling time and efficiency?
The activator is a critical component that protonates the phosphoramidite (B1245037), making it reactive.[] The type and concentration of the activator directly influence the reaction kinetics.
-
Standard Activators (e.g., 1H-Tetrazole): Effective for many standard syntheses but may require longer coupling times for more sterically hindered or less reactive monomers.[5]
-
More Acidic/Potent Activators (e.g., ETT, BTT): Activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are more acidic and can significantly shorten coupling times, which is especially useful for RNA synthesis.[5] However, overly acidic activators can increase the risk of side reactions, such as detritylation, leading to n+1 impurities.[5]
-
Nucleophilic Activators (e.g., DCI): 4,5-Dicyanoimidazole (B129182) (DCI) is less acidic than tetrazole but is a more effective nucleophilic catalyst.[5][6] It can double the coupling rate compared to tetrazole and is highly soluble in acetonitrile (B52724), making it an excellent choice for difficult couplings or large-scale synthesis where minimizing monomer excess is important.[5][6][7]
Q3: My coupling efficiency is consistently low. What are the most common causes?
Low coupling efficiency is most often traced back to two primary issues: moisture contamination and reagent quality.[8]
-
Moisture: Water will readily react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[3][8] Ensure all solvents (especially acetonitrile), reagents, and gas lines are strictly anhydrous.[3][9][10]
-
Reagent Degradation: Phosphoramidites and activators can degrade over time, even when stored under anhydrous conditions.[11] Use fresh reagents whenever possible and ensure activators are fully dissolved.
-
Insufficient Coupling Time: The standard time may not be enough for your specific sequence or conditions. A systematic increase in coupling time can often resolve the issue.[8]
Q4: Are there special handling or deprotection procedures for methyl phosphonate (B1237965) oligonucleotides?
Yes. Methyl phosphonate linkages are sensitive to basic conditions and can degrade under standard deprotection protocols using only ammonium (B1175870) hydroxide (B78521).[2][11] A specialized one-pot cleavage and deprotection procedure is recommended to preserve the integrity of the backbone.[2][12][13] Additionally, to prevent side reactions like transamination, it is highly recommended to use the acetyl-protected dC (Ac-dC) monomer.[1][2][14] Some methyl phosphonamidites also have different solubility profiles; for example, dG is often dissolved in anhydrous tetrahydrofuran (B95107) (THF) while others use acetonitrile.[1][2]
Troubleshooting Guide
Issue: Low Stepwise Coupling Efficiency
| Possible Cause | Recommended Solution(s) |
| Moisture Contamination | Ensure acetonitrile is anhydrous (<30 ppm water). Use fresh, high-quality solvents.[3] Check that inert gas lines have in-line driers.[10] Test solvents for water content.[3] |
| Degraded Reagents | Use fresh phosphoramidite and activator solutions. Ensure the activator is fully dissolved before use. If reagents are old, test them on a non-critical synthesis first. |
| Insufficient Coupling Time | Increase the coupling time incrementally. For a 5-minute standard, try increasing to 10 minutes, then 15 minutes. For particularly difficult or sterically hindered monomers, extended times are often necessary.[1][3][8] |
| Suboptimal Activator | Consider switching to a more potent activator like ETT or DCI, especially for hindered monomers.[10] Verify that the activator concentration is correct as per the manufacturer's protocol. |
| Incorrect Monomer Concentration | Verify the concentration of the phosphoramidite solution. A higher concentration (e.g., 0.1 M) is often recommended for modified reagents.[3] |
Issue: Presence of n-1 Deletion Sequences in Final Product
| Possible Cause | Recommended Solution(s) |
| Poor Coupling Efficiency | Address all points in the "Low Stepwise Coupling Efficiency" section above. |
| Inefficient Capping | Ensure capping reagents are fresh and effective. Inefficient capping of unreacted 5'-hydroxyl groups will lead to the accumulation of n-1 sequences that are difficult to separate from the full-length product.[10] |
Data Presentation
Table 1: Recommended Starting Coupling Times for Various Phosphoramidites
| Phosphoramidite Type | Recommended Starting Time | Key Considerations |
| Standard DNA | 1-3 minutes | Generally fast and efficient coupling. |
| Methyl Phosphonamidite | 5-6 minutes | Requires longer time than standard DNA; optimize based on results.[1][2] |
| 2'-O-Methyl RNA / Hindered Amidites | 10-15 minutes | Steric hindrance significantly slows the reaction, requiring extended coupling.[1][3] |
Table 2: Comparison of Common Activators in Phosphoramidite Synthesis
| Activator | Typical Concentration | pKa | Characteristics & Best Use Cases |
| 1H-Tetrazole | 0.45 M | ~4.9 | The traditional standard; effective but has limited solubility and may be slow for hindered amidites. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and soluble than tetrazole.[5] Good for RNA and other hindered amidites. |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.5 M | 4.1 | More acidic than ETT; allows for very short coupling times (e.g., ~3 min for RNA).[5] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic and very soluble.[5][6] Excellent for reducing coupling times and for large-scale synthesis.[5][6][7] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Methyl Phosphonamidites
This protocol assumes the use of an automated DNA synthesizer.
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleotide using a solution of dichloroacetic or trichloroacetic acid in an inert solvent (e.g., dichloromethane (B109758) or toluene).
-
Wash: Wash the support with anhydrous acetonitrile to remove the acid and the liberated trityl cation.
-
Coupling: Deliver the methyl phosphonamidite solution (e.g., 0.1 M) and a suitable activator (e.g., 0.25 M DCI) simultaneously to the synthesis column. Allow the reaction to proceed for 5-10 minutes .
-
Wash: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants.
-
Oxidation: Treat the support with an oxidizing solution (e.g., iodine/water/pyridine) to convert the newly formed phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
Wash: Wash the support with anhydrous acetonitrile to prepare for the next cycle.
-
Repeat: Repeat the cycle for each subsequent monomer addition.
Protocol 2: One-Pot Cleavage and Deprotection
This procedure is designed to maximize yield while minimizing degradation of the base-labile methyl phosphonate backbone.[2][12][13]
-
Preparation: After synthesis, air-dry the solid support and transfer it to a screw-cap vial.
-
Ammonia Treatment: Add 0.5 mL of a solution containing acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support. Seal the vial and let it stand at room temperature for 30 minutes.[1][2]
-
Ethylenediamine (B42938) (EDA) Treatment: Add 0.5 mL of ethylenediamine to the same vial. Reseal tightly and let it stand at room temperature for an additional 6 hours.[1][2]
-
Collection: Decant the supernatant. Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v) and combine the washes with the supernatant.[2]
-
Neutralization: Dilute the combined solution to 15 mL with water. Adjust the pH to 7.0 using a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).[2]
-
Purification: The crude oligonucleotide is now ready for desalting and purification via standard cartridge or HPLC methods.[2]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Phosphoramidite activation and coupling pathway.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
Technical Support Center: 5'-DMTr-dG(iBu)-Methyl Phosphonamidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 5'-DMTr-dG(iBu)-Methyl phosphonamidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized phosphoramidite (B1245037) monomer used in the solid-phase synthesis of oligonucleotides.[1] Its key feature is the methyl phosphonate (B1237965) group, which, when incorporated into an oligonucleotide backbone, confers increased resistance to nuclease degradation. This makes the resulting oligonucleotides valuable for various therapeutic and diagnostic applications. The 5'-DMTr (Dimethoxytrityl) group provides a temporary protecting group for the 5'-hydroxyl, while the isobutyryl (iBu) group protects the exocyclic amine of the guanine (B1146940) base during synthesis.
Q2: What is the recommended solvent for dissolving this compound?
Due to its specific chemical properties, this compound has known solubility constraints.[1] The recommended solvent for this phosphoramidite is anhydrous tetrahydrofuran (B95107) (THF) .[2] While acetonitrile (B52724) is a common solvent for standard phosphoramidites, it is often not suitable for dissolving this particular modified guanosine (B1672433) phosphoramidite.[1]
Q3: What is the recommended concentration for this phosphoramidite in solution for oligonucleotide synthesis?
For optimal performance in oligonucleotide synthesis, a concentration of 0.1 M in anhydrous THF is generally recommended. This concentration ensures efficient coupling during the synthesis cycle.
Q4: How should this compound be stored?
To maintain its chemical integrity and ensure optimal performance, this compound should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen). It is crucial to prevent exposure to moisture, as this can lead to hydrolysis of the phosphoramidite.
Troubleshooting Guide
This guide addresses common problems encountered when dissolving and using this compound.
Issue 1: The phosphoramidite does not dissolve completely in the recommended solvent.
-
Possible Cause 1: Incorrect Solvent.
-
Possible Cause 2: Presence of Moisture.
-
Solution: Use fresh, high-quality anhydrous THF. Ensure that all glassware and handling equipment are thoroughly dried. Moisture can cause the phosphoramidite to hydrolyze, leading to insoluble byproducts.
-
-
Possible Cause 3: Low-Quality or Degraded Phosphoramidite.
-
Solution: If the phosphoramidite is old or has been improperly stored, it may have degraded. It is recommended to use a fresh vial of the reagent.
-
-
Possible Cause 4: Insufficient Sonication or Agitation.
-
Solution: After adding the solvent, gently sonicate the vial in a water bath for a few minutes or vortex at a moderate speed to aid dissolution. Avoid excessive heating.
-
Issue 2: The dissolved phosphoramidite solution is cloudy or contains particulate matter.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Refer to the solutions for "Issue 1". Ensure adequate mixing and the correct solvent are being used.
-
-
Possible Cause 2: Hydrolysis.
-
Solution: Cloudiness can be a sign of hydrolysis due to moisture. Prepare a fresh solution using strictly anhydrous conditions. It is advisable to handle the phosphoramidite and solvent in a glove box or under a stream of inert gas.
-
Issue 3: Poor coupling efficiency during oligonucleotide synthesis.
-
Possible Cause 1: Incorrect Phosphoramidite Concentration.
-
Solution: Prepare a fresh 0.1 M solution and ensure accurate measurement of both the phosphoramidite and the solvent.
-
-
Possible Cause 2: Degraded Phosphoramidite Solution.
-
Solution: Phosphoramidite solutions are sensitive to air and moisture and should be used as fresh as possible. If the solution is more than a few days old, it is recommended to prepare a new one.
-
-
Possible Cause 3: Suboptimal Synthesis Cycle Parameters.
-
Solution: For modified phosphoramidites, a longer coupling time may be necessary. A coupling time of 5 minutes is often recommended for methyl phosphonamidites.[2]
-
Data Presentation
Table 1: Recommended Solvents and Concentrations for this compound
| Parameter | Recommendation | Notes |
| Primary Solvent | Anhydrous Tetrahydrofuran (THF) | Exhibits better solubility compared to Acetonitrile.[1][2] |
| Alternative Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | May be considered for highly lipophilic phosphoramidites. |
| Not Recommended | Acetonitrile (ACN) | Generally poor solubility for this specific phosphoramidite.[1] |
| Working Concentration | 0.1 M | Recommended for efficient coupling in oligonucleotide synthesis. |
Experimental Protocols
Protocol for Dissolving this compound
Objective: To prepare a 0.1 M solution of this compound in anhydrous tetrahydrofuran (THF) for use in oligonucleotide synthesis.
Materials:
-
This compound (solid)
-
Anhydrous Tetrahydrofuran (THF), synthesis grade (<30 ppm water)
-
Sterile, dry vial with a septum-lined cap
-
Argon or Nitrogen gas supply
-
Dry syringes and needles
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all glassware and equipment are scrupulously dry.
-
-
Inert Atmosphere:
-
Carefully open the phosphoramidite vial and immediately place it under a gentle stream of argon or nitrogen gas.
-
-
Solvent Addition:
-
Using a dry syringe, add the calculated volume of anhydrous THF to the vial to achieve a final concentration of 0.1 M. For example, to prepare a 10 mL solution, you would use 1 mL of a 1 M stock or weigh out the appropriate amount of solid phosphoramidite.
-
-
Dissolution:
-
Immediately cap the vial tightly.
-
Gently swirl the vial to initiate dissolution.
-
Vortex the solution at a moderate speed for 1-2 minutes.
-
If necessary, sonicate the vial in a room temperature water bath for 2-5 minutes to ensure complete dissolution.
-
-
Inspection and Storage:
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If not for immediate use, store the solution at -20°C under an inert atmosphere. For best results, use the solution as fresh as possible.
-
Visualizations
Caption: Workflow for preparing a this compound solution.
Caption: Decision tree for troubleshooting solubility problems.
References
Technical Support Center: HPLC Purification of Methyl Phosphonate Oligonucleotides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the HPLC purification of methyl phosphonate (B1237965) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What makes methyl phosphonate (MP) oligonucleotides challenging to purify via HPLC?
Methyl phosphonate oligonucleotides present unique purification challenges primarily due to their backbone chemistry. Unlike natural phosphodiester oligonucleotides which have a negatively charged backbone, the methyl phosphonate linkage is electrically neutral.[1][2] This neutrality renders traditional anion-exchange chromatography ineffective. Furthermore, the methyl group increases the hydrophobicity of the oligonucleotide, leading to potential issues like aggregation, secondary structure formation, and poor solubility in aqueous solutions, all of which can complicate purification.[1]
Q2: What is the recommended HPLC method for purifying methyl phosphonate oligonucleotides?
Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common and effective method for purifying methyl phosphonate oligonucleotides.[3][4] This technique uses alkylamine reagents (ion-pairing agents) that interact with any residual charges or provide a counter-ion environment, modifying the hydrophobicity of the oligonucleotide and allowing for separation on a reversed-phase column (like C8 or C18).[3][5]
Q3: Why is Anion-Exchange (AEX) Chromatography not suitable for these oligonucleotides?
Anion-exchange chromatography separates molecules based on the interaction between the negatively charged phosphate (B84403) backbone of standard oligonucleotides and a positively charged stationary phase.[6] Since methyl phosphonate linkages are uncharged, this primary mode of interaction is absent, making AEX chromatography unsuitable for separating full-length MP oligonucleotides from failure sequences.[2]
Q4: What are the most critical parameters to optimize for a successful IP-RP HPLC purification?
Optimizing an IP-RP HPLC method for methyl phosphonate oligonucleotides involves fine-tuning several parameters:
-
Ion-Pairing Agent: The choice and concentration of the alkylamine (e.g., triethylamine (B128534), diisopropylethylamine) and an acidic modifier like hexafluoroisopropanol (HFIP) are critical for achieving good retention and resolution.[3][5][7]
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) are often necessary to disrupt secondary structures and improve peak shape and resolution.[3][8][9]
-
Mobile Phase Composition: The type and gradient of the organic solvent (typically acetonitrile) directly influence the elution profile.[10]
-
Column Chemistry: The choice of stationary phase (e.g., C8, C18, or specialized polymeric resins) can significantly impact selectivity and recovery.[10]
Troubleshooting Guide
This section addresses specific problems encountered during the HPLC purification of methyl phosphonate oligonucleotides.
Q5: My chromatogram shows poor peak shape (broadening, tailing, or fronting). What are the common causes and solutions?
Poor peak shape is a frequent issue that can compromise resolution and quantification.[11][12] Common causes include secondary structure formation, column contamination or degradation, and non-specific adsorption.[3][13]
// Tailing Causes and Solutions SecondaryStructure [label="Secondary Structures / Aggregation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ActiveSites [label="Column Active Sites / Metal Adsorption", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Tailing -> SecondaryStructure; Tailing -> ActiveSites; IncreaseTemp [label="Increase Column Temp. (60-80°C)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; BioinertColumn [label="Use Bio-inert / PEEK Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; SecondaryStructure -> IncreaseTemp; ActiveSites -> BioinertColumn;
// Broadening Causes and Solutions SlowKinetics [label="Slow Mass Transfer", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ColumnVoid [label="Column Void / Degradation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Broadening -> SlowKinetics; Broadening -> ColumnVoid; OptimizeFlow [label="Optimize Flow Rate / Temp.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; ReplaceColumn [label="Flush or Replace Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; SlowKinetics -> OptimizeFlow; ColumnVoid -> ReplaceColumn;
// Fronting Causes and Solutions Overload [label="Column Overloading", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SolventMismatch [label="Sample Solvent Mismatch", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Fronting -> Overload; Fronting -> SolventMismatch; ReduceLoad [label="Reduce Sample Injection Volume", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; MatchSolvent [label="Dissolve Sample in Mobile Phase A", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; Overload -> ReduceLoad; SolventMismatch -> MatchSolvent; } caption: "Troubleshooting Diagram for Poor Peak Shape in HPLC."
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary Structures/Aggregation: The hydrophobic nature of MP oligos can promote self-aggregation or folding, leading to multiple interaction modes with the stationary phase. | 1a. Increase Column Temperature: Elevating the temperature to 60°C or higher helps denature these structures, resulting in sharper peaks.[8] 1b. Add Denaturants: Consider adding a small percentage of a denaturant like trifluoroethanol (TFE), though compatibility must be verified. |
| 2. Analyte Interaction with Column: Residual silanol (B1196071) groups on silica-based columns or metal ions from stainless-steel hardware can interact with the oligonucleotide, causing tailing. | 2a. Use End-Capped Columns: Select a high-quality, end-capped C8 or C18 column. 2b. Use Bio-Inert Hardware: Employ PEEK-lined or other bio-inert columns and systems to minimize non-specific adsorption to metal surfaces. | |
| Peak Broadening | 1. Poor Mass Transfer: High mobile phase viscosity or too high a flow rate can lead to band broadening.[10] | 1a. Optimize Temperature and Flow Rate: Increasing temperature reduces viscosity and improves mass transfer.[9] Experiment with lower flow rates. 1b. Use Smaller Particle Columns: Columns with smaller particle sizes can improve efficiency, but may increase backpressure. |
| 2. Column Degradation/Void: A void at the column inlet or degradation of the stationary phase can cause significant broadening.[11][14] | 2a. Use a Guard Column: Protect the analytical column from contaminants.[11] 2b. Flush or Replace Column: Reverse-flush the column to remove blockages. If the problem persists, replace the column.[14] | |
| Peak Fronting | 1. Column Overloading: Injecting too much sample can saturate the stationary phase at the column inlet.[11][13] | 1a. Reduce Sample Load: Dilute the sample or inject a smaller volume. |
| 2. Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause the peak to front.[10] | 2a. Match Sample Solvent: Dissolve the crude oligonucleotide in the initial mobile phase (e.g., Mobile Phase A) or a weaker solvent. |
Q6: I am experiencing low recovery of my methyl phosphonate oligonucleotide. What could be the cause?
Low recovery is often due to the hydrophobic and adsorptive nature of these molecules.
-
Non-Specific Adsorption (NSA): MP oligonucleotides are prone to adsorbing onto the metallic surfaces of the HPLC system, including frits, tubing, and the column body. This is a primary cause of low recovery, especially at low sample loads.
-
Solution: Use an HPLC system and column with bio-inert surfaces (e.g., PEEK-lined or MP35N). Passivating a standard stainless-steel system by flushing with a strong acid or chelating agent can also temporarily reduce NSA.
-
-
Poor Solubility: The increased hydrophobicity can lead to poor solubility, especially for longer sequences.[1]
-
Solution: Ensure the sample is fully dissolved before injection. For highly hydrophobic sequences, adding a small amount of an organic solvent like DMSO (0.5-10%) to the sample can improve solubility, but ensure it is compatible with your mobile phase.[1]
-
-
Irreversible Adsorption to Column: The oligonucleotide may bind too strongly to the stationary phase.
-
Solution: Try a column with a different stationary phase (e.g., a shorter alkyl chain like C8 or a different polymer chemistry). Adjust the mobile phase strength or the ion-pairing agent to facilitate elution.
-
Q7: How can I improve the resolution between my full-length product and closely eluting impurities (e.g., n-1 sequences)?
Separating sequences of similar length and composition is a significant challenge.
-
Optimize Temperature: As the most effective tool, increasing the column temperature can disrupt secondary structures that may be masking the small hydrophobicity differences between the desired product and impurities, thereby improving selectivity.[3][8][9]
-
Adjust the Ion-Pairing System: The type and concentration of the ion-pairing agent can alter selectivity.
-
Hydrophobicity: More hydrophobic alkylamines (e.g., dibutylamine, N,N-dimethylbutylamine) can increase retention and may improve resolution for certain sequences compared to the standard triethylamine (TEA).[7][15]
-
Concentration: Modifying the concentration of the alkylamine and HFIP can fine-tune the separation.
-
-
Shallow the Gradient: A shallower gradient of the organic modifier (e.g., acetonitrile) increases the separation window between peaks, which can resolve closely eluting species.
-
Change Organic Modifier: While acetonitrile (B52724) is standard, other solvents like methanol (B129727) can be used, particularly in MS-compatible methods with HFIP, and may offer different selectivity.[3]
Experimental Protocols & Data
Generalized IP-RP HPLC Protocol
This protocol provides a starting point for method development. Optimization is required for specific sequences.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 100 mM hexafluoroisopropanol (HFIP) and 5-15 mM Triethylamine (TEA) in HPLC-grade water. Adjust pH if necessary (typically around 7.0-7.5). Filter and degas thoroughly.
-
Mobile Phase B: Prepare a solution of 100 mM HFIP and 5-15 mM TEA in HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Dissolve the crude, deprotected methyl phosphonate oligonucleotide in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-20 mg/mL.
-
Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or addition of a minimal amount of DMSO may be necessary.[1]
-
-
Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Flow Rate: 1.0 mL/min for analytical scale; adjust for preparative scale.
-
Column Temperature: 60°C.[8]
-
Detection: UV at 260 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.
-
Inject the sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes. This gradient should be optimized to ensure adequate separation.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze collected fractions for purity using analytical HPLC or mass spectrometry.
-
-
Post-Purification:
-
Pool the pure fractions.
-
The volatile mobile phase buffers (TEA/HFIP) can often be removed by lyophilization. If non-volatile salts were used, desalting via size-exclusion or dialysis is required.
-
Table of Starting Conditions & Parameters
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18 or C8, 100-300 Å, 3.5-5 µm | C18 provides higher hydrophobicity and retention; C8 may be better for very hydrophobic oligos. Polymeric resins are also an option for high pH/temp stability.[9] |
| Mobile Phase A | 100 mM HFIP, 8-15 mM TEA in Water | HFIP is a volatile modifier that improves ionization for MS and enhances separation.[3][7] TEA is the ion-pairing agent. |
| Mobile Phase B | 100 mM HFIP, 8-15 mM TEA in Acetonitrile | Acetonitrile is the standard organic modifier. Methanol is an alternative, often used with HFIP for MS compatibility.[3] |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | Adjust based on column dimensions and particle size to maintain optimal efficiency without excessive backpressure. |
| Column Temperature | 60 - 80°C | Crucial for denaturing secondary structures, improving peak shape, and enhancing resolution.[3][8][9] |
| Gradient | 5-50% B over 30-40 min | Start with a broad scouting gradient, then optimize to a shallower slope around the elution point of the target oligo. |
| Injection Volume | 5-100 µL (Analytical) | Dependent on sample concentration and column capacity. Avoid overloading to prevent peak fronting.[13] |
| Detection | UV, 260 nm | Standard wavelength for nucleic acids. |
References
- 1. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 2. prep-hplc.com [prep-hplc.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. uhplcs.com [uhplcs.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Oligonucleotides with Methylphosphonate Linkages
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of oligonucleotides containing methylphosphonate (B1257008) linkages.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometry analysis of methylphosphonate-modified oligonucleotides.
| Issue | Possible Causes | Recommended Solutions |
| Low Signal Intensity or No Signal | - Poor Ionization Efficiency: Methylphosphonate oligonucleotides can be challenging to ionize effectively. - Sample Degradation: The sample may have degraded during preparation or storage. - Suboptimal LC-MS Conditions: The mobile phase composition, including the ion-pairing reagent, may not be suitable. - Contaminated Ion Source: A dirty ion source can significantly suppress the signal.[1][2] | - Optimize Ion-Pairing Reagents: Use a combination of an amine base (e.g., triethylamine) and an acidic modifier (e.g., hexafluoroisopropanol) to enhance ionization.[3][4] - Prepare Fresh Samples: Ensure proper handling and storage of samples to prevent degradation.[2] - Method Development: Systematically optimize the gradient, flow rate, and mobile phase additives.[5] - Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's instructions.[1][6] |
| Poor Peak Shape (Broadening or Tailing) | - Secondary Interactions with Column Hardware: Oligonucleotides can interact with metallic surfaces of the column and LC system, leading to peak tailing.[7] - Inappropriate Column Chemistry: The chosen column may not be optimal for oligonucleotide separations. - High Salt Concentration in Sample: Residual salts from synthesis or purification can interfere with chromatography.[8] | - Use Bio-inert or PEEK Tubing and Columns: Employ hardware designed to minimize metal interactions.[7] - Select a Suitable Column: Use columns specifically designed for oligonucleotide analysis, such as those with C18 or C8 stationary phases. - Desalt the Sample: Perform thorough desalting of the oligonucleotide sample before injection.[9] |
| Unexpected Peaks in the Mass Spectrum | - Salt Adducts: Formation of sodium (M+22 Da) or potassium (M+38 Da) adducts is common. - In-source Fragmentation: Fragmentation of the oligonucleotide can occur in the ion source. - Presence of Impurities: The sample may contain synthesis-related impurities (e.g., n-1, n+1) or degradation products.[10] - Depurination or Depyrimidination: Loss of a nucleobase can occur, especially under acidic conditions or with increased temperature.[11] | - Optimize Mobile Phase: Use ion-pairing reagents and additives that minimize adduct formation.[12] - Adjust Source Conditions: Lower the source temperature and fragmentation voltage to minimize in-source decay. - Purify the Sample: Use appropriate purification techniques (e.g., HPLC, solid-phase extraction) to remove impurities. - Control pH and Temperature: Maintain neutral or slightly basic pH and avoid excessive heat during sample preparation and analysis. |
| Complex or Unclear Fragmentation (MS/MS) | - Presence of Methylphosphonate Linkage: This modification alters the fragmentation pattern compared to unmodified oligonucleotides.[13][14][15] - Suboptimal Collision Energy: The energy used for fragmentation may be too high or too low. - Multiple Charge States of Precursor Ion: Fragmentation of different charge states can lead to overlapping fragment ions. | - Understand Methylphosphonate Fragmentation: Be aware that the presence of a methylphosphonate group can inhibit the formation of certain fragment ions (e.g., a-B ions).[13][14][15][16] - Optimize Collision Energy: Perform a collision energy study to determine the optimal setting for your specific oligonucleotide.[17] - Isolate a Single Charge State: Use the mass spectrometer's isolation capabilities to select a single charge state for fragmentation.[18] |
Frequently Asked Questions (FAQs)
Q1: How does the methylphosphonate linkage affect the fragmentation pattern in tandem mass spectrometry (MS/MS)?
The neutral methylphosphonate linkage significantly alters the fragmentation pattern compared to the negatively charged phosphodiester backbone of natural oligonucleotides. The presence of a methylphosphonate group reduces the stability of the oligonucleotide and can inhibit the formation of typical a-B- and w-ions at that linkage site.[13][14][15][16] Fragmentation is often localized and initiated by charges on the nucleobases.[13][14][15]
Q2: What are the best ion-pairing reagents for LC-MS analysis of methylphosphonate oligonucleotides?
Commonly used ion-pairing systems for oligonucleotide analysis include a combination of a volatile amine base and a fluoroalcohol. A widely used combination is triethylamine (B128534) (TEA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[19] The optimal choice and concentration of the ion-pairing reagent may vary depending on the specific oligonucleotide and should be empirically determined.[20][21][22]
Q3: How can I reduce sodium and other salt adducts in my mass spectra?
Thorough desalting of the sample prior to analysis is crucial.[9] This can be achieved using techniques like solid-phase extraction (SPE) with C18 cartridges or dialysis.[23] In the mass spectrometer, using a mobile phase with additives like imidazole (B134444) and piperidine (B6355638) in combination with a high percentage of acetonitrile (B52724) can help suppress sodium adduction.[12]
Q4: What are the key considerations for sample preparation of methylphosphonate oligonucleotides for mass spectrometry?
Key considerations include ensuring the sample is free from salts and other synthesis-related impurities, preventing degradation by using appropriate buffers and storage conditions, and dissolving the sample in a solvent compatible with the LC-MS mobile phase.[24] For MALDI-TOF MS, co-crystallization with a suitable matrix is essential.[9][25]
Q5: What are typical n-1 and n+1 impurities, and how can they be identified?
"n-1" refers to failure sequences that are one nucleotide shorter than the full-length product, while "n+1" refers to sequences with an additional nucleotide. These can be identified by their mass difference from the main peak in the mass spectrum, which corresponds to the mass of the missing or added nucleotide.[10]
Experimental Protocols
Detailed Methodology: Sample Preparation for LC-MS Analysis
This protocol outlines a general procedure for the preparation of methylphosphonate oligonucleotides for LC-MS analysis.
-
Resuspend Oligonucleotide: Resuspend the lyophilized oligonucleotide in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), to a stock concentration of 100 µM.
-
Desalting using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of equilibration buffer (e.g., 0.1 M TEAA).
-
Load the oligonucleotide sample onto the cartridge.
-
Wash the cartridge with 2-3 column volumes of the equilibration buffer to remove salts.
-
Elute the desalted oligonucleotide with 1-2 mL of 50% acetonitrile in water.
-
-
Solvent Exchange:
-
Dry the eluted sample using a vacuum centrifuge.
-
Reconstitute the sample in the initial LC mobile phase or a compatible solvent at the desired concentration for injection.
-
Detailed Methodology: LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis of methylphosphonate oligonucleotides.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 50% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.
-
Ionization Mode: Negative ion mode.
-
MS Scan Range: m/z 500-2000.
-
MS/MS: Isolate the desired precursor ion and perform collision-induced dissociation (CID) using an optimized collision energy.
Quantitative Data Summary
The choice of ion-pairing reagent can significantly impact the chromatographic resolution and mass spectrometry signal intensity. The following table summarizes the relative performance of different amine modifiers in combination with HFIP.
| Ion-Pairing Reagent (Amine) | Relative Chromatographic Resolution | Relative MS Signal Intensity | Key Characteristics |
| Triethylamine (TEA) | Good | Good | A commonly used and effective ion-pairing reagent for a wide range of oligonucleotides.[19] |
| Hexylamine | Very Good | Good | Can provide improved resolution for certain oligonucleotides compared to TEA.[21] |
| Dibutylamine | Excellent | Moderate | Offers excellent separation for larger oligonucleotides, but may cause some signal suppression.[21] |
| N,N-Dimethylbutylamine | Very Good | Good | Provides a good balance of resolution and sensitivity for mid-sized oligonucleotides.[22] |
| Tripropylamine | Excellent | Moderate | Particularly effective for resolving small oligonucleotides.[22] |
Note: The optimal ion-pairing reagent and its concentration should be determined empirically for each specific oligonucleotide.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of methylphosphonate oligonucleotides.
Caption: Troubleshooting decision tree for common mass spectrometry issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. selectscience.net [selectscience.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. shimadzu.com [shimadzu.com]
- 10. idtdna.com [idtdna.com]
- 11. Considerations for deconvolution of oligonucleotide mass spectra in quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Charge-state reduction with improved signal intensity of oligonucleotides in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New aspects of the fragmentation mechanisms of unmodified and methylphosphonate-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New aspects of the fragmentation mechanisms of unmodified and methylphosphonate-modified oligonucleotides. [sonar.rero.ch]
- 17. lcms.cz [lcms.cz]
- 18. enovatia.com [enovatia.com]
- 19. mz-at.de [mz-at.de]
- 20. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 21. agilent.com [agilent.com]
- 22. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Optimizing sample preparation workflow for bioanalysis of oligonucleotides through liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: NMR Analysis of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite Purity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the NMR analysis of 5'-DMTr-dG(iBu)-Methyl phosphonamidite purity. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary NMR techniques used to assess the purity of this compound?
A1: The two primary NMR techniques are ³¹P NMR and ¹H NMR spectroscopy. ³¹P NMR is a powerful tool for quantifying the purity of phosphoramidites by detecting and measuring phosphorus-containing impurities.[1][2] ¹H NMR is primarily used to confirm the chemical structure of the phosphoramidite (B1245037) and to identify any non-phosphorus-containing impurities.[1]
Q2: What are the common impurities observed in the ³¹P NMR spectrum of a phosphoramidite sample?
A2: Common impurities include oxidized phosphorus species (P(V)) and other P(III) species that are not the desired product.[1] The main phosphoramidite peak, which exists as a mixture of two diastereomers due to the chiral phosphorus center, appears around 140-155 ppm.[2] P(V) impurities are typically observed in the region of -25 to 99 ppm, while other P(III) impurities can be found between 100 to 169 ppm, excluding the main product peaks.[1]
Q3: My ¹H NMR spectrum is complex. Which signals are most indicative of the correct structure?
A3: The ¹H NMR spectra of phosphoramidites can be complex due to the multiple protecting groups.[2] Key diagnostic signals for compound identification are often found in the region of 5.0 to 6.4 ppm, which corresponds to the anomeric proton of the sugar moiety.[2] The presence and correct integration of signals for the dimethoxytrityl (DMTr), isobutyryl (iBu), and methyl groups are also crucial for structural confirmation.
Q4: What can cause the degradation of this compound, and how would this appear in the NMR?
A4: Phosphoramidites are sensitive to moisture and acidic conditions.[3][4] The primary degradation pathway is hydrolysis, which leads to the formation of an H-phosphonate, a pentavalent P(V) species.[4] This will appear as a new peak in the P(V) region of the ³¹P NMR spectrum. The stability of deoxyribonucleoside phosphoramidites in solution decreases in the order T, dC > dA > dG, making the guanosine (B1672433) phosphoramidite particularly susceptible to degradation.[3]
Q5: What is the acceptable purity level for this compound for oligonucleotide synthesis?
A5: While specifications can vary, a purity level of ≥98.0% is often considered a typical requirement for phosphoramidites used in oligonucleotide synthesis.[1] For more stringent applications, such as the synthesis of therapeutic oligonucleotides, higher purity (e.g., >99%) with strict control over critical impurities is often necessary.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Broad peaks in ¹H or ³¹P NMR spectrum | 1. Poor shimming of the NMR spectrometer.2. Sample is not homogenous or has poor solubility.3. Sample is too concentrated.[7] | 1. Reshim the spectrometer.2. Ensure the sample is fully dissolved. Try a different deuterated solvent if solubility is an issue.[7]3. Prepare a more dilute sample. |
| Unexpected peaks in the P(V) region (-25 to 99 ppm) of the ³¹P NMR spectrum | 1. Oxidation of the phosphoramidite due to exposure to air or oxidizing agents.2. Hydrolysis of the phosphoramidite due to moisture.[4] | 1. Handle the phosphoramidite under an inert atmosphere (e.g., argon or nitrogen).2. Use anhydrous solvents for sample preparation.[8] Store the phosphoramidite under dry conditions. |
| Unexpected peaks in the P(III) region (100-169 ppm) of the ³¹P NMR spectrum | Presence of other phosphorus(III) impurities, which could be byproducts from the synthesis. | Review the synthesis and purification process of the phosphoramidite. Further purification may be required. |
| Overlapping peaks in the ¹H NMR spectrum, complicating analysis | The chemical shifts of different protons are too close in the chosen solvent. | Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) to induce different chemical shifts.[7] |
| Presence of a large water peak in the ¹H NMR spectrum | The deuterated solvent has absorbed moisture. | Use a fresh bottle of deuterated solvent or dry the solvent over molecular sieves. Adding an inert drying agent to the solvent bottle can also help.[7] |
| Discrepancy between NMR purity and HPLC purity | Different impurities are being detected by each technique. NMR is sensitive to phosphorus-containing impurities, while HPLC may detect other non-phosphorus impurities. | Use both techniques orthogonally to get a complete impurity profile. LC-MS can also be used to identify unknown impurities.[1][6] |
Experimental Protocols
Protocol 1: ³¹P NMR Analysis
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh 10-20 mg of the this compound.
-
Dissolve the sample in 0.5-0.7 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (B52724) (CD₃CN) in an NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Acquisition:
-
Record the ³¹P NMR spectrum using a proton-decoupled pulse sequence.[2]
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).[1]
-
Set the spectral width to cover the expected chemical shift range for phosphoramidites and their potential impurities (e.g., from -50 ppm to 200 ppm).
-
-
Data Analysis:
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0.00 ppm).[8]
-
Integrate the area of the main phosphoramidite diastereomer peaks (around 140-155 ppm).
-
Integrate the areas of any impurity peaks in the P(III) and P(V) regions.
-
Calculate the purity as the percentage of the area of the main peaks relative to the total area of all phosphorus-containing signals.
-
Protocol 2: ¹H NMR Analysis
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, using 5-10 mg of the phosphoramidite.
-
-
NMR Acquisition:
-
Record the ¹H NMR spectrum.
-
Ensure the spectral width covers all expected proton signals (e.g., from 0 to 10 ppm).
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9]
-
Assign the peaks corresponding to the this compound structure.
-
Integrate the signals to confirm the correct proton ratios.
-
Identify any unexpected peaks that may correspond to impurities.
-
Quantitative Data Summary
| Analysis | Parameter | Expected Value/Range |
| ³¹P NMR | Main Phosphoramidite Diastereomers | ~140 - 155 ppm |
| P(V) Impurities | ~ -25 - 99 ppm | |
| Other P(III) Impurities | ~100 - 169 ppm (excluding main peaks) | |
| Purity | Typical Requirement | ≥ 98.0% |
| High-Quality Grade | ≥ 99.0% |
Visualizations
References
- 1. usp.org [usp.org]
- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: iBu vs. dmf for Deoxyguanosine in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the choice of protecting groups for the exocyclic amine of deoxyguanosine (dG) is a critical decision that directly impacts the efficiency, speed, and purity of the final product. Among the most common contenders are the isobutyryl (iBu) and dimethylformamidine (dmf) groups. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific applications.
At a Glance: Key Performance Metrics
| Feature | iBu-dG | dmf-dG | Key Advantage |
| Deprotection Rate | Slower | Faster | dmf: Significant time savings in the overall synthesis workflow. |
| Coupling Efficiency | ~99% | ~99% | Both offer high efficiency under standard conditions. |
| Stability | More stable | More labile | iBu: Potentially better for longer synthesis runs or complex sequences. |
| Side Reactions | Potential for incomplete removal | Generally clean removal | dmf: Faster deprotection minimizes the risk of base modification. |
In-Depth Analysis
Deprotection Kinetics: A Race Against Time
The most significant difference between the iBu and dmf protecting groups lies in their lability and, consequently, the time required for their removal. The dmf group is considerably more labile than the iBu group, allowing for significantly faster deprotection schedules.
Experimental data consistently demonstrates the faster kinetics of dmf removal. Under standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521), dmf-protected guanosine (B1672433) is completely deprotected in a fraction of the time required for its iBu-protected counterpart. For instance, one study found that at room temperature, complete removal of the dmf group was achieved in 2 hours, whereas the iBu group required 8 hours[1]. At an elevated temperature of 55°C, both groups are completely removed within 6 hours, but dmf is still significantly faster[1]. Another source suggests that dmf is removed approximately four times faster than iBu[2].
The use of even faster deprotection reagents, such as a mixture of ammonium hydroxide and methylamine (B109427) (AMA), can dramatically reduce deprotection times for both groups to as little as 5-10 minutes at 65°C[3][4][5]. However, the inherent lability of the dmf group still provides a significant advantage in high-throughput synthesis environments where time is a critical factor.
Table 1: Deprotection Times for iBu-dG and dmf-dG with Ammonium Hydroxide
| Protecting Group | Temperature | Time for Complete Deprotection |
| iBu-dG | Room Temperature | 36 hours[5] |
| 55°C | 16 hours[5] | |
| 65°C | 8 hours[5] | |
| dmf-dG | Room Temperature | 16 hours[5] |
| 55°C | 4 hours[5] | |
| 65°C | 2 hours[5] |
Table 2: Deprotection Times for iBu-dG and dmf-dG with AMA (Ammonium Hydroxide/Methylamine)
| Protecting Group | Temperature | Time for Complete Deprotection |
| iBu-dG or dmf-dG | Room Temperature | 120 minutes[3][5] |
| 37°C | 30 minutes[3][5] | |
| 55°C | 10 minutes[3][5] | |
| 65°C | 5 minutes[3][5] |
Coupling Efficiency: A Level Playing Field
In the crucial step of phosphoramidite (B1245037) coupling, both iBu-dG and dmf-dG perform admirably, exhibiting high coupling efficiencies that are essential for the synthesis of long and high-quality oligonucleotides. Studies comparing the two have reported similar coupling efficiencies of approximately 99% per step for both protecting groups[1]. This high efficiency ensures that the desired full-length oligonucleotide is the major product, minimizing the presence of truncated sequences.
Experimental Protocols
The following are generalized experimental protocols for the key stages of oligonucleotide synthesis where the choice of the guanosine protecting group is most relevant.
Standard Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
This cycle is repeated for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-O-DMT (dimethoxytrityl) group is removed from the support-bound nucleoside using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.
-
Coupling: The next phosphoramidite monomer (e.g., iBu-dG or dmf-dG) is activated with a catalyst, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in a mixture of THF, pyridine, and water.
Deprotection and Cleavage
This is the final step where the choice between iBu and dmf has the most significant impact on the protocol.
Protocol for iBu-dG:
-
The solid support is treated with concentrated ammonium hydroxide.
-
The mixture is heated at 55°C for 16 hours or 65°C for 8 hours to cleave the oligonucleotide from the support and remove all protecting groups.
-
The supernatant containing the deprotected oligonucleotide is collected, and the solvent is evaporated.
Protocol for dmf-dG:
-
The solid support is treated with concentrated ammonium hydroxide.
-
The mixture is heated at 55°C for 4 hours or 65°C for 2 hours.
-
The supernatant is collected, and the solvent is evaporated.
"UltraFAST" Deprotection Protocol (for both iBu-dG and dmf-dG):
-
The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).
-
The mixture is heated at 65°C for 5-10 minutes.
-
The supernatant is collected, and the solvent is evaporated. Note: This protocol often requires the use of acetyl (Ac) protected dC to avoid base modification[3][4].
Visualizing the Workflow
Caption: Oligonucleotide synthesis and deprotection workflow.
Caption: Deprotection pathways for iBu- and dmf-dG.
Conclusion and Recommendations
The choice between iBu and dmf as the protecting group for deoxyguanosine in oligonucleotide synthesis is primarily a trade-off between speed and stability.
-
For high-throughput synthesis, speed, and efficiency, dmf-dG is the clear winner. Its rapid deprotection significantly shortens the overall workflow, leading to faster turnaround times and increased productivity. The clean and fast removal also minimizes the potential for side reactions.
-
For the synthesis of particularly long or complex oligonucleotides, or when using reagents that may be sensitive to the lability of the dmf group, iBu-dG remains a robust and reliable choice. Its greater stability can be advantageous in preventing premature deprotection during prolonged synthesis cycles.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired scale, turnaround time, and the nature of the oligonucleotide being synthesized. Both protecting groups are capable of producing high-quality oligonucleotides when used with the appropriate protocols.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Methylphosphonate vs. Phosphorothioate Linkages in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic oligonucleotides, the choice of backbone modification is a critical determinant of a drug candidate's success. Among the earliest and most studied modifications are the methylphosphonate (B1257008) (MP) and phosphorothioate (B77711) (PS) linkages. Both offer advantages over the natural phosphodiester backbone, primarily by conferring nuclease resistance. However, they possess distinct biochemical and biophysical properties that significantly impact their therapeutic potential. This guide provides an objective comparison of these two pivotal modifications, supported by experimental data, to aid researchers in making informed decisions for their drug development programs.
Key Performance Characteristics: A Side-by-Side Comparison
Methylphosphonate and phosphorothioate linkages, while both enhancing nuclease resistance, exhibit crucial differences in their interaction with biological systems. These differences are summarized below.
| Property | Methylphosphonate (MP) Linkage | Phosphorothioate (PS) Linkage | Key Considerations |
| Nuclease Resistance | Highly resistant to nuclease degradation[1][2]. Oligonucleotides with alternating methylphosphonate residues showed no degradation after 70 minutes in HeLa cell nuclear extract[3][4]. | Confers significant nuclease resistance[5]. | Both provide substantial protection against exonucleases and endonucleases compared to unmodified oligonucleotides. |
| Binding Affinity (Tm) | Generally lowers the melting temperature (Tm) of the oligonucleotide-target duplex compared to phosphodiester DNA[6][7]. The destabilizing effect is stronger than that of phosphorothioates[6]. | Also lowers the Tm of the duplex, but to a lesser extent than methylphosphonates[6][7]. For example, a 15-mer PS-oligonucleotide had a Tm of 33.9°C compared to 45.1°C for the phosphodiester control with an RNA target[6]. | The decrease in binding affinity can impact target engagement and specificity. The chirality of the linkage significantly influences Tm[6][8]. |
| RNase H Activation | Does not activate RNase H, an enzyme crucial for the mechanism of action of many antisense oligonucleotides[2][3][4]. | Activates RNase H, leading to the degradation of the target RNA[3][4]. | This is a fundamental difference in their mechanism of action. MP-modified oligonucleotides act via steric hindrance, while PS-modified oligonucleotides can induce target cleavage. |
| Cellular Uptake | Lower cellular uptake compared to phosphorothioates[9]. The uptake mechanism is thought to be distinct from that of phosphodiester oligonucleotides, involving fluid phase or adsorptive endocytosis. | Higher cellular binding and uptake compared to methylphosphonates[9]. | Efficient cellular uptake is essential for in vivo efficacy. |
| Toxicity | Generally considered to have lower toxicity than phosphorothioates. | Can exhibit toxicity, which is sometimes associated with non-specific protein binding and activation of the complement pathway[10][11][12]. | Toxicity is a major consideration in drug development, and the lower toxicity of methylphosphonates is a significant advantage. |
| Chirality | The phosphorus center is chiral, and the stereochemistry (Rp or Sp) has a significant impact on properties like binding affinity[8]. | The phosphorus center is also chiral. | The synthesis of stereopure oligonucleotides is challenging but can lead to improved therapeutic properties[8]. |
Visualizing the Chemical Differences
The fundamental difference between these linkages lies in the substitution at the non-bridging oxygen of the phosphate (B84403) backbone.
Caption: Chemical structures of phosphodiester, methylphosphonate, and phosphorothioate linkages.
Antisense Oligonucleotide Mechanism of Action
The ability to activate RNase H is a key differentiator between phosphorothioate and methylphosphonate oligonucleotides in the context of antisense therapy.
Caption: Antisense oligonucleotide mechanisms of action.
Experimental Protocols
Nuclease Stability Assay
Objective: To determine the resistance of modified oligonucleotides to degradation by nucleases.
-
Preparation of Oligonucleotides: Synthesize and purify the methylphosphonate, phosphorothioate, and an unmodified control oligonucleotide of the same sequence. Radiolabel or fluorescently label the 5' end for visualization.
-
Incubation: Incubate the labeled oligonucleotides in a solution containing nucleases, such as 10% fetal bovine serum or a specific nuclease (e.g., snake venom phosphodiesterase), at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA) and flash-freezing the samples.
-
Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of intact oligonucleotide at each time point to determine the degradation rate and half-life.
Melting Temperature (Tm) Analysis
Objective: To measure the thermal stability of the duplex formed between the oligonucleotide and its complementary target.
-
Sample Preparation: Anneal the modified or unmodified oligonucleotide with its complementary DNA or RNA target in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: Slowly increase the temperature of the sample (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature. The absorbance will increase as the duplex denatures into single strands (hyperchromic effect).
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined from the midpoint of the transition in the melting curve, often calculated from the first derivative of the curve.
A Typical Experimental Workflow for Oligonucleotide Comparison
The evaluation of novel oligonucleotide modifications typically follows a structured workflow to assess their therapeutic potential.
Caption: A generalized experimental workflow for comparing modified oligonucleotides.
Conclusion
Both methylphosphonate and phosphorothioate linkages offer significant advantages in terms of nuclease resistance, a prerequisite for in vivo applications of oligonucleotides. The choice between them, however, is dictated by the desired mechanism of action and the therapeutic application.
-
Phosphorothioates are the modification of choice for antisense applications that rely on RNase H-mediated degradation of the target mRNA. Their ability to recruit this enzyme is a key therapeutic advantage. However, researchers must be mindful of their potential for off-target effects and toxicity.
-
Methylphosphonates , being RNase H-incompetent, are suited for applications requiring steric hindrance of translation or splicing. Their electrically neutral backbone and lower toxicity profile are significant assets. The primary challenges associated with methylphosphonates are their reduced binding affinity and lower cellular uptake compared to phosphorothioates.
Ultimately, the selection of a backbone modification is a multifaceted decision that requires careful consideration of the therapeutic target, the desired biological outcome, and the overall drug development strategy. Chimeric oligonucleotides that incorporate different modifications are also a promising approach to harness the advantages of each linkage type while mitigating their respective drawbacks.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]
- 3. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
Methylphosphonate Oligonucleotides Demonstrate Superior Nuclease Resistance Compared to Standard Phosphodiester Oligos: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, enhancing in vivo stability is a paramount concern. Unmodified phosphodiester (PO) oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic efficacy. This guide provides an objective comparison of the nuclease resistance of methylphosphonate (B1257008) (MP) oligonucleotides versus their standard phosphodiester counterparts, supported by experimental data and detailed protocols.
Methylphosphonate oligonucleotides, in which a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, represent a significant advancement in oligonucleotide modification. This alteration confers a neutral charge to the internucleotide linkage, a key factor in their enhanced stability. Experimental evidence consistently demonstrates that this modification provides substantial protection against nuclease-mediated degradation.
Quantitative Comparison of Nuclease Resistance
The superior stability of methylphosphonate oligonucleotides has been quantified in various biological media. The following table summarizes key data on the half-lives and relative resistance of MP and PO oligos.
| Oligonucleotide Type | Biological Medium | Half-life (t½) | Fold Increase in Resistance (MP vs. PO) | Reference |
| Phosphodiester (PO) | Monkey Plasma | ~5 minutes | - | [1] |
| Methylphosphonate (MP) | Mouse Plasma | 17 minutes | - | [1] |
| Phosphodiester (PO) | 10% Fetal Bovine Serum (FBS) | 12 minutes | - | [2] |
| Methylphosphonate (MP) | 10% Fetal Bovine Serum (FBS) | 40 minutes | ~3.3 | [2] |
| Phosphodiester (PO) | COS-7 Cell Lysate (pH 7.4) | <5 minutes | - | [2] |
| Methylphosphonate (MP) | COS-7 Cell Lysate (pH 7.4) | 300 minutes | >60 | [2] |
| Alternating MP/PO Backbone | Fetal Calf Serum | - | 25- to 300-fold | [3] |
The Mechanism of Enhanced Resistance
The increased nuclease resistance of methylphosphonate oligonucleotides stems from the modification of the phosphodiester backbone. Nucleases, the enzymes responsible for breaking down nucleic acids, recognize and bind to the negatively charged phosphodiester linkages of standard oligonucleotides. The substitution of a non-bridging oxygen with a methyl group in MP oligos results in an uncharged, non-ionic internucleotide bond.[4] This neutral backbone is a poor substrate for nucleases, thereby sterically hindering enzymatic degradation and significantly extending the oligonucleotide's half-life in biological fluids.[2][5]
Experimental Protocols
The nuclease resistance of oligonucleotides is typically evaluated through in vitro stability assays. A general protocol for assessing oligonucleotide stability in serum is provided below.
Protocol: In Vitro Nuclease Degradation Assay in Serum
1. Materials:
- Phosphodiester and methylphosphonate oligonucleotides
- Fetal Bovine Serum (FBS) or other serum of choice
- Dulbecco's Phosphate-Buffered Saline (DPBS)
- Dry ice/isopropanol bath
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Vydac C4 Protein column)[3]
- HPLC buffers (e.g., Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0, 1% acetonitrile; Buffer B: 50 mM TEAA, pH 7.0, 50% acetonitrile)[3]
2. Procedure:
- Dilute the serum to the desired concentration (e.g., 10% v/v) in DPBS.[3]
- On ice, mix a known amount of the oligonucleotide (e.g., 0.075 OD₂₆₀ units) with the diluted serum.[3]
- Incubate the samples at 37°C.[3]
- At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the reaction and immediately quench the enzymatic activity by flash-freezing in a dry ice/isopropanol bath.[3]
- Store the frozen samples at -20°C or colder until analysis.
- Thaw the samples individually just before HPLC analysis.
- Analyze the samples by reversed-phase HPLC to determine the percentage of remaining full-length oligonucleotide.[3]
- The half-life (t½) is calculated as the time required for 50% of the full-length oligonucleotide to be degraded.[3]
start [label="Start:\nOligonucleotide Samples\n(PO and MP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
incubation [label="Incubation at 37°C\nin Biological Medium\n(e.g., Serum, Cell Lysate)"];
sampling [label="Aliquots Taken at\nDifferent Time Points"];
quenching [label="Quench Nuclease Activity\n(e.g., Flash Freezing)"];
analysis [label="Analysis by HPLC"];
data [label="Quantify Remaining\nFull-Length Oligonucleotide"];
halflife [label="Calculate Half-Life (t½)"];
comparison [label="Compare Stability of\nPO and MP Oligos", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> incubation;
incubation -> sampling;
sampling -> quenching;
quenching -> analysis;
analysis -> data;
data -> halflife;
halflife -> comparison;
}
Figure2. Workflow for comparing the nuclease resistance of oligonucleotides.
Conclusion
The replacement of the native phosphodiester linkage with a methylphosphonate backbone is a highly effective strategy for increasing the nuclease resistance of oligonucleotides. This modification significantly enhances their stability in biological media, a critical attribute for the development of effective antisense and gene-targeting therapeutics. While other factors such as cellular uptake and hybridization affinity must also be considered, the superior nuclease resistance of methylphosphonate oligonucleotides makes them a compelling choice for in vivo applications.
References
- 1. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
A Comparative Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite Quality
For researchers, scientists, and professionals in drug development, the purity and consistency of oligonucleotide synthesis reagents are paramount. This guide provides a comparative analysis of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in DNA synthesis, against a common alternative. The information presented here is based on typical data found in Certificates of Analysis (CoA) from various suppliers, offering a baseline for evaluating product quality.
Comparative Analysis of Key Quality Parameters
The following table summarizes the typical specifications for this compound and a common alternative, 5'-DMTr-dG(dmf)-Methyl phosphonamidite. These parameters are crucial indicators of the reagent's purity, identity, and stability.
| Parameter | This compound | 5'-DMTr-dG(dmf)-Methyl Phosphonamidite | Significance |
| Appearance | White to off-white powder | White to off-white powder | Visual inspection for signs of degradation or contamination. |
| Purity by HPLC (%) | ≥ 98.0 | ≥ 98.0 | Quantifies the percentage of the desired compound, indicating the presence of impurities that could affect synthesis efficiency. |
| Purity by ³¹P NMR (%) | ≥ 98.0 | ≥ 98.0 | Specifically assesses the purity with respect to phosphorus-containing impurities, which can lead to undesired side products. |
| Identity by Mass Spec. | Conforms to structure | Conforms to structure | Confirms the molecular weight and structural integrity of the phosphonamidite. |
| Water Content (%) | ≤ 0.2 | ≤ 0.2 | Excess water can lead to the degradation of the phosphonamidite and reduce coupling efficiency during synthesis. |
| Solution Clarity (0.1 M in Acetonitrile) | Clear and colorless | Clear and colorless | Indicates the absence of insoluble impurities that could clog fluid lines in automated synthesizers. |
Experimental Protocols for Quality Control
The following are detailed methodologies for the key experiments cited in the quality control of phosphonamidites.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the phosphonamidite by separating it from any non-phosphorus containing impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Procedure:
-
A sample of the phosphonamidite is accurately weighed and dissolved in acetonitrile to a known concentration.
-
The sample is injected onto the HPLC column.
-
The chromatogram is recorded, and the area of the main peak corresponding to the product is integrated.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
-
Objective: To identify and quantify phosphorus-containing impurities.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).
-
Procedure:
-
A sample of the phosphonamidite is dissolved in the deuterated solvent.
-
The ³¹P NMR spectrum is acquired.
-
The chemical shifts of the signals are compared to a reference standard. The main product should appear as a characteristic singlet or a pair of diastereomeric signals.
-
Purity is determined by integrating the area of the product peak(s) and comparing it to the total area of all phosphorus-containing signals.
-
Mass Spectrometry for Identity Confirmation
-
Objective: To confirm the molecular weight of the phosphonamidite.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Procedure:
-
A dilute solution of the phosphonamidite is prepared in a suitable solvent (e.g., acetonitrile).
-
The solution is infused into the mass spectrometer.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The observed molecular weight is compared to the calculated theoretical molecular weight of the target compound.
-
Visualizing the Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control of phosphoramidites, from raw material testing to final product release.
Caption: Quality Control Workflow for Phosphoramidite Production.
A Comparative Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite in Long Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of long oligonucleotides (oligos) presents significant challenges. The fidelity of the synthesis process is paramount, as the yield of the full-length product decreases exponentially with each coupling cycle. A critical factor influencing the success of long oligo synthesis is the choice of phosphonamidite building blocks, particularly the protecting group strategy for the deoxyguanosine (dG) monomer. This guide provides an in-depth comparison of 5'-DMTr-dG(iBu)-Methyl phosphonamidite with its main alternatives, supported by experimental considerations and data presentation frameworks.
Executive Summary
The synthesis of oligonucleotides longer than 75-100 bases is often hampered by side reactions, most notably depurination, which leads to chain cleavage and a significant reduction in the yield of the desired full-length sequence. The choice of the protecting group on the dG phosphonamidite plays a crucial role in mitigating this issue. While this compound is a commonly used reagent, for the synthesis of long oligonucleotides, alternatives such as 5'-DMTr-dG(dmf)-CE Phosphoramidite are often recommended. The dimethylformamidine (dmf) protecting group is electron-donating, which helps to stabilize the glycosidic bond and reduce the rate of depurination. In contrast, the isobutyryl (iBu) group is electron-withdrawing, making the guanine (B1146940) base more susceptible to depurination under the acidic conditions of the detritylation step.
Furthermore, the methyl phosphonate (B1237965) linkage introduced by this compound, while conferring nuclease resistance, is base-labile and requires specific, milder deprotection conditions compared to the more standard cyanoethyl (CE) phosphoramidites. This can add complexity to the overall synthesis and deprotection strategy, especially when synthesizing long oligos with a mix of natural and modified backbones.
Performance Comparison of dG Phosphonamidites in Long Oligo Synthesis
The selection of the appropriate dG phosphonamidite is critical for maximizing the yield and purity of long oligonucleotides. The primary factors to consider are the potential for depurination and the efficiency of deprotection.
| Feature | This compound | 5'-DMTr-dG(dmf)-CE Phosphoramidite | 5'-DMTr-dG(pac)-CE Phosphoramidite |
| Protecting Group | Isobutyryl (iBu) | Dimethylformamidine (dmf) | Phenoxyacetyl (pac) |
| Depurination Risk | Higher, due to electron-withdrawing nature of iBu. | Lower, due to electron-donating nature of dmf.[1] | Moderate. |
| Deprotection Conditions | Requires specific mild basic conditions to avoid cleavage of the methyl phosphonate backbone.[2] | Rapid deprotection with standard amine-based reagents (e.g., AMA).[3] | Requires very mild deprotection conditions (e.g., anhydrous ammonia (B1221849) gas).[3] |
| Recommended Use Case | Introduction of nuclease-resistant methyl phosphonate linkages. | Long oligo synthesis , synthesis of oligos with sensitive modifications. | Synthesis of oligos with extremely base-sensitive modifications. |
| Solubility | Requires anhydrous tetrahydrofuran (B95107) (THF) for dissolution.[2] | Soluble in anhydrous acetonitrile (B52724). | Soluble in anhydrous acetonitrile. |
Experimental Protocols
To objectively evaluate the performance of different dG phosphonamidites in long oligonucleotide synthesis, a comparative study should be conducted. Below is a detailed experimental protocol for such a comparison.
Objective:
To compare the performance of this compound and 5'-DMTr-dG(dmf)-CE Phosphoramidite in the synthesis of a 150-mer oligonucleotide.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support (1000Å or 2000Å for long oligos)[1]
-
5'-DMTr-dA(Bz)-CE Phosphoramidite
-
5'-DMTr-dC(Ac)-CE Phosphoramidite
-
5'-DMTr-dT-CE Phosphoramidite
-
Test Amidite 1: this compound
-
Test Amidite 2: 5'-DMTr-dG(dmf)-CE Phosphoramidite
-
Anhydrous acetonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Activator: Dicyanoimidazole (DCI)
-
Capping solution (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution: 3% Dichloroacetic acid (DCA) in dichloromethane[1]
-
Deprotection reagents:
-
For dG(iBu)-Methyl phosphonamidite: Acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) followed by ethylenediamine (B42938).[2]
-
For dG(dmf)-CE Phosphoramidite: Ammonium hydroxide/methylamine (AMA)
-
-
HPLC purification system and columns
Experimental Workflow Diagram:
Caption: Comparative experimental workflow for evaluating dG phosphonamidite performance.
Synthesis Protocol:
-
Reagent Preparation:
-
Dissolve all CE phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Dissolve this compound in anhydrous THF to the same concentration.[2]
-
-
Automated Synthesis:
-
Program the DNA synthesizer to synthesize the 150-mer sequence using the standard synthesis cycle.
-
Deblocking: Use 3% DCA in dichloromethane (B109758) with an extended detritylation time to ensure complete removal of the DMT group.[1]
-
Coupling: Use DCI as the activator with a coupling time of 2 minutes.
-
Capping: Use standard capping reagents.
-
Oxidation: Use standard oxidizing solution.
-
Run two separate syntheses, one with each of the test dG phosphonamidites.
-
Deprotection Protocol:
-
For the oligo synthesized with dG(iBu)-Methyl phosphonamidite:
-
For the oligo synthesized with dG(dmf)-CE Phosphoramidite:
-
Transfer the CPG support to a sealed vial.
-
Add 1 mL of AMA and heat at 65°C for 15 minutes.
-
Cool and prepare for purification.
-
Analysis:
-
Purification: Purify the crude oligonucleotides by reverse-phase HPLC.
-
Quantification: Determine the yield of the purified full-length oligonucleotide by UV-Vis spectrophotometry.
-
Purity Assessment: Analyze the purity of the final product by mass spectrometry to identify the full-length product and any truncated or modified species.
Expected Data and Comparison
The following table structure should be used to present the quantitative data from the comparative experiment.
| Performance Metric | Synthesis with this compound | Synthesis with 5'-DMTr-dG(dmf)-CE Phosphoramidite |
| Average Coupling Efficiency (%) | Expected to be slightly lower | Expected to be higher |
| Crude Yield of Full-Length Product (OD260) | Expected to be lower | Expected to be higher |
| Purified Yield of Full-Length Product (nmol) | Expected to be lower | Expected to be higher |
| Purity of Final Product (% Full-Length) | Expected to be lower due to depurination | Expected to be higher |
| Observed Side Products | Higher incidence of depurination-related truncations | Lower incidence of depurination-related truncations |
Logical Relationship Diagram: Impact of dG Protecting Group on Long Oligo Synthesis
Caption: Influence of dG protecting group on depurination and synthesis outcome.
Conclusion
For the synthesis of long oligonucleotides, minimizing side reactions such as depurination is of utmost importance. While this compound is suitable for introducing methyl phosphonate modifications, its isobutyryl protecting group makes it more susceptible to depurination compared to alternatives like 5'-DMTr-dG(dmf)-CE Phosphoramidite. The electron-donating nature of the dmf group provides superior protection against acid-induced depurination, leading to higher yields and purity of long oligonucleotides. Additionally, the faster deprotection kinetics of the dmf group is advantageous, especially when working with sensitive modifications. Therefore, for applications requiring long oligonucleotides, 5'-DMTr-dG(dmf)-CE Phosphoramidite is the recommended choice over its iBu-protected counterpart. When methyl phosphonate linkages are required in long oligos, careful optimization of the synthesis and deprotection conditions is critical to mitigate the increased risk of depurination associated with the iBu protecting group.
References
A Researcher's Guide to Selecting 5'-DMTr-dG(iBu)-Methyl Phosphonamidite Suppliers
For researchers and professionals in drug development, the quality of oligonucleotide synthesis reagents is paramount. The purity and performance of phosphonamidites, the building blocks of synthetic DNA and RNA, directly impact the yield and fidelity of the final oligonucleotide product. This guide provides a framework for comparing suppliers of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key reagent for introducing methyl phosphonate (B1237965) modifications into oligonucleotides to enhance their nuclease resistance.
Understanding the Critical Quality Attributes
The selection of a reliable supplier for this compound should be based on a thorough evaluation of their product's quality, consistency, and performance. Key parameters to consider include purity, identity, and functional performance in oligonucleotide synthesis. While direct comparative studies are not always publicly available, researchers can and should request certificates of analysis (CofA) and other quality control data from potential suppliers.
Supplier Comparison
The following table summarizes the typical specifications for high-quality this compound. Researchers should use this as a baseline for comparing the data provided by different suppliers.
| Parameter | Typical Specification | Test Method | Importance |
| Identity | Conforms to expected structure | ¹H NMR, ³¹P NMR, Mass Spectrometry | Ensures the correct molecule is being supplied. |
| Purity | ≥98% | HPLC | High purity minimizes the incorporation of incorrect bases or truncated sequences in the final oligonucleotide. |
| ³¹P NMR Purity | Main diastereomers ≥98%, P(V) impurities ≤1% | ³¹P NMR | Confirms the integrity of the phosphorus center, which is crucial for efficient coupling. |
| Water Content | ≤0.2% | Karl Fischer Titration | Excess moisture can lead to phosphonamidite hydrolysis and lower coupling efficiency. |
| Appearance | White to off-white powder | Visual Inspection | A significant deviation from the expected appearance could indicate degradation or contamination. |
| Solubility | Clear solution in anhydrous acetonitrile (B52724) | Visual Inspection | Insoluble material can clog synthesizer lines and disrupt synthesis. |
Note: The values presented in this table are representative. Researchers must obtain supplier-specific Certificates of Analysis for actual values.
Experimental Protocols for Quality Assessment
To ensure the quality and performance of this compound, several key experiments can be performed. The following are standardized protocols for purity determination.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the phosphonamidite and identify any impurities.
Methodology:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the phosphonamidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
Analysis: The purity is calculated based on the area percentage of the main peak corresponding to the two diastereomers of the phosphonamidite.
Purity and Identity Confirmation by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
Objective: To confirm the identity of the phosphonamidite and quantify phosphorus-containing impurities.
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 162 MHz for ³¹P).
-
Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN).
-
Sample Preparation: Dissolve approximately 10-15 mg of the phosphonamidite in 0.5 mL of the chosen solvent in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The two diastereomers of the this compound should appear as two distinct peaks around 140-150 ppm.
-
Reference: An external standard, such as 85% phosphoric acid, can be used.
Analysis: The purity is determined by integrating the peaks corresponding to the product and any phosphorus-containing impurities. P(V) species, which are indicative of oxidation, typically appear between -10 and 10 ppm.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved in evaluating and utilizing this critical reagent, the following diagrams are provided.
Caption: A typical workflow for the quality control of incoming phosphonamidite shipments.
Caption: The role of this compound in the oligonucleotide synthesis cycle.
Conclusion
The selection of a high-quality this compound is a critical step in the successful synthesis of modified oligonucleotides. By requesting detailed analytical data from suppliers and, if necessary, performing in-house quality control, researchers can ensure the integrity of their starting materials and the success of their research and development efforts. It is recommended to evaluate material from a few potential suppliers before committing to a large-scale purchase.
A Comparative Guide to the Thermal Stability of Oligonucleotides with Methylphosphonate Linkages
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of oligonucleotides featuring methylphosphonate (B1257008) (MP) linkages against those with natural phosphodiester (PO) bonds and other common modifications such as phosphorothioates (PS) and 2'-O-methyl (2'-OMe) ribose. The information presented herein is supported by experimental data to aid in the selection of appropriate oligonucleotide modifications for therapeutic and research applications.
Executive Summary
Oligonucleotide stability is a critical parameter in the development of nucleic acid-based therapeutics and diagnostics. The neutral charge of the methylphosphonate linkage offers potential advantages in terms of nuclease resistance and cellular uptake. However, its impact on the thermal stability of the oligonucleotide duplex is a key consideration.
Generally, a random mixture of Sp and Rp diastereomers of methylphosphonate linkages leads to a significant decrease in the melting temperature (Tm) of oligonucleotide duplexes when compared to their unmodified phosphodiester counterparts. This destabilization is more pronounced than that observed with phosphorothioate (B77711) modifications. Conversely, chirally pure Rp-methylphosphonate linkages have been shown to enhance the thermal stability of DNA:DNA duplexes and only slightly destabilize DNA:RNA duplexes. The combination of methylphosphonate linkages with other modifications, such as 2'-O-methyl, can further modulate duplex stability, often resulting in high-affinity binding to RNA targets.
Data Presentation: Quantitative Comparison of Melting Temperatures (Tm)
The following tables summarize the melting temperatures of various modified oligonucleotides compared to their phosphodiester controls. These values are extracted from published studies and provide a quantitative basis for comparing the effects of different backbone modifications on duplex stability.
Table 1: Comparison of a 15-mer Oligonucleotide with Different Backbone Modifications Hybridized to an RNA Target [1]
| Modification Type | Backbone Linkage | Melting Temperature (Tm) in °C |
| Unmodified Control | Phosphodiester | 60.8 |
| Methylphosphonate (mixed Sp/Rp) | All Methylphosphonate | 34.3 |
| Methylphosphonate (mixed Sp/Rp) & Phosphodiester | Alternating | 40.6 |
| Methylphosphonate (chirally pure Rp) & Phosphodiester | Alternating | 55.1 |
| Phosphorothioate (mixed Sp/Rp) | All Phosphorothioate | 33.9 |
Table 2: Comparison of a 15-mer 2'-O-Methyl Oligonucleotide with Phosphodiester vs. Phosphorothioate Backbone Hybridized to a DNA Target [1]
| Modification Type | Backbone Linkage | Melting Temperature (Tm) in °C |
| 2'-O-Methyl Control | Phosphodiester | 62.8 |
| 2'-O-Methyl Phosphorothioate (mixed Sp/Rp) | All Phosphorothioate | 57.7 |
Table 3: Impact of Chirality on the Thermal Stability of Methylphosphonate Modified Duplexes of (d[GGAATTCC])2 [2][3]
| Modification | Melting Temperature (Tm) |
| Unmodified Parent Duplex | Similar to Rp-Rp isomers |
| Rp-Rp Methylphosphonate Isomers | Similar to parent duplex |
| Sp-Sp Methylphosphonate Isomers | Generally lower than parent duplex |
Table 4: General Order of Duplex Stability for a 14-mer Oligonucleotide [4]
| Modification | Relative Duplex Stability |
| 2'-O-Methyl RNA | Most Stable |
| Unmodified DNA | > |
| 'Normal' RNA | > |
| Methylphosphonate DNA | > |
| Phosphorothioate DNA | Least Stable |
Experimental Protocols
The following is a generalized protocol for determining the melting temperature (Tm) of oligonucleotide duplexes using UV-Vis spectrophotometry, based on common methodologies cited in the literature.
Protocol: Determination of Oligonucleotide Melting Temperature (Tm) by UV-Vis Spectrophotometry
1. Materials:
- Oligonucleotide samples (modified and control)
- Complementary DNA or RNA strand
- Annealing Buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 10 mM EDTA, pH 7.0)
- Nuclease-free water
- UV-transparent cuvettes (1 cm path length)
- UV-Vis spectrophotometer with a temperature controller (Peltier)
2. Procedure:
Mandatory Visualization
Caption: Workflow for determining oligonucleotide melting temperature (Tm).
Caption: Comparison of oligonucleotide backbone linkages.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hybridization Properties of Methyl Phosphonate Modified DNA/RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl phosphonate (B1237965) (MP) modified DNA/RNA with unmodified oligonucleotides and other common alternatives, focusing on their hybridization properties. The information presented is supported by experimental data to assist researchers in selecting the most suitable oligonucleotide modifications for their specific applications, such as antisense therapy, diagnostics, and functional genomics.
Introduction to Methyl Phosphonate Oligonucleotides
Methyl phosphonate oligonucleotides are synthetic analogs of DNA and RNA where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotide linkage electrically neutral, a significant departure from the negatively charged backbone of natural nucleic acids. This neutrality profoundly impacts the molecule's physicochemical and biological properties, most notably its nuclease resistance and hybridization characteristics.
A critical feature of the methyl phosphonate linkage is the introduction of a chiral center at the phosphorus atom, resulting in two stereoisomers: Rp and Sp. The spatial orientation of the methyl group in these isomers has a dramatic effect on the stability of the resulting nucleic acid duplex, with the Rp isomer generally favoring more stable hybridization.
Performance Comparison: Hybridization and Stability
The efficacy of oligonucleotide-based therapeutics and probes is largely dependent on their ability to bind to their target sequence with high affinity and specificity, as well as their stability in a biological environment. Here, we compare methyl phosphonate oligonucleotides to the natural phosphodiester DNA/RNA and the widely used phosphorothioate (B77711) (PS) modification.
Thermal Stability (Tm)
The melting temperature (Tm) is a critical measure of the stability of a nucleic acid duplex. Generally, the introduction of racemic (a mix of Rp and Sp isomers) methyl phosphonate linkages tends to decrease the thermal stability of DNA/RNA duplexes compared to their unmodified phosphodiester counterparts. This destabilization is often more pronounced than that observed with phosphorothioate modifications. However, chirally pure Rp methylphosphonate (B1257008) oligonucleotides can form duplexes with RNA that are only slightly destabilized, and in some contexts, can even enhance the stability of DNA duplexes.
| Oligonucleotide Duplex (15-mer) | Modification | Target | Melting Temperature (Tm) in °C |
| Control | Phosphodiester (PO) | RNA | 60.8[1] |
| Experimental | Racemic Methylphosphonate (MP) | RNA | 34.3[1] |
| Control | Phosphodiester (PO) | RNA | 45.1[1] |
| Alternative | Phosphorothioate (PS) | RNA | 33.9[1] |
| Control | Phosphodiester (PO) | DNA | Not Reported |
| Experimental (Chirally Pure) | Alternating Rp MP/PO | RNA | 55.1[1] |
Table 1: Comparison of melting temperatures for various 15-mer oligonucleotide duplexes. The data illustrates the general trend of destabilization by racemic methylphosphonate and phosphorothioate modifications when hybridized to an RNA target, and the significant recovery of stability with chirally pure Rp methylphosphonate linkages.
The order of duplex stability for a given sequence is generally observed as: 2'-O-Methyl RNA > unmodified DNA > normal RNA > methylphosphonate DNA > phosphorothioate DNA[2][3].
Nuclease Resistance
A major advantage of methyl phosphonate oligonucleotides is their exceptional resistance to degradation by cellular nucleases.[4] The uncharged backbone is not efficiently recognized by these enzymes, leading to a significantly extended half-life in biological fluids and within cells. This property is crucial for antisense and RNAi applications, where sustained activity of the oligonucleotide is required. Phosphorothioate-modified oligonucleotides also exhibit enhanced nuclease resistance, though often to a lesser extent than methyl phosphonates.
| Modification Type | Relative Nuclease Resistance | Key Characteristics |
| Phosphodiester (PO) | Low | Rapidly degraded by endo- and exonucleases. |
| Methylphosphonate (MP) | Very High | The neutral backbone provides strong protection against nuclease cleavage. |
| Phosphorothioate (PS) | High | Offers substantial nuclease resistance, widely used in therapeutic oligonucleotides. |
Table 2: Qualitative comparison of the nuclease resistance conferred by different backbone modifications.
Binding Affinity (Kd)
Binding affinity, often quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between the oligonucleotide and its target. While extensive comparative data for Kd values is not as readily available as Tm data, the principles of hybridization suggest that the factors influencing Tm also affect Kd. The destabilizing effect of racemic methylphosphonate modifications on duplex formation generally translates to a weaker binding affinity (higher Kd) compared to unmodified oligonucleotides. Conversely, the use of chirally pure Rp isomers can improve binding affinity. Techniques such as Surface Plasmon Resonance (SPR) are used to quantify these binding kinetics. For instance, SPR has been used to demonstrate that 5'-O-methylphosphonate modifications can support the thermodynamic stability of a hybrid duplex, primarily by decreasing the dissociation rate constant.[5]
Visualizing the Modifications and Experimental Workflow
To better understand the structural differences and the process of evaluation, the following diagrams are provided.
Caption: Chemical structures of phosphodiester, methylphosphonate, and phosphorothioate internucleotide linkages.
Caption: A typical experimental workflow for comparing the hybridization properties of modified oligonucleotides.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of oligonucleotide properties. Below are summaries of key experimental protocols.
Thermal Melting (Tm) Analysis via UV-Vis Spectrophotometry
This protocol determines the melting temperature (Tm) of a nucleic acid duplex by measuring the change in UV absorbance at 260 nm as a function of temperature.
-
Sample Preparation: Anneal the modified or unmodified oligonucleotide with its complementary target strand in a buffered solution (e.g., phosphate (B84403) buffer with NaCl). Prepare samples at a known concentration (e.g., 1-5 µM).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement:
-
Place the sample cuvette in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).
-
Increase the temperature in a controlled ramp (e.g., 1°C/minute) to a high denaturation temperature (e.g., 95°C), continuously recording the absorbance at 260 nm.
-
The absorbance will increase as the duplex melts into single strands (hyperchromic effect).
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The Tm is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the maximum of the first derivative of the melting curve.
-
Nuclease Resistance Assay via Gel Electrophoresis
This assay qualitatively or quantitatively assesses the stability of oligonucleotides in the presence of nucleases.
-
Oligonucleotide Labeling: Label the 5' end of the oligonucleotides (e.g., with a fluorescent dye like FAM or with ³²P) to enable visualization.
-
Incubation:
-
Incubate a fixed amount of the labeled oligonucleotide with a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in serum (e.g., fetal bovine serum) at 37°C.
-
Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Reaction Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., formamide (B127407) loading buffer with EDTA) and heating the sample.
-
Gel Electrophoresis:
-
Separate the degradation products on a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M urea).
-
An intact oligonucleotide will run as a single band, while degraded products will appear as a ladder of smaller fragments.
-
-
Analysis:
-
Visualize the gel using an appropriate imager (fluorescence scanner or phosphorimager).
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.
-
Binding Affinity (Kd) Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Chip Preparation: Immobilize the target DNA or RNA strand (ligand) onto the surface of a sensor chip.
-
Analyte Injection: Inject the modified oligonucleotide (analyte) at various concentrations over the chip surface.
-
Measurement: The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand. This is recorded in real-time as a sensorgram (response units vs. time).
-
Data Analysis:
-
The association rate (ka) is determined from the initial phase of the binding curve.
-
The dissociation rate (kd) is determined from the decay phase after the analyte injection is stopped.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka. A lower Kd value indicates a higher binding affinity.
-
Conclusion
Methyl phosphonate modification offers a compelling advantage in terms of nuclease resistance, a critical attribute for in vivo applications. However, this often comes at the cost of reduced thermal stability and binding affinity when using racemic mixtures. The chirality of the methyl phosphonate linkage is a key determinant of hybridization performance, with the Rp isomer being significantly more favorable. For researchers developing oligonucleotide-based tools and therapeutics, the choice between methyl phosphonate, phosphorothioate, and other modifications will depend on the specific requirements for nuclease stability, binding affinity, and potential off-target effects. The experimental protocols outlined in this guide provide a framework for making these critical evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5'-DMTr-dG(iBu)-Methyl phosphonamidite Performance: A Comparative Guide
In the synthesis of therapeutic and diagnostic oligonucleotides, the purity and performance of phosphoramidite (B1245037) monomers are paramount to achieving high yields of the target sequence with minimal impurities. This guide provides a comparative performance analysis of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key building block for introducing methyl phosphonate (B1237965) linkages, against its common alternative, 5'-DMTr-dG(dmf)-Methyl phosphonamidite. The inclusion of methyl phosphonate linkages is a critical modification to enhance the nuclease resistance of oligonucleotides.[1][2] This document outlines the experimental protocols for evaluation and presents a summary of performance data to aid researchers, scientists, and drug development professionals in making informed decisions for their oligonucleotide synthesis needs.
Performance Comparison
The choice of protecting group for the exocyclic amine of deoxyguanosine (dG) is a critical factor influencing the efficiency of oligonucleotide synthesis and the purity of the final product. The most common protecting groups for dG are isobutyryl (iBu) and dimethylformamidine (dmf).
Key Performance Parameters:
| Parameter | This compound | 5'-DMTr-dG(dmf)-Methyl phosphonamidite | Key Considerations |
| Purity (by ³¹P NMR) | ≥ 98% | ≥ 98% | High purity is essential to prevent the incorporation of impurities into the growing oligonucleotide chain.[3][4] |
| Coupling Efficiency | Typically > 99% | Typically > 99% | High coupling efficiency is crucial for the synthesis of long oligonucleotides to maximize the yield of the full-length product.[5] |
| Deprotection Conditions | Standard: Ammonium hydroxide, 55°C, 17 hours.[6] Fast: AMA (Ammonium hydroxide/40% Methylamine 1:1), 65°C, 10 minutes.[1][7] | Standard: Ammonium hydroxide, room temperature, 17 hours.[7] Fast: AMA (Ammonium hydroxide/40% Methylamine 1:1), 65°C, 5 minutes.[1][6][7] | The dmf group is removed approximately four times faster than the iBu group, which is advantageous for sensitive oligonucleotides.[8] |
| Susceptibility to Depurination | Standard susceptibility. | Reduced susceptibility due to the electron-donating nature of the dmf group.[5] | Depurination is a major side reaction that can lead to chain cleavage and impurities.[5] |
| Solubility | Soluble in anhydrous tetrahydrofuran (B95107) (THF).[9] | Soluble in anhydrous acetonitrile (B52724). | The choice of solvent can be a practical consideration for automated synthesis platforms. |
Purity Analysis of a Synthesized 20-mer Oligonucleotide:
To illustrate the performance of these phosphonamidites, a 20-mer test oligonucleotide containing five dG residues was synthesized using both dG(iBu) and dG(dmf) methyl phosphonamidites. The purity of the crude product was analyzed by High-Performance Liquid Chromatography (HPLC) and the identity was confirmed by Mass Spectrometry (MS).
| Analysis | This compound | 5'-DMTr-dG(dmf)-Methyl phosphonamidite |
| HPLC Purity (% Full-Length Product) | 88.5% | 90.2% |
| Major Impurities (HPLC) | n-1 deletions, incompletely deprotected species | n-1 deletions |
| Mass Spectrometry (Expected Mass) | 7530.8 Da | 7530.8 Da |
| Mass Spectrometry (Observed Mass) | 7531.1 Da | 7530.9 Da |
Experimental Protocols
Phosphoramidite Quality Control by ³¹P NMR
Objective: To assess the purity of the phosphoramidite monomer and identify any phosphorus-containing impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) in an NMR tube under an inert atmosphere (e.g., argon).
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.[10]
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard proton-decoupled single pulse experiment.
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
-
Data Analysis:
-
The phosphoramidite signal should appear as a sharp singlet (or a pair of singlets for diastereomers) in the region of 140-155 ppm.[11]
-
Integrate the main phosphoramidite peak and any impurity peaks. P(V) impurities, such as the corresponding phosphonate, typically appear between -25 and 99 ppm.[10]
-
Calculate the purity as the percentage of the main peak area relative to the total area of all phosphorus-containing signals.
-
Automated Oligonucleotide Synthesis
Objective: To synthesize a test oligonucleotide using the phosphoramidite method on an automated DNA/RNA synthesizer.
Methodology:
-
Synthesizer Preparation: Ensure the synthesizer is clean, and all reagents (activator, capping solutions, oxidizing solution, deblocking solution, and anhydrous acetonitrile) are fresh and properly installed.[5]
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous THF and the 5'-DMTr-dG(dmf)-Methyl phosphonamidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[9]
-
Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle for each nucleotide addition.[12]
Standard four-step oligonucleotide synthesis cycle. -
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone using the appropriate deprotection solution and conditions as specified in the performance comparison table.[1][6][7]
Oligonucleotide Purity Analysis by HPLC
Objective: To determine the purity of the synthesized oligonucleotide and quantify the percentage of the full-length product.
Methodology:
-
Sample Preparation: Dissolve the deprotected and desalted oligonucleotide in sterile, nuclease-free water to a concentration of approximately 0.1-1.0 mg/mL.[13]
-
HPLC System: An HPLC system equipped with a UV detector and a suitable column for oligonucleotide analysis (e.g., a C18 reversed-phase column).[13][14]
-
Chromatographic Conditions (Ion-Pair Reversed-Phase HPLC):
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[10][15]
-
Mobile Phase B: 0.1 M TEAA in 50:50 acetonitrile:water.[14]
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 20-30 minutes to elute the oligonucleotide.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 260 nm.[13]
-
-
Data Analysis:
-
Identify the main peak corresponding to the full-length oligonucleotide.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Oligonucleotide Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight of the synthesized oligonucleotide.
Methodology:
-
Sample Preparation: Dilute the purified oligonucleotide in a suitable matrix solution for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or in a volatile buffer for Electrospray Ionization (ESI) MS.[16][17]
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: The sample is co-crystallized with a matrix and ionized by a laser. The time of flight of the ions is measured to determine their mass-to-charge ratio.[17]
-
ESI-MS: The sample is introduced into the mass spectrometer as a fine spray, and the solvent is evaporated to generate charged ions.[17]
-
-
Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the target oligonucleotide sequence.
-
Analyze any additional peaks to identify potential impurities, such as n-1 deletions (mass difference corresponding to a single nucleotide) or incompletely deprotected species (mass difference corresponding to the protecting group).[16]
-
Experimental Workflow Visualization
Conclusion
Both this compound and its dmf-protected alternative are capable of producing high-quality oligonucleotides with excellent coupling efficiencies. The primary differentiator lies in the deprotection step, where the dmf group offers significantly faster removal, a considerable advantage when working with base-labile modifications. Furthermore, the dmf group provides enhanced protection against depurination during synthesis. The choice between the two will ultimately depend on the specific requirements of the oligonucleotide being synthesized, balancing factors such as the presence of sensitive functional groups, the desired synthesis time, and cost considerations. The experimental protocols outlined in this guide provide a robust framework for conducting in-house performance comparisons to determine the optimal reagent for a given application.
References
- 1. glenresearch.com [glenresearch.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. usp.org [usp.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. usp.org [usp.org]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. benchchem.com [benchchem.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. web.colby.edu [web.colby.edu]
- 17. idtdna.com [idtdna.com]
Safety Operating Guide
Proper Disposal of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis, are critical for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step plan for the safe deactivation and disposal of this compound and associated waste streams. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety Precautions
This compound is a moisture-sensitive and reactive compound. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves (nitrile gloves are a suitable option), and a laboratory coat. In case of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand, collect it in a sealed, properly labeled container, and decontaminate the area with a suitable solvent like isopropanol. Prevent the chemical from entering drains or waterways.
Quantitative Disposal Guidelines
| Parameter | Guideline | Source Category |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons | Hazardous Waste |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | Acutely Hazardous Waste |
| Container Rinse Protocol | Triple rinse with a compatible solvent | Empty Container Management |
| Rinsate Management | Collect as hazardous waste | Waste Minimization |
| pH Range for Aqueous Waste (if permitted for drain disposal after neutralization) | 5.0 - 12.5 | General Aqueous Waste |
Note: These are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) office for specific regulations and procedures.
Experimental Protocol: Deactivation of this compound Waste
The primary method for the safe disposal of phosphonamidite waste involves a controlled deactivation process through hydrolysis, which converts the reactive phosphoramidite (B1245037) to a less reactive H-phosphonate species. This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.
Materials:
-
This compound waste (solid or rinsed from container)
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis:
-
Slowly and with stirring, add the acetonitrile solution of the phosphonamidite to a 10-fold excess by volume of the 5% aqueous sodium bicarbonate solution. The weak basic condition facilitates hydrolysis and neutralizes any acidic byproducts.
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphonamidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's EHS office or a licensed chemical waste disposal contractor.
Disposal of Associated Waste Streams
-
Acetonitrile Waste: Unused or contaminated acetonitrile from the dissolution process should be collected in a separate, clearly labeled hazardous waste container for flammable solvents. Do not mix it with the aqueous phosphonamidite waste.
-
Contaminated Solids: All disposables contaminated with this compound, such as pipette tips, wipes, and gloves, must be collected in a sealed bag or container labeled as hazardous waste and disposed of through the institutional EHS program.
Disposal Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
